Product packaging for Octyl sulfate(Cat. No.:)

Octyl sulfate

Cat. No.: B1235777
M. Wt: 209.29 g/mol
InChI Key: UZZYXUGECOQHPU-UHFFFAOYSA-M
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Description

N-octyl sulfate is an organosulfate oxoanion that is the conjugate base of octyl hydrogen sulfate. Isolated from Daphnia pulex, it induces morphological changes of phytoplankton Scenedesmus gutwinskii. It has a role as a Daphnia pulex metabolite, a kairomone and a marine metabolite. It is a conjugate base of an octyl hydrogen sulfate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17O4S- B1235777 Octyl sulfate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17O4S-

Molecular Weight

209.29 g/mol

IUPAC Name

octyl sulfate

InChI

InChI=1S/C8H18O4S/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3,(H,9,10,11)/p-1

InChI Key

UZZYXUGECOQHPU-UHFFFAOYSA-M

SMILES

CCCCCCCCOS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCOS(=O)(=O)[O-]

Synonyms

1-octanesulfonate
1-octanesulfonic acid
1-octanesulfonic acid, ammonium salt
1-octanesulfonic acid, sodium salt
n-octyl sulfate
n-octylsulfate
sodium 1-octanesulfonate
sodium octyl sulfate

Origin of Product

United States

Foundational & Exploratory

Determining the Critical Micelle Concentration of Sodium Octyl Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the critical micelle concentration (CMC) of sodium octyl sulfate, an anionic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems. This document details the theoretical underpinnings of micellization, offers step-by-step experimental protocols for key determination techniques, and presents quantitative data in a structured format to aid in comparative analysis.

Introduction: The Phenomenon of Micellization and the Critical Micelle Concentration

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head group. In aqueous solutions, these molecules exhibit unique behavior. At low concentrations, they exist as individual monomers. However, as the concentration increases, a point is reached where the hydrophobic tails begin to associate to minimize their contact with water, forming aggregates known as micelles. This spontaneous self-assembly is a thermodynamically driven process.

The Critical Micelle Concentration (CMC) is a fundamental and defining property of a surfactant. It is the specific concentration at which the formation of micelles begins.[1] Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration.[2] Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form new micelles rather than populating the interface.[2] The CMC is a crucial parameter as it dictates the concentration at which a surfactant's properties, such as solubilization and detergency, become effective.

The structure of sodium this compound consists of an eight-carbon hydrophobic alkyl chain and a hydrophilic sulfate head group.

Factors Influencing the Critical Micelle Concentration

The CMC of an ionic surfactant like sodium this compound is not a fixed value but is influenced by several factors:

  • Temperature: For ionic surfactants, the relationship between temperature and CMC is often U-shaped. Initially, an increase in temperature can decrease the CMC, but further increases will cause it to rise.[1]

  • Electrolytes: The addition of electrolytes, such as sodium chloride (NaCl), to a solution of an ionic surfactant generally leads to a decrease in its CMC.[3] The counter-ions from the salt can shield the electrostatic repulsion between the charged head groups of the surfactant molecules, facilitating micelle formation at a lower concentration.[3]

  • Co-solvents and Additives: The presence of other organic molecules can alter the solvent properties and interact with the surfactant, thereby affecting the CMC.

Quantitative Data for Sodium this compound

The following table summarizes reported CMC values for sodium this compound under various conditions. It is important to note that the exact CMC can vary depending on the purity of the surfactant and the experimental method used for its determination.[4]

Temperature (°C)ElectrolyteElectrolyte Concentration (mM)CMC (mM)
25None0130
Not SpecifiedNot SpecifiedNot Specified130[4]

Note: Due to the limited availability of a wide range of quantitative data specifically for sodium this compound in the public domain, the data for its close analog, sodium dodecyl sulfate (SDS), is often used to illustrate general trends. For instance, the CMC of SDS consistently decreases with the addition of NaCl.[5]

Experimental Protocols for CMC Determination

Several techniques can be employed to determine the CMC of a surfactant. The most common and reliable methods for ionic surfactants like sodium this compound are surface tensiometry and conductometry. Fluorescence spectroscopy offers a highly sensitive alternative.

Surface Tensiometry

Principle: This method relies on the principle that surfactants lower the surface tension of a solvent. The surface tension of a series of surfactant solutions of varying concentrations is measured. A plot of surface tension versus the logarithm of the surfactant concentration will show a distinct break point, which corresponds to the CMC.[2]

Experimental Workflow:

G cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of Sodium this compound prep_series Prepare a Series of Dilutions (Logarithmic Scale) prep_stock->prep_series calibrate Calibrate Tensiometer (e.g., with deionized water) prep_series->calibrate measure_lowest Measure Surface Tension of Lowest Concentration calibrate->measure_lowest measure_series Measure Subsequent Concentrations measure_lowest->measure_series plot_data Plot Surface Tension vs. log(Concentration) measure_series->plot_data find_break Identify Break Point plot_data->find_break determine_cmc CMC Determined find_break->determine_cmc

Caption: Workflow for CMC determination by surface tensiometry.

Detailed Protocol (Wilhelmy Plate Method):

  • Materials and Equipment:

    • Sodium this compound (high purity)

    • Deionized water

    • Volumetric flasks and pipettes

    • Surface tensiometer with a Wilhelmy plate

    • Temperature-controlled sample vessel

  • Solution Preparation:

    • Prepare a stock solution of sodium this compound in deionized water at a concentration significantly above the expected CMC (e.g., 300 mM).

    • Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the anticipated CMC (e.g., from 1 mM to 250 mM). It is recommended to prepare solutions on a logarithmic concentration scale.

  • Instrumentation and Calibration:

    • Ensure the Wilhelmy plate is meticulously cleaned with a suitable solvent (e.g., ethanol) and then flamed to remove any organic contaminants.

    • Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water with a known surface tension.

  • Measurement Procedure:

    • Pour the surfactant solution with the lowest concentration into the clean, temperature-controlled sample vessel.

    • Immerse the Wilhelmy plate into the solution.

    • Allow the reading to stabilize and then record the surface tension value.

    • Repeat the measurement for each subsequent concentration, moving from the lowest to the highest.

    • Thoroughly clean and dry the Wilhelmy plate between each measurement.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the sodium this compound concentration (log C).

    • The graph will exhibit two linear regions: a descending slope at concentrations below the CMC and a nearly horizontal line at concentrations above the CMC.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the plot.

Conductometry

Principle: This method is suitable for ionic surfactants and is based on the change in the electrical conductivity of the solution. Below the CMC, the conductivity increases almost linearly with the surfactant concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity changes because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions. The plot of conductivity versus concentration will, therefore, show a break point corresponding to the CMC.

Experimental Workflow:

G cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of Sodium this compound prep_series Prepare a Series of Dilutions prep_stock->prep_series calibrate Calibrate Conductivity Meter prep_series->calibrate measure_water Measure Conductivity of Deionized Water calibrate->measure_water measure_series Measure Conductivity of Each Dilution measure_water->measure_series plot_data Plot Conductivity vs. Concentration measure_series->plot_data find_break Identify Break Point plot_data->find_break determine_cmc CMC Determined find_break->determine_cmc

Caption: Workflow for CMC determination by conductometry.

Detailed Protocol:

  • Materials and Equipment:

    • Sodium this compound (high purity)

    • Deionized water

    • Volumetric flasks and pipettes

    • Conductivity meter with a conductivity cell

    • Thermostated beaker

    • Magnetic stirrer

  • Solution Preparation:

    • Prepare a stock solution of sodium this compound in deionized water (e.g., 300 mM).

    • Prepare a series of dilutions in volumetric flasks to obtain a range of concentrations spanning the expected CMC.

  • Instrumentation and Calibration:

    • Calibrate the conductivity meter using standard solutions of known conductivity (e.g., KCl solutions).

  • Measurement Procedure:

    • Place a known volume of deionized water in the thermostated beaker with a magnetic stirrer.

    • Immerse the conductivity probe into the water and record the initial conductivity.

    • Make successive additions of the stock surfactant solution to the beaker, allowing the solution to equilibrate and recording the conductivity after each addition. Alternatively, measure the conductivity of each prepared dilution individually.

  • Data Analysis:

    • Plot the measured conductivity (κ) as a function of the sodium this compound concentration (C).

    • The plot will show two linear regions with different slopes. The slope is steeper at concentrations below the CMC.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the plot.

Fluorescence Spectroscopy

Principle: This highly sensitive technique utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In a polar solvent like water, pyrene exhibits a characteristic emission spectrum. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. This change in the microenvironment leads to a change in the vibrational fine structure of the pyrene fluorescence spectrum. Specifically, the ratio of the intensity of the third vibronic peak (I3) to the first (I1) is sensitive to the polarity. A plot of the I3/I1 ratio versus the surfactant concentration will show a sigmoidal curve, and the inflection point is taken as the CMC.

Experimental Workflow:

G cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock_surf Prepare Surfactant Stock Solution prep_series Prepare Surfactant Dilutions with Constant Pyrene Concentration prep_stock_surf->prep_series prep_stock_pyrene Prepare Pyrene Stock Solution (in ethanol) prep_stock_pyrene->prep_series set_params Set Spectrofluorometer Parameters prep_series->set_params measure_spectra Record Fluorescence Spectra of Each Sample set_params->measure_spectra extract_intensities Extract Intensities of I1 and I3 Peaks measure_spectra->extract_intensities plot_ratio Plot I3/I1 Ratio vs. Concentration extract_intensities->plot_ratio find_inflection Determine Inflection Point plot_ratio->find_inflection determine_cmc CMC Determined find_inflection->determine_cmc G cluster_below_cmc Below CMC cluster_at_cmc At CMC cluster_above_cmc Above CMC monomers Surfactant Monomers in Solution interface Adsorptionat Air-WaterInterface monomers->interface saturation Interface Saturation interface->saturation micelle_formation Initiation of Micelle Formation saturation->micelle_formation micelles Formation of Additional Micelles micelle_formation->micelles equilibrium Dynamic Equilibrium (Monomers <=> Micelles) micelles->equilibrium

References

An In-depth Technical Guide to the Laboratory Synthesis of Sodium Octyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis of sodium octyl sulfate for research, scientific, and drug development applications. It includes a detailed experimental protocol, quantitative data, and characterization methods.

Overview of Synthesis

Sodium this compound is an anionic surfactant synthesized through the sulfation of octanol followed by neutralization. A common and effective method for laboratory-scale synthesis involves the reaction of octanol with a sulfating agent, such as chlorosulfonic acid, followed by neutralization with a base, typically sodium hydroxide. This process yields the sodium salt of this compound. The synthesis of a branched-chain isomer, sodium 2-ethylhexyl sulfate, is also well-documented and follows a similar pathway.[1]

Chemical Reaction Pathway

The synthesis of sodium this compound from octanol can be represented by the following two-step reaction:

  • Sulfation of Octanol: Octanol reacts with a sulfating agent (e.g., chlorosulfonic acid) to form octyl hydrogen sulfate.

  • Neutralization: The resulting octyl hydrogen sulfate is neutralized with sodium hydroxide to produce sodium this compound and water.

Synthesis_Pathway Octanol Octanol (C8H17OH) Octyl_Sulfate_Acid Octyl Hydrogen Sulfate (C8H17OSO3H) Octanol->Octyl_Sulfate_Acid + HCl Hydrogen Chloride (HCl) Octanol->HCl + Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Octyl_Sulfate_Acid + Chlorosulfonic_Acid->HCl + NaOH Sodium Hydroxide (NaOH) Sodium_Octyl_Sulfate Sodium this compound (C8H17OSO3Na) NaOH->Sodium_Octyl_Sulfate + Water Water (H2O) NaOH->Water Octyl_Sulfate_Acid->Sodium_Octyl_Sulfate Octyl_Sulfate_Acid->Water +

Caption: Reaction pathway for the synthesis of sodium this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for a typical laboratory-scale synthesis of sodium 2-ethylhexyl sulfate, which is analogous to the synthesis of sodium n-octyl sulfate.[1]

ParameterValueNotes
Reactants
2-Ethylhexanol130 parts by weightCooled to approximately -10°C before reaction.
Chlorosulfonic Acid117 parts by weightAdded slowly to the alcohol while maintaining a low temperature.
Sodium Hydroxide Solution80 parts of a 50% aqueous solutionUsed for neutralization. This represents a slight excess to ensure complete reaction.
Reaction Conditions
Sulfation Temperature-15°C to -5°C (maintained around -10°C)Control of temperature is crucial to prevent side reactions. Solid CO2 can be used for cooling.[1]
Neutralization TemperatureBelow 0°CThe mixture is kept cool and stirred thoroughly during neutralization.[1]
Product
Final Product FormAqueous solution of sodium this compoundThe described procedure results in an approximately 50% aqueous solution of the product.[1]

Detailed Experimental Protocol

This protocol is adapted from the synthesis of sodium 2-ethylhexyl sulfate and can be applied to the synthesis of sodium n-octyl sulfate using n-octanol.[1]

Materials:

  • n-Octanol

  • Chlorosulfonic acid

  • Sodium hydroxide (50% aqueous solution)

  • Dry ice (solid carbon dioxide) for cooling

  • Reaction vessel (three-necked flask) equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Cooling bath (e.g., acetone/dry ice)

Procedure:

Step 1: Sulfation of n-Octanol

  • Place 130 g of n-octanol into the reaction vessel and cool it to approximately -10°C using the cooling bath.

  • Slowly add 117 g of chlorosulfonic acid to the cooled and stirred octanol through the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature at approximately -10°C.[1]

  • During the addition of chlorosulfonic acid, hydrogen chloride gas will be evolved. Ensure the reaction is performed in a well-ventilated fume hood.

  • After the addition is complete, continue stirring the mixture at -10°C for a short period to ensure the reaction goes to completion. The product at this stage is octyl hydrogen sulfate.

Step 2: Neutralization

  • Prepare a cooling bath to keep the temperature of the reaction mixture below 0°C during neutralization.[1]

  • Slowly add 80 g of a 50% aqueous solution of sodium hydroxide to the octyl hydrogen sulfate with vigorous stirring.[1]

  • Monitor the temperature closely and maintain it below 0°C throughout the neutralization process.

  • The resulting product is an aqueous solution of sodium this compound.

Step 3: Purification (Recrystallization)

  • The crude sodium this compound can be purified by recrystallization to remove unreacted octanol and inorganic salts.[2]

  • Evaporate the water from the reaction mixture under reduced pressure to obtain the crude solid.

  • Dissolve the crude solid in hot ethanol. Unreacted octanol and sodium this compound will dissolve, while inorganic salts like sodium sulfate will have limited solubility.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly. Sodium this compound will crystallize out of the solution.

  • Collect the crystals by filtration and wash them with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum. The purity can be checked by the absence of a minimum on the surface tension vs. concentration curve around the critical micelle concentration (CMC).[2]

Characterization

The identity and purity of the synthesized sodium this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the this compound anion. Expected chemical shifts for the this compound anion have been reported.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, particularly the sulfate group (S=O and S-O stretching vibrations).

  • High-Performance Liquid Chromatography (HPLC): Sodium this compound is used as an ion-pairing reagent in HPLC, and HPLC methods can also be developed for its analysis.[4][5]

Safety Precautions

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • The reaction evolves hydrogen chloride gas, which is toxic and corrosive. Adequate ventilation is essential.

  • The neutralization reaction with sodium hydroxide is exothermic and requires careful temperature control.

This guide provides a foundational understanding and a practical protocol for the laboratory synthesis of sodium this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before carrying out any chemical synthesis.

References

An In-depth Technical Guide to the Mechanism of Action of Octyl Sulfate as a Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Octyl Sulfate (SOS), an anionic surfactant, plays a pivotal role in a multitude of scientific and industrial applications, from enhancing drug delivery systems to its use in cleaning and personal care products.[1][2] Its efficacy stems from its amphiphilic nature, possessing a hydrophilic sulfate head and a hydrophobic octyl tail.[3] This dual characteristic dictates its behavior at interfaces and in bulk solution, leading to a significant reduction in surface tension and the formation of micelles.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound as a surfactant, detailing its physicochemical properties, thermodynamic principles of micellization, and its interactions with biological systems.

Core Mechanism of Action: Adsorption and Micellization

The primary mechanism of action of sodium this compound as a surfactant is driven by two main phenomena: its adsorption at interfaces and its self-assembly into micelles in bulk solution.

1. Adsorption at Interfaces:

In an aqueous environment, individual sodium this compound molecules, or monomers, will preferentially migrate to interfaces, such as the air-water or oil-water interface. The hydrophobic octyl tails orient themselves away from the water, while the hydrophilic sulfate heads remain in contact with the aqueous phase. This arrangement disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension.[4] The effectiveness of a surfactant is often measured by how much it can lower the surface tension and at what concentration.

2. Micelle Formation:

As the concentration of sodium this compound in a solution increases, the interface becomes saturated with surfactant monomers. At a specific concentration, known as the Critical Micelle Concentration (CMC), it becomes energetically more favorable for the monomers to form aggregates in the bulk solution rather than to continue crowding the interface.[3][5] These aggregates are called micelles. In aqueous solutions, micelles are typically spherical structures with the hydrophobic tails sequestered in the core and the hydrophilic heads forming the outer corona, which is in contact with the surrounding water.[6] The formation of micelles is a dynamic equilibrium process, with monomers constantly exchanging between the bulk solution and the micelles.

The hydrophobic core of the micelle creates a microenvironment that can solubilize non-polar substances, such as oils and hydrophobic drug molecules, in an aqueous medium.[7] This is the fundamental principle behind its use as a detergent and as a solubilizing agent in pharmaceutical formulations.[1][3]

Physicochemical Properties of Sodium this compound

A clear understanding of the physicochemical properties of sodium this compound is essential for its effective application.

PropertyValueReference
Molecular Formula C₈H₁₇NaO₄S[8]
Molecular Weight 232.27 g/mol [8]
Appearance White to off-white powder[8]
Solubility in Water Soluble[8]
Critical Micelle Concentration (CMC) in Water at 25°C 0.13 M[3]

Thermodynamics of Micellization

The self-assembly of surfactant monomers into micelles is a spontaneous process driven by favorable changes in the Gibbs free energy of the system.[1][6] The standard Gibbs free energy of micellization (ΔG°mic) can be calculated using the following equation for ionic surfactants:

ΔG°mic = (2 - β)RT ln(CMC)

where:

  • β is the degree of counterion binding to the micelle

  • R is the ideal gas constant

  • T is the absolute temperature in Kelvin

  • CMC is the critical micelle concentration in mole fraction units

The micellization process is governed by a delicate balance between enthalpy (ΔH°mic) and entropy (ΔS°mic) changes:

ΔG°mic = ΔH°mic - TΔS°mic

For many ionic surfactants at room temperature, the enthalpy of micellization is often small and can be endothermic or exothermic, while the entropy change is the primary driving force.[9][10] The large positive entropy change is primarily attributed to the "hydrophobic effect."[3] When individual surfactant molecules are dispersed in water, the water molecules form ordered, cage-like structures around the hydrophobic tails. The aggregation of these tails into the core of a micelle releases these ordered water molecules, leading to a significant increase in the overall entropy of the system.[3][6]

Thermodynamic ParameterGeneral Observation for Sodium Alkyl SulfatesReference
ΔG°mic Negative, indicating a spontaneous process.[1][11]
ΔH°mic Can be positive or negative depending on temperature.[10][11]
ΔS°mic Generally positive and the main driving force at room temperature.[3][12]

Interaction with Biological Systems

The interaction of sodium this compound with biological systems is of significant interest, particularly in drug delivery and toxicology.

Interaction with Cell Membranes

As an amphiphilic molecule, sodium this compound can interact with the lipid bilayers of cell membranes.[13] At low concentrations, it can insert into the membrane, altering its fluidity and permeability.[14] At concentrations near or above the CMC, it can lead to the solubilization of the membrane, causing cell lysis.[13] This property is harnessed in some biomedical applications but also underscores its potential for cytotoxicity at higher concentrations.[15]

Interaction with Proteins

Sodium this compound, like other anionic surfactants, can interact with proteins, primarily through hydrophobic and electrostatic interactions.[16] This interaction can lead to the denaturation of the protein, causing it to lose its native three-dimensional structure and, consequently, its biological function.[16][17] The hydrophobic tail of the surfactant can bind to the hydrophobic regions of the protein, disrupting its internal structure.[17] This denaturation property is utilized in analytical techniques such as SDS-PAGE, where the closely related sodium dodecyl sulfate (SDS) is used.[17]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

Principle: The conductivity of an ionic surfactant solution changes with its concentration. Below the CMC, the conductivity increases almost linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility per monomer than the free monomers, and they also bind some of the counterions.[18][19] The CMC is determined as the point of intersection of the two linear portions of the conductivity versus concentration plot.[20]

Methodology:

  • Prepare a stock solution of sodium this compound of a known concentration (e.g., 0.5 M) in deionized water.

  • Place a known volume of deionized water in a beaker equipped with a calibrated conductivity probe and a magnetic stirrer.

  • Allow the water to equilibrate to a constant temperature (e.g., 25°C).

  • Record the initial conductivity of the deionized water.

  • Make successive additions of small, known volumes of the stock surfactant solution to the beaker.

  • After each addition, allow the solution to stabilize and record the conductivity.

  • Continue this process until the surfactant concentration is well above the expected CMC.

  • Plot the measured conductivity as a function of the sodium this compound concentration.

  • Identify the two linear regions in the plot and determine their intersection point, which corresponds to the CMC.[19]

Measurement of Surface Tension using the Du Noüy Ring Method

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid.[2][21] This force is directly related to the surface tension of the liquid.[22]

Methodology:

  • Ensure the platinum-iridium ring is meticulously cleaned, typically by flaming it to red heat to remove any organic contaminants.

  • Pour the sodium this compound solution of a specific concentration into a clean sample vessel.

  • Position the sample vessel on the tensiometer stage.

  • Lower the ring so that it is fully immersed in the liquid.

  • Slowly raise the ring towards the surface. As the ring passes through the interface, it will pull a meniscus of liquid with it.

  • The force on the ring increases until it reaches a maximum just before the liquid lamella breaks.[21]

  • The tensiometer records this maximum force.

  • The surface tension (γ) is calculated from the measured force (F) and the circumference of the ring (L) using the equation γ = F / (2L * cosθ), where θ is the contact angle (assumed to be 0 for a clean platinum ring and aqueous solutions). Modern tensiometers automatically apply correction factors to this calculation.[2]

  • Repeat the measurement for a series of sodium this compound concentrations to determine the concentration at which the surface tension reaches a plateau, which corresponds to the CMC.

Visualizations

Surfactant_Mechanism cluster_below_cmc Below CMC cluster_interface Air-Water Interface cluster_above_cmc Above CMC Monomer1 M InterfaceMonomer1 M Monomer1->InterfaceMonomer1 Adsorption Monomer2 M Micelle Micelle Monomer2->Micelle Self-Assembly Monomer3 M InterfaceMonomer2 M InterfaceMonomer3 M MicelleMonomer1 M MicelleMonomer2 M MicelleMonomer3 M MicelleMonomer4 M MicelleMonomer5 M MicelleMonomer6 M Experimental_Workflow start Start: Characterize Surfactant prep Prepare Surfactant Solutions of Varying Concentrations start->prep cmc Determine CMC (e.g., Conductivity) prep->cmc st Measure Surface Tension (e.g., Du Noüy Ring) prep->st thermo Calculate Thermodynamic Parameters (ΔG, ΔH, ΔS) cmc->thermo st->thermo interact Investigate Interactions (e.g., with membranes, proteins) thermo->interact end End: Comprehensive Profile interact->end

References

Solubility of Sodium Octyl Sulfate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium octyl sulfate in various organic solvents. Due to a notable lack of specific quantitative data in publicly available literature, this guide focuses on providing a strong theoretical framework, qualitative solubility information, and a detailed experimental protocol for researchers to determine precise solubility values.

Introduction to Sodium this compound

Sodium this compound (SOS) is an anionic surfactant widely used in various industrial and research applications. Its amphiphilic nature, possessing a hydrophilic sulfate head and a hydrophobic octyl tail, governs its solubility characteristics. Understanding its solubility in different organic solvents is crucial for its application in drug formulation, cleaning agents, and various chemical processes.

Solubility Data

SolventChemical FormulaPolaritySolubility of Sodium this compoundSource
WaterH₂OHigh>450 g/L at 20 °C[1]
EthanolC₂H₅OHHighSoluble (Qualitative)General surfactant properties
MethanolCH₃OHHighSoluble (Qualitative)General surfactant properties
AcetoneC₃H₆OMediumLikely Soluble (Qualitative)General surfactant properties
TolueneC₇H₈LowInsoluble (Qualitative)General surfactant properties

Factors Influencing Solubility

The solubility of sodium this compound in organic solvents is influenced by several factors:

  • Polarity of the Solvent: As a salt, sodium this compound is an ionic compound. It tends to be more soluble in polar solvents that can solvate the sodium cation and the sulfate anion.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. However, the exact temperature dependence for sodium this compound in various organic solvents needs to be determined experimentally.

  • Presence of Other Solutes: The presence of other substances, such as salts or other organic molecules, can either increase or decrease the solubility of sodium this compound through various interaction mechanisms.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, a detailed experimental protocol for determining the solubility of sodium this compound in organic solvents is provided below. This protocol is based on the isothermal equilibrium method, followed by quantitative analysis.

Materials and Equipment
  • Sodium this compound (high purity)

  • Organic solvents of interest (e.g., ethanol, methanol, acetone)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (solvent-compatible)

  • Analytical instrument for quantification (e.g., HPLC with a suitable detector, or titration apparatus)

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of sodium this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_separation Phase Separation cluster_analysis Quantitative Analysis cluster_calculation Data Processing prep Prepare supersaturated solution of SOS in solvent equilibrate Equilibrate at constant temperature with agitation prep->equilibrate Incubate for sufficient time to reach equilibrium centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge Ensure clear separation filter Filter supernatant to remove fine particles centrifuge->filter Obtain clear saturated solution dilute Dilute a known volume of the saturated solution filter->dilute Prepare for analysis analyze Analyze concentration using HPLC or titration dilute->analyze Determine SOS concentration calculate Calculate solubility (e.g., in g/100g of solvent) analyze->calculate Final result

Caption: Experimental workflow for determining the solubility of sodium this compound.

Step-by-Step Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of sodium this compound to a known mass of the organic solvent in a sealed container. The excess is crucial to ensure saturation.

    • Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of the Saturated Solution:

    • After equilibration, allow the solution to stand at the constant temperature to let the excess solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the sample at a high speed.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) pipette. To avoid precipitation or crystallization due to temperature changes.

    • For further clarity, the withdrawn supernatant can be passed through a syringe filter that is compatible with the organic solvent.

  • Quantitative Analysis:

    • Accurately dilute the known volume of the saturated solution with a suitable solvent to a concentration within the working range of the analytical method.

    • Determine the concentration of sodium this compound in the diluted solution using a validated analytical method. Two common methods are:

      • High-Performance Liquid Chromatography (HPLC): An HPLC method with a suitable column (e.g., reverse-phase) and detector (e.g., evaporative light scattering detector or conductivity detector) can be used. A calibration curve with known concentrations of sodium this compound must be prepared.

      • Titration: A two-phase titration method using a cationic surfactant as the titrant and a suitable indicator can be employed. This is a classic method for quantifying anionic surfactants.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the concentration of sodium this compound in the saturated solution.

    • Express the solubility in desired units, such as grams of sodium this compound per 100 grams of solvent or moles per liter.

Logical Relationship for Solubility Determination

The following diagram illustrates the logical steps and considerations for a robust solubility determination experiment.

logical_relationship start Define Experimental Parameters params Solvent(s) Temperature(s) Purity of SOS start->params method_dev Develop & Validate Analytical Method params->method_dev equilibrium Establish Solid-Liquid Equilibrium method_dev->equilibrium Validated method is crucial sampling Isothermal Sampling of Saturated Solution equilibrium->sampling quantification Quantify SOS Concentration sampling->quantification data_analysis Calculate and Report Solubility quantification->data_analysis end Final Solubility Data data_analysis->end

References

Thermal Stability of Octyl Sulfate Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of octyl sulfate solutions, with a particular focus on sodium this compound. This document is intended for researchers, scientists, and professionals in drug development who utilize alkyl sulfates in their formulations and require a thorough understanding of their degradation pathways, stability profiles, and the analytical methods for their assessment.

Introduction

Sodium this compound is an anionic surfactant employed in a variety of pharmaceutical, cosmetic, and industrial applications. Its efficacy as a wetting agent, detergent, and emulsifier is well-established. However, the stability of this compound solutions, particularly under thermal stress and varying pH conditions, is a critical factor that can impact product performance, shelf-life, and safety. The primary degradation pathway for alkyl sulfates is hydrolysis of the sulfate ester bond, a reaction significantly influenced by temperature and pH. This guide will delve into the core principles of this compound stability, present available data, and provide detailed experimental protocols for its evaluation.

Core Concepts of this compound Stability

The thermal stability of sodium this compound is intrinsically linked to the chemical integrity of the sulfate ester linkage. This bond is susceptible to hydrolysis, which results in the cleavage of the molecule into 1-octanol and sodium bisulfate. This degradation process is primarily catalyzed by acidic conditions.

Several key factors influence the rate of hydrolysis and, consequently, the thermal stability of this compound solutions:

  • Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis. This relationship can often be modeled using the Arrhenius equation to predict degradation rates at different temperatures.

  • pH: The hydrolysis of alkyl sulfates is significantly faster in acidic environments. In neutral to alkaline conditions, the rate of degradation is considerably slower. Therefore, maintaining a pH above neutral is a common strategy to enhance the stability of formulations containing this compound.

  • Concentration and Micellization: The stability of alkyl sulfate solutions is also influenced by their concentration. Studies have shown that alkyl sulfates are relatively more stable at concentrations below their critical micelle concentration (CMC). Above the CMC, the formation of micelles can alter the local environment of the sulfate head groups, potentially affecting their susceptibility to hydrolysis.[1]

  • Alkyl Chain Length: Research comparing different sodium alkyl sulfates has indicated that those with longer alkyl chains are generally less stable than those with shorter chains.[1] This suggests that sodium this compound (a C8-sulfate) would be expected to exhibit greater stability than longer-chain homologues like sodium dodecyl sulfate (SDS, a C12-sulfate) under similar conditions.

Quantitative Stability Data

While extensive quantitative kinetic data specifically for the thermal degradation of sodium this compound is limited in publicly available literature, valuable insights can be drawn from studies on similar short-chain and the more extensively studied long-chain alkyl sulfates, such as sodium dodecyl sulfate (SDS). The fundamental mechanism of acid-catalyzed hydrolysis is consistent across the homologous series.

The following table summarizes qualitative findings and provides a framework for understanding the expected stability behavior of sodium this compound solutions.

ParameterInfluence on StabilityObservations and RemarksSource
Temperature Higher temperature leads to lower stability (increased hydrolysis rate).The relationship is generally predictable by the Arrhenius equation, allowing for the design of accelerated stability studies.[2]
pH Lower pH (acidic conditions) significantly decreases stability.Hydrolysis is catalyzed by H+ ions. Solutions are more stable in neutral to alkaline pH ranges.[3]
Concentration Stability is generally higher below the Critical Micelle Concentration (CMC).Micelle formation can influence the rate of hydrolysis.[1]
Alkyl Chain Length Shorter alkyl chains tend to be more stable than longer chains.Sodium this compound is expected to be more stable than sodium dodecyl sulfate under identical conditions.[1]

Note: For predictive modeling and quantitative risk assessment, it is common practice in the absence of specific data for a particular homolog to carefully extrapolate from well-studied analogues like SDS. However, it is crucial to validate these predictions with experimental data for the specific formulation .

Degradation Pathway

The primary thermal degradation pathway for sodium this compound in aqueous solution is acid-catalyzed hydrolysis. This reaction involves the cleavage of the C-O bond of the ester linkage.

cluster_reactants Reactants cluster_products Degradation Products SOS Sodium this compound (C₈H₁₇NaO₄S) Octanol 1-Octanol (C H₁₈O) SOS->Octanol Hydrolysis H2O Water (H₂O) H_plus H⁺ (from acid) Heat (Δ) NaHSO4 Sodium Bisulfate (NaHSO₄)

Caption: Acid-catalyzed hydrolysis of sodium this compound.

Experimental Protocols

This section provides detailed methodologies for conducting thermal stability studies on this compound solutions.

Accelerated Stability Testing

Accelerated stability testing is designed to increase the rate of chemical degradation by using exaggerated storage conditions, thereby allowing for the prediction of a product's shelf-life in a shorter timeframe.

Objective: To evaluate the thermal stability of a sodium this compound solution under accelerated temperature and humidity conditions.

Materials and Equipment:

  • Sodium this compound solution of known concentration.

  • Stability chambers capable of maintaining controlled temperature and relative humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • Glass vials with inert closures.

  • pH meter.

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Analytical balance.

  • Volumetric flasks and pipettes.

Protocol:

  • Sample Preparation: Prepare a batch of the sodium this compound solution to be tested. Measure the initial concentration of sodium this compound and the initial pH of the solution.

  • Sample Storage: Dispense the solution into multiple glass vials, ensuring a consistent fill volume. Securely cap the vials.

  • Storage Conditions: Place the vials in a stability chamber set to the desired accelerated conditions (e.g., 40°C / 75% RH).

  • Time Points: Withdraw samples for analysis at predetermined time intervals. For a 6-month study, typical time points are 0, 1, 3, and 6 months.

  • Sample Analysis: At each time point, analyze the samples for the following parameters:

    • Appearance (color, clarity, presence of precipitate).

    • pH.

    • Concentration of sodium this compound (using the HPLC method detailed below).

    • Presence of degradation products (can be monitored by observing new peaks in the HPLC chromatogram).

  • Data Analysis: Plot the concentration of sodium this compound as a function of time. Determine the degradation rate constant from this data. The shelf-life can be extrapolated based on the time it takes for the concentration to decrease to a specified limit (e.g., 90% of the initial concentration).

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of sodium this compound.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (UV or ELSD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Ammonium acetate or another suitable buffer salt.

  • Sodium this compound reference standard.

Chromatographic Conditions (Example):

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20% to 90% B; 15-20 min: 90% B; 20.1-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 210 nm or ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas Flow: 1.5 L/min)

Protocol:

  • Standard Preparation: Accurately weigh a known amount of sodium this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and methanol) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation: Dilute the sodium this compound solution samples with the same solvent used for the standards to a concentration that falls within the calibration range. Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards and the samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the sodium this compound standard against its concentration. Determine the concentration of sodium this compound in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the thermal stability of this compound solutions.

cluster_prep 1. Preparation cluster_stability 2. Stability Study cluster_analysis 3. Analysis cluster_data 4. Data Evaluation prep Prepare Sodium Octyl Sulfate Solution initial_analysis Initial Analysis (Concentration, pH, Appearance) prep->initial_analysis storage Store Samples at Accelerated Conditions (e.g., 40°C / 75% RH) initial_analysis->storage sampling Withdraw Samples at Predetermined Time Points (0, 1, 3, 6 months) storage->sampling phys_chem Physical-Chemical Analysis (Appearance, pH) sampling->phys_chem hplc HPLC Analysis (Concentration, Degradation Products) sampling->hplc rate Determine Degradation Rate hplc->rate shelf_life Extrapolate Shelf-Life rate->shelf_life

Caption: Workflow for thermal stability assessment.

Conclusion

The thermal stability of this compound solutions is a critical consideration in product development and formulation. The primary degradation mechanism, acid-catalyzed hydrolysis, is significantly influenced by temperature and pH. While quantitative kinetic data for sodium this compound is not as abundant as for its longer-chain counterparts, the principles of its degradation are well-understood. By employing rigorous accelerated stability testing protocols and validated analytical methods such as HPLC, researchers and drug development professionals can effectively evaluate and ensure the stability and shelf-life of their this compound-containing products. Careful control of pH and temperature during manufacturing and storage are key strategies for mitigating degradation and maintaining product quality.

References

Navigating the Unseen: A Technical Guide to the Safe Laboratory Handling of Octyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of scientific research and pharmaceutical development, a thorough understanding of the chemical reagents in use is paramount to ensuring both personnel safety and experimental integrity. Octyl sulfate, a versatile anionic surfactant, finds application in various laboratory procedures, from chromatography to protein solubilization. This in-depth technical guide provides a comprehensive overview of the safe handling, experimental applications, and potential hazards associated with this compound, empowering researchers to work with this compound confidently and responsibly.

Chemical and Physical Properties

A foundational understanding of a substance's physical and chemical properties is the first step in safe and effective laboratory use. The key properties of sodium this compound are summarized below.

PropertyValueReferences
Chemical Name Sodium this compound[1][2]
Synonyms Octyl sodium sulfate, Sodium capryl sulfate, SOS[1]
CAS Number 142-31-4[1][2]
Molecular Formula C₈H₁₇NaO₄S[2]
Molecular Weight 232.27 g/mol [2][3]
Appearance White to off-white crystalline powder or solid[1][4]
Solubility Highly soluble in water[1][3]
Melting Point 195 °C (decomposes)[3][4]
pH Neutral to slightly alkaline in solution[1]
Stability Stable under normal storage conditions[1][4]

Hazard Identification and Safety Precautions

Sodium this compound is classified as a hazardous substance and requires careful handling to mitigate risks.[5] It is irritating to the eyes, respiratory system, and skin.[5][6]

HazardDescriptionGHS PictogramPrecautionary Statements
Skin Irritation Causes skin irritation.[7] Repeated or prolonged contact may cause dryness and cracking.[5]GHS07P264, P280, P302+P352, P332+P313, P362+P364[8]
Serious Eye Damage Causes serious eye damage.[7]GHS05P280, P305+P351+P338, P310[7]
Respiratory Irritation May cause respiratory irritation.[6]GHS07P261, P271, P304+P340, P312[8]
Aquatic Toxicity Toxic to aquatic organisms.[5]GHS09P273[5]
Personal Protective Equipment (PPE)

A critical component of safe handling is the consistent and correct use of personal protective equipment.

PPESpecificationRationale
Eye Protection Safety glasses with side shields or chemical goggles.[5]To prevent eye contact, which can cause serious damage.[5]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber, neoprene).[5]To prevent skin irritation from direct contact.[5]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.[9][10]To minimize skin exposure to dust or splashes.[9]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[11]To prevent respiratory tract irritation from inhalation of dust.[11]

Laboratory Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Consult SDS Consult SDS Don PPE Don PPE Consult SDS->Don PPE Understand Hazards Weigh in Ventilated Area Weigh in Ventilated Area Don PPE->Weigh in Ventilated Area Enter Lab Avoid Dust Generation Avoid Dust Generation Weigh in Ventilated Area->Avoid Dust Generation Minimize Exposure Use Appropriate Glassware Use Appropriate Glassware Avoid Dust Generation->Use Appropriate Glassware Safe Transfer Clean Work Area Clean Work Area Use Appropriate Glassware->Clean Work Area Experiment Complete Dispose of Waste Properly Dispose of Waste Properly Clean Work Area->Dispose of Waste Properly Follow Protocols Wash Hands Wash Hands Dispose of Waste Properly->Wash Hands Final Step

Caption: General workflow for handling powdered this compound.

Storage Requirements
  • Containers: Store in the original, tightly sealed container.[5] Polyethylene or polypropylene containers are recommended.[5]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[12]

  • Incompatibilities: Store away from strong oxidizing agents.[12]

Emergency Procedures

In the event of accidental exposure or spillage, prompt and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of running water and soap. If irritation persists, seek medical attention.[5]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Accidental Release Measures

Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Immediate Action Notify Others Notify Others Evacuate Area->Notify Others Don Appropriate PPE Don Appropriate PPE Notify Others->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Prevent Spread Clean Up Spill Clean Up Spill Contain Spill->Clean Up Spill Use Absorbent Material Dispose of Waste Dispose of Waste Clean Up Spill->Dispose of Waste Follow Regulations Decontaminate Area Decontaminate Area Dispose of Waste->Decontaminate Area Report Incident Report Incident Decontaminate Area->Report Incident Final Step

Caption: Workflow for responding to an this compound spill.

For minor spills of solid this compound, sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5] For major spills, evacuate the area and alert emergency responders.[5]

Experimental Protocols

This compound is utilized in various laboratory applications. Below are detailed methodologies for some key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Objective: To determine the concentration at which this compound monomers begin to form micelles in an aqueous solution.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of sodium this compound (e.g., 0.5 M) in deionized water.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (approximately 0.13 M for sodium this compound).[6]

  • Surface Tension Measurement:

    • Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each dilution.[14]

    • Ensure the instrument is properly calibrated and the ring/plate is cleaned between measurements.

    • Allow each solution to equilibrate before taking a measurement.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the this compound concentration.[14]

    • The plot will show two distinct linear regions. The point of intersection of these two lines is the Critical Micelle Concentration.[14]

In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis Model

Objective: To evaluate the skin irritation potential of this compound using an in vitro tissue model.

Methodology:

  • Tissue Culture: Utilize a commercially available reconstructed human epidermis model (e.g., EpiDerm™).[5] Culture the tissues according to the manufacturer's instructions.

  • Test Substance Application:

    • Prepare a solution of sodium this compound in a suitable vehicle (e.g., sterile water or saline) at the desired concentration.

    • Topically apply a defined volume of the this compound solution to the surface of the tissue culture.

    • Include positive (known irritant, e.g., 1% SDS) and negative (vehicle) controls.

  • Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes), followed by a post-incubation recovery period (e.g., 42 hours).[5]

  • Viability Assay (MTT Assay):

    • After the recovery period, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Incubate the tissues with MTT solution, which is converted to a colored formazan product by viable cells.

    • Extract the formazan and measure its absorbance spectrophotometrically.

    • Calculate the percentage of viable cells relative to the negative control. A significant reduction in viability indicates irritation potential.[5]

  • Cytokine Analysis (Optional):

    • Collect the culture medium after the exposure period.

    • Measure the concentration of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), using an ELISA kit. An increase in cytokine release is an indicator of an inflammatory response.[5]

Protein Solubilization using Anionic Detergents

Objective: To solubilize membrane-bound or aggregated proteins using an anionic detergent like this compound.

Methodology:

  • Membrane Preparation:

    • Harvest cells and perform lysis (e.g., sonication or French press).

    • Isolate the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour).[2]

  • Detergent Screening (Optional but Recommended):

    • Resuspend the membrane pellet in a suitable buffer.

    • In a small-scale format (e.g., microcentrifuge tubes), test a range of this compound concentrations to determine the optimal ratio of detergent to protein for solubilization without excessive denaturation.

  • Solubilization:

    • Resuspend the membrane pellet in a buffer containing the optimized concentration of this compound.

    • Incubate the mixture, typically at 4°C with gentle agitation, for a specific duration (e.g., 30-60 minutes).[2]

  • Clarification:

    • Centrifuge the mixture at high speed (e.g., 100,000 x g for 45 minutes) to pellet any insoluble material.[2]

  • Analysis:

    • Carefully collect the supernatant containing the solubilized proteins.

    • Analyze the supernatant by SDS-PAGE and Western blotting to confirm the successful solubilization of the target protein.[2]

Toxicological Information and Signaling Pathways

While this compound itself has not been extensively studied for its specific toxicological signaling pathways, research on its close analog, sodium lauryl sulfate (SLS), provides valuable insights into the potential mechanisms of skin irritation.

Mechanism of Skin Irritation

Anionic surfactants like this compound primarily cause skin irritation by disrupting the stratum corneum, the outermost layer of the skin. This disruption increases transepidermal water loss and allows the surfactant to penetrate deeper into the epidermis, where it can interact with keratinocytes.[15]

A proposed signaling pathway for SLS-induced irritation in keratinocytes involves the generation of reactive oxygen species (ROS).[15][16]

cluster_membrane Cell Membrane Interaction cluster_intracellular Intracellular Signaling cluster_response Cellular Response SLS SLS Membrane Fluidity Increase Membrane Fluidity Increase SLS->Membrane Fluidity Increase Interaction Ca2+ Influx Ca2+ Influx Membrane Fluidity Increase->Ca2+ Influx Increased Permeability Calpain Activation Calpain Activation Ca2+ Influx->Calpain Activation ROS Generation ROS Generation Ca2+ Influx->ROS Generation Direct Effect IL-1α Secretion IL-1α Secretion Calpain Activation->IL-1α Secretion IL-1α Secretion->ROS Generation Autocrine/Paracrine Inflammation Inflammation ROS Generation->Inflammation Skin Irritation Skin Irritation Inflammation->Skin Irritation

Caption: Proposed signaling pathway for SLS-induced skin irritation.[15]

This pathway suggests that the initial interaction of the surfactant with the cell membrane leads to an increase in intracellular calcium, which in turn triggers the production of ROS and the release of pro-inflammatory cytokines, ultimately resulting in skin irritation.[15]

Environmental Fate and Disposal

This compound is considered to be readily biodegradable.[17] The biodegradation pathway for alkyl sulfates generally involves enzymatic cleavage of the sulfate ester bond by alkyl sulfatases, followed by oxidation of the resulting alcohol.[18][19]

Biodegradation Pathway

Sodium this compound Sodium this compound 1-Octanol 1-Octanol Sodium this compound->1-Octanol Alkyl Sulfatase Octanal Octanal 1-Octanol->Octanal Alcohol Dehydrogenase Octanoic Acid Octanoic Acid Octanal->Octanoic Acid Aldehyde Dehydrogenase Beta-Oxidation Beta-Oxidation Octanoic Acid->Beta-Oxidation CO2 + H2O CO2 + H2O Beta-Oxidation->CO2 + H2O

Caption: Generalized biodegradation pathway for sodium this compound.[18][19]

Disposal

All waste containing this compound must be handled in accordance with local, state, and federal regulations.[5] Due to its toxicity to aquatic organisms, it should not be disposed of down the drain.[5] Collect all waste in appropriately labeled containers for chemical waste disposal.

Conclusion

This compound is a valuable tool in the researcher's arsenal, but its utility is matched by its potential hazards. A comprehensive understanding of its properties, coupled with strict adherence to safety protocols, is non-negotiable for its use in a laboratory setting. By implementing the guidelines outlined in this technical guide, researchers can mitigate risks, ensure the integrity of their experiments, and foster a culture of safety within their laboratories. Continuous vigilance and a proactive approach to safety are the cornerstones of responsible scientific practice.

References

The Dawn of Synthetic Surfactants: A Technical History of Alkyl Sulfates in Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyl sulfates, a cornerstone of surfactant chemistry, represent one of the earliest and most impactful classes of synthetic detergents. Their discovery and subsequent development revolutionized numerous industries, from household cleaning to pharmaceuticals. This technical guide provides a comprehensive overview of the history, discovery, and key experimental methodologies related to alkyl sulfates, tailored for professionals in research and drug development. We will delve into their fundamental properties, synthesis, and the analytical techniques that have been instrumental in their characterization.

A Historical Perspective: From Soap to Synthetic Detergents

The story of alkyl sulfates begins in the early 20th century, born out of a necessity to find alternatives to traditional soap that were more effective in hard water. While soaps, which are salts of fatty acids, have been used for millennia, their performance is significantly hampered by the presence of mineral ions in hard water, leading to the formation of insoluble precipitates.

The first synthetic surfactants to overcome this limitation were the alkyl sulfates.[1] German chemists in the early 20th century pioneered the synthesis of these compounds by reacting fatty alcohols with sulfuric acid.[1] This innovation laid the groundwork for the modern detergent industry. The 1930s saw the commercialization of the first synthetic detergents based on alkyl sulfates, marking a significant shift away from soap as the primary cleaning agent.[2]

A pivotal moment in the history of alkyl sulfates was the development of sodium lauryl sulfate (SLS), derived from lauryl alcohol. Its exceptional foaming and cleaning properties led to its widespread adoption in a vast array of consumer products, including shampoos, toothpastes, and cleaning agents. Following the success of SLS, further research led to the development of sodium laureth sulfate (SLES), an ethoxylated version of SLS. The introduction of ethylene oxide groups in the molecule resulted in a surfactant with improved mildness and better performance in cold water.[3][4]

The mid-20th century saw a surge in the production and application of various alkyl sulfates, driven by the burgeoning petrochemical industry which provided a steady supply of fatty alcohol precursors. Research during this period focused on understanding the structure-property relationships of these surfactants, leading to the development of a wide range of alkyl sulfates with tailored properties for specific applications.

Physicochemical Properties of Common Alkyl Sulfates

The performance of alkyl sulfates as surfactants is dictated by their physicochemical properties, primarily their ability to lower surface tension and form micelles. These properties are influenced by the length of the alkyl chain, the presence of ethoxy groups, and the nature of the counter-ion.

Data Presentation

The following tables summarize key quantitative data for some of the most commonly researched alkyl sulfates.

Table 1: Critical Micelle Concentration (CMC) of Selected Alkyl Sulfates in Water at 25°C

Alkyl SulfateAbbreviationAlkyl Chain LengthCMC (mM)
Sodium Octyl SulfateSOSC8130
Sodium Decyl SulfateSDS (C10)C1033
Sodium Dodecyl SulfateSDS (C12) / SLSC128.2
Sodium Tetradecyl SulfateSTSC142.1
Sodium Hexadecyl SulfateSHSC160.6
Sodium Laureth Sulfate (1 EO)SLES (n=1)C12~1
Sodium Laureth Sulfate (3 EO)SLES (n=3)C12~0.6

Note: CMC values can be influenced by temperature, pH, and the presence of electrolytes.[5]

Table 2: Surface Tension of Selected Alkyl Sulfate Solutions at their CMC in Water at 25°C

Alkyl SulfateSurface Tension at CMC (mN/m)
Sodium Dodecyl Sulfate (SLS)~39
Sodium Tetradecyl Sulfate (STS)~37
Sodium Hexadecyl Sulfate (SHS)~36

Note: Surface tension values can vary slightly depending on the measurement technique and purity of the surfactant.

Key Experimental Protocols

A thorough understanding of the synthesis and analysis of alkyl sulfates is crucial for researchers in this field. This section provides detailed methodologies for the laboratory-scale synthesis of Sodium Lauryl Sulfate (SLS) and its subsequent characterization.

Laboratory Synthesis of Sodium Lauryl Sulfate (SLS)

This protocol describes a common laboratory method for the synthesis of SLS via the sulfation of dodecyl alcohol using chlorosulfonic acid.

Materials:

  • Dodecyl alcohol (Lauryl alcohol)

  • Chlorosulfonic acid

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Phenolphthalein indicator

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Condenser

  • Heating mantle

Procedure:

  • Sulfation:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve a known amount of dodecyl alcohol in an equal volume of anhydrous diethyl ether.

    • Cool the flask in an ice bath to 0-5°C.

    • Slowly add an equimolar amount of chlorosulfonic acid dropwise from the dropping funnel while stirring vigorously. Maintain the temperature below 10°C throughout the addition. Hydrogen chloride gas will be evolved, so the reaction should be performed in a well-ventilated fume hood.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Neutralization:

    • Prepare a solution of sodium hydroxide in water (e.g., 20% w/v).

    • Slowly add the cold reaction mixture from the sulfation step to the sodium hydroxide solution with constant stirring. Monitor the pH of the mixture and add NaOH solution until the pH is neutral to slightly alkaline (pH 7-8), as indicated by a faint pink color with phenolphthalein. Keep the temperature low during neutralization using an ice bath.

  • Isolation and Purification:

    • Transfer the neutralized mixture to a separatory funnel. The SLS will be in the aqueous layer.

    • Separate the aqueous layer and wash it twice with diethyl ether to remove any unreacted dodecyl alcohol.

    • The aqueous solution can be concentrated by evaporation to obtain solid SLS.

    • For higher purity, the SLS can be recrystallized from an ethanol-water mixture.[6] Dissolve the crude SLS in a minimum amount of hot 80% ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

    • Dry the purified SLS crystals in a vacuum oven at a low temperature (e.g., 50°C).

Analytical Characterization of Alkyl Sulfates

A suite of analytical techniques is employed to confirm the identity, purity, and properties of synthesized alkyl sulfates.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying alkyl sulfates.

  • Instrumentation: A standard HPLC system with a C8 or C18 reversed-phase column and a UV or evaporative light scattering detector (ELSD) is suitable.[7][8]

  • Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent like tetrabutylammonium hydroxide or a buffer such as ammonium acetate is commonly used.[7][9]

  • Sample Preparation: Dissolve the alkyl sulfate sample in the mobile phase at a known concentration.

  • Analysis: Inject the sample onto the column and monitor the elution profile. The retention time can be used for identification by comparison with a standard, and the peak area can be used for quantification.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is typically used for the analysis of the hydrophobic alkyl chain of the surfactant after derivatization.

  • Derivatization: The polar sulfate group makes alkyl sulfates non-volatile. Therefore, a derivatization step, such as hydrolysis followed by silylation of the resulting alcohol, is necessary before GC-MS analysis.[10]

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.

  • Analysis: The derivatized sample is injected into the GC, and the resulting mass spectrum of the eluting peaks can be used to identify the structure of the alkyl chain.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the alkyl sulfate molecule.

  • Sample Preparation: Dissolve the alkyl sulfate sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).[11][12]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the alkyl chain and the protons on the carbon adjacent to the sulfate group.

  • ¹³C NMR: The carbon-13 NMR spectrum will provide information about the number and types of carbon atoms in the molecule.

3.2.4. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the alkyl sulfate molecule.

  • Sample Preparation: The sample can be analyzed as a solid using the KBr pellet method or as a thin film on a salt plate. Attenuated Total Reflectance (ATR)-FTIR is also a convenient method that requires minimal sample preparation.[13][14][15][16]

  • Analysis: The FTIR spectrum of an alkyl sulfate will show characteristic absorption bands for the S=O and C-O-S stretching vibrations of the sulfate group, as well as the C-H stretching and bending vibrations of the alkyl chain.[12]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and processes related to alkyl sulfates.

Diagrams

G cluster_structure General Structure of Alkyl Sulfates cluster_synthesis Sulfation of a Fatty Alcohol cluster_workflow Industrial Production of SLES structure FattyAlcohol Fatty Alcohol AlkylSulfuricAcid R-CH2-O-SO3H (Alkyl Sulfuric Acid) FattyAlcohol->AlkylSulfuricAcid + Ethoxylation Ethoxylation Reactor FattyAlcohol->Ethoxylation SulfatingAgent SO3 (Sulfur Trioxide) SulfatingAgent->AlkylSulfuricAcid + AlkylSulfate R-CH2-O-SO3Na (Sodium Alkyl Sulfate) AlkylSulfuricAcid->AlkylSulfate + Base NaOH (Base) Base->AlkylSulfate + EthyleneOxide Ethylene Oxide EthyleneOxide->Ethoxylation FattyAlcoholEthoxylate Fatty Alcohol Ethoxylate Ethoxylation->FattyAlcoholEthoxylate Sulfation Sulfation Reactor FattyAlcoholEthoxylate->Sulfation SulfurTrioxide Sulfur Trioxide SulfurTrioxide->Sulfation SulfatedEthoxylate Sulfated Ethoxylate Sulfation->SulfatedEthoxylate Neutralization Neutralization SulfatedEthoxylate->Neutralization SodiumHydroxide Sodium Hydroxide SodiumHydroxide->Neutralization SLES SLES Neutralization->SLES

Caption: General chemical structure and synthesis pathways for alkyl sulfates.

G cluster_workflow Laboratory Workflow for Alkyl Sulfate Analysis start Alkyl Sulfate Sample sample_prep Sample Preparation (Dissolution, Derivatization) start->sample_prep hplc HPLC Analysis sample_prep->hplc gcms GC-MS Analysis (after derivatization) sample_prep->gcms nmr NMR Spectroscopy sample_prep->nmr ftir FTIR Spectroscopy sample_prep->ftir data_analysis Data Analysis and Structural Elucidation hplc->data_analysis gcms->data_analysis nmr->data_analysis ftir->data_analysis report Report data_analysis->report

Caption: A typical laboratory workflow for the analysis of alkyl sulfates.

Conclusion

The discovery and development of alkyl sulfates represent a significant milestone in the history of chemical research and industrial application. From their origins as a solution to the limitations of soap, they have evolved into a diverse and indispensable class of surfactants. For researchers, scientists, and drug development professionals, a deep understanding of their history, properties, synthesis, and analysis is essential for leveraging their unique characteristics in various applications, from formulation development to understanding their interactions at a molecular level. The methodologies and data presented in this guide provide a solid foundation for further exploration and innovation in the fascinating world of alkyl sulfates.

References

Synthesis of Radiolabeled Octyl Sulfate for Tracer Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Radiolabeled compounds are indispensable tools in drug discovery and development, providing a quantitative and sensitive method to study the absorption, distribution, metabolism, and excretion (ADME) of molecules.[1] This guide provides a detailed technical overview of the synthesis, purification, and analysis of radiolabeled sodium octyl sulfate, a representative anionic surfactant. The methodologies described herein are intended to serve as a comprehensive resource for researchers employing radiotracers to investigate the biological fate of alkyl sulfates and similar compounds.

Sodium this compound is an anionic surfactant used in a variety of applications, including as an emulsifier in personal care products.[] Understanding its interaction with biological systems is crucial for safety and efficacy assessments. Tracer studies using radiolabeled sodium this compound can provide invaluable insights into its metabolic pathways and biodistribution.[1][3]

Selection of Radionuclide

The choice of radionuclide is a critical first step in the synthesis of a radiolabeled compound.[4] For this compound, the most common and practical choices are Sulfur-35 (³⁵S) and Tritium (³H).

  • Sulfur-35 (³⁵S): As a key component of the sulfate group, labeling with ³⁵S ensures that the radiolabel is integral to the functional moiety of the molecule. It is a beta-emitter with a half-life of 87.3 days, which is convenient for synthesis and medium-term studies.[5]

  • Tritium (³H): Tritium is a low-energy beta-emitter with a long half-life of 12.3 years.[4] It can be incorporated into the octyl chain of the molecule. While synthetically accessible, there is a potential for loss of the radiolabel through metabolic processes that cleave C-H bonds.

For the purposes of this guide, we will focus on the synthesis of [³⁵S]-Sodium this compound , as the label is less susceptible to metabolic loss compared to a label on the alkyl chain.

Synthesis of [³⁵S]-Sodium this compound

The synthesis of radiolabeled sodium this compound involves the reaction of a suitable precursor, in this case, 1-octanol, with a radiolabeled sulfating agent. A common method for sulfation is the use of a sulfur trioxide complex, such as the sulfur trioxide pyridine complex, to control the reactivity of the sulfur trioxide. To introduce the ³⁵S label, commercially available [³⁵S]sulfuric acid can be used to generate the sulfating agent in situ.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: the generation of a [³⁵S]sulfur trioxide complex followed by its reaction with 1-octanol.

Diagram: Proposed Synthesis of [³⁵S]-Sodium this compound

G cluster_0 Step 1: Generation of [³⁵S]Sulfating Agent cluster_1 Step 2: Sulfation of 1-Octanol cluster_2 Step 3: Neutralization H2S35O4 [³⁵S]Sulfuric Acid SO3 [³⁵S]Sulfur Trioxide H2S35O4->SO3 Dehydration P2O5 Phosphorus Pentoxide SO3_Pyridine [³⁵S]Sulfur Trioxide Pyridine Complex SO3->SO3_Pyridine Octanol 1-Octanol Octyl_Sulfate_H [³⁵S]Octyl Hydrogen Sulfate Octanol->Octyl_Sulfate_H Pyridine Pyridine Pyridine->SO3_Pyridine SO3_Pyridine->Octyl_Sulfate_H Sulfation Final_Product [³⁵S]-Sodium this compound Octyl_Sulfate_H->Final_Product NaOH Sodium Hydroxide NaOH->Final_Product Neutralization G OctylSulfate This compound OmegaOxidation ω-Oxidation OctylSulfate->OmegaOxidation CarboxylicAcid 8-Hydroxythis compound -> 8-Oxothis compound -> Octanedioic Acid Sulfate OmegaOxidation->CarboxylicAcid BetaOxidation β-Oxidation CarboxylicAcid->BetaOxidation ShortChainMetabolites Shorter-chain dicarboxylic acid sulfates BetaOxidation->ShortChainMetabolites Excretion Urinary Excretion ShortChainMetabolites->Excretion

References

Methodological & Application

Application Notes and Protocols for Octyl Sulfate in HPLC Method Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Octyl Sulfate in Reversed-Phase HPLC

Sodium this compound is an anionic ion-pairing agent frequently employed in reversed-phase high-performance liquid chromatography (RP-HPLC) to enhance the retention and improve the peak shape of basic and cationic analytes.[1][2][3] In RP-HPLC, highly polar and ionic compounds are often poorly retained on nonpolar stationary phases (like C18 or C8) and may exhibit poor peak symmetry due to interactions with residual silanols on the silica support.[1][2]

This compound, with its eight-carbon hydrophobic tail and negatively charged sulfate head group, dynamically modifies the stationary phase. The hydrophobic tail interacts with the nonpolar stationary phase, while the charged head group is oriented towards the mobile phase. This creates a pseudo-ion-exchange surface that can interact with positively charged analytes, increasing their retention and leading to better separation.[1][2]

Key Applications:

  • Pharmaceutical Analysis: Separation of basic drugs, such as antihistamines, antidepressants, and other cationic pharmaceuticals.[4][5][6]

  • Biomedical Analysis: Determination of catecholamines (e.g., epinephrine, norepinephrine, dopamine) and their metabolites in biological matrices like plasma and urine.

  • Analysis of Peptides and Proteins: Improving retention and resolution of small, basic peptides.

Mechanism of Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC)

The precise mechanism of retention in IP-RP-HPLC is a subject of discussion, with two primary models proposed: the ion-pair formation model and the dynamic ion-exchange model .

  • Ion-Pair Formation Model: In this model, the this compound anion and the cationic analyte form a neutral ion pair in the mobile phase. This neutral complex then partitions onto the hydrophobic stationary phase, similar to a neutral molecule in conventional RP-HPLC.

  • Dynamic Ion-Exchange Model: This model suggests that the hydrophobic tails of the this compound molecules adsorb onto the stationary phase, creating a dynamic layer with exposed negative charges. Cationic analytes are then retained through electrostatic interactions with this modified surface.

In practice, the retention mechanism is likely a combination of both models. The following diagram illustrates the general workflow of an IP-RP-HPLC experiment.

IP_RP_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation (Aqueous Buffer + Organic Modifier + this compound) Injection Sample Injection MobilePhase->Injection Sample Sample Preparation (e.g., Plasma Protein Precipitation) Sample->Injection Column C18 or C8 Column (Dynamic Modification by this compound) Injection->Column Separation Analyte Separation (Ion-Pairing & Hydrophobic Interactions) Column->Separation Detection Detection (e.g., UV-Vis, Fluorescence, MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Fig. 1: General workflow for Ion-Pair RP-HPLC.

Experimental Protocols

Protocol 1: Analysis of Basic Pharmaceutical Compounds

This protocol provides a general method for the separation of basic drugs using sodium this compound as an ion-pairing agent.

1. Materials and Reagents:

  • Sodium this compound (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH2PO4)

  • Orthophosphoric acid (H3PO4)

  • Water (HPLC grade)

  • Analytes of interest (e.g., diphenhydramine, propranolol, amitriptyline)

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase Preparation:

  • Aqueous Component: Prepare a 25 mM potassium phosphate buffer. Dissolve the appropriate amount of KH2PO4 in HPLC-grade water.

  • Adjust the pH of the buffer to 3.0 with orthophosphoric acid. The pH of the mobile phase is crucial for ensuring that the basic analytes are in their protonated (cationic) form.[7][8]

  • Dissolve sodium this compound in the phosphate buffer to achieve the desired concentration (e.g., 5 mM).

  • Filter the aqueous mobile phase component through a 0.45 µm membrane filter.

  • Organic Component: Use HPLC-grade acetonitrile or methanol.

  • The final mobile phase is a mixture of the aqueous and organic components. The exact ratio will need to be optimized for the specific analytes. A good starting point is 60:40 (v/v) aqueous:organic.

3. Standard Solution Preparation:

  • Prepare individual stock solutions of each analyte in methanol at a concentration of 1 mg/mL.

  • Prepare a working standard mixture by diluting the stock solutions with the mobile phase to a final concentration in the range of 1-20 µg/mL.

4. HPLC Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 60:40 (v/v) 25 mM KH2PO4 pH 3.0 with 5 mM Sodium this compound : Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 220 nm

5. Data Analysis:

  • Record the chromatograms and determine the retention time (t_R), peak area, and theoretical plates for each analyte.

  • Optimize the separation by adjusting the concentration of sodium this compound and the percentage of the organic modifier in the mobile phase.

Protocol 2: Determination of Catecholamines in a Biological Matrix (Simulated)

This protocol outlines a method for the analysis of catecholamines, demonstrating the application of this compound in a more complex matrix.

1. Sample Preparation (Plasma):

This protocol uses a protein precipitation method to extract analytes from plasma.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

ParameterSetting
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase 90:10 (v/v) 50 mM Sodium Phosphate pH 2.5 with 2 mM Sodium this compound : Methanol
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 50 µL
Detection Fluorescence (Excitation: 280 nm, Emission: 315 nm)

Data Presentation

The following tables summarize the expected effects of varying key chromatographic parameters when using sodium this compound for the separation of basic compounds.

Table 1: Effect of Sodium this compound Concentration on Retention Factor (k')

Analytes: A model set of basic drugs (e.g., Propranolol, Amitriptyline, Diphenhydramine) under isocratic conditions.

Sodium this compound (mM)k' (Propranolol)k' (Amitriptyline)k' (Diphenhydramine)
00.81.20.5
22.53.81.8
55.17.24.0
108.912.57.5

Note: Increasing the concentration of the ion-pairing agent generally leads to a significant increase in the retention of basic analytes.

Table 2: Effect of Mobile Phase pH on Retention Time (t_R) and Peak Asymmetry

Analytes: A model set of basic drugs with pKa values between 8.0 and 9.5. Mobile phase contains 5 mM Sodium this compound.

Mobile Phase pHt_R (min) - Analyte 1Peak Asymmetry - Analyte 1t_R (min) - Analyte 2Peak Asymmetry - Analyte 2
2.510.21.112.81.2
4.08.51.310.11.4
6.05.11.86.52.0
7.53.2>2.5 (severe tailing)4.1>2.5 (severe tailing)

Note: For basic analytes, a lower mobile phase pH (at least 2 pH units below the analyte's pKa) ensures complete ionization, leading to consistent ion-pairing and better peak shape.[7][8]

Table 3: Effect of Organic Modifier Percentage on Retention Factor (k')

Analytes: A model set of basic drugs. Mobile phase contains 5 mM Sodium this compound at pH 3.0.

Acetonitrile (%)k' (Propranolol)k' (Amitriptyline)k' (Diphenhydramine)
3015.221.512.8
405.17.24.0
502.33.51.9
601.11.80.9

Note: Increasing the percentage of the organic modifier decreases the retention of the ion-paired analytes, similar to conventional RP-HPLC.

Method Development and Optimization

The following decision tree provides a logical workflow for developing an HPLC method using this compound.

Method_Development cluster_optimization Optimization Strategy Start Analyte is a basic/cationic compound? IP_HPLC Consider Ion-Pair RP-HPLC with Sodium this compound Start->IP_HPLC Yes Other_Method Use conventional RP-HPLC or other suitable method Start->Other_Method No Yes1 Yes No1 No Select_Column Select C18 or C8 column IP_HPLC->Select_Column Set_pH Set mobile phase pH ~2 units below analyte pKa Select_Column->Set_pH Initial_Conditions Initial Conditions: - 5 mM Sodium this compound - 40-60% Organic Modifier Set_pH->Initial_Conditions Evaluate_Chromatogram Evaluate initial chromatogram: - Retention - Resolution - Peak Shape Initial_Conditions->Evaluate_Chromatogram Poor_Retention Poor Retention? Evaluate_Chromatogram->Poor_Retention Yes Poor_Resolution Poor Resolution? Evaluate_Chromatogram->Poor_Resolution Yes Poor_Peak_Shape Poor Peak Shape? Evaluate_Chromatogram->Poor_Peak_Shape Yes Good_Separation Good Separation Evaluate_Chromatogram->Good_Separation No Adjust_IPR Increase [this compound] or decrease % Organic Poor_Retention->Adjust_IPR Adjust_Organic Fine-tune % Organic or try different organic modifier (e.g., MeOH) Poor_Resolution->Adjust_Organic Adjust_pH_Temp Adjust pH slightly or optimize column temperature Poor_Peak_Shape->Adjust_pH_Temp Validate_Method Validate Method Good_Separation->Validate_Method Adjust_IPR->Evaluate_Chromatogram Adjust_Organic->Evaluate_Chromatogram Adjust_pH_Temp->Evaluate_Chromatogram

Fig. 2: Decision tree for method development.

Troubleshooting

ProblemPossible CauseRecommended Solution
Drifting Retention Times Incomplete column equilibration with the ion-pairing reagent.Equilibrate the column with the mobile phase containing this compound for an extended period (at least 30-60 minutes) before the first injection.
Poor Peak Shape (Tailing) Mobile phase pH is too close to the analyte's pKa, resulting in mixed ionization states.Lower the mobile phase pH to at least 2 units below the pKa of the basic analyte.
Secondary interactions with residual silanols.Ensure a sufficient concentration of this compound is used to effectively mask the silanols.
Split Peaks Co-elution of the analyte with an impurity or presence of both ionized and non-ionized forms.Adjust the mobile phase pH to ensure a single ionic form of the analyte. Optimize the mobile phase composition to improve resolution.
High Backpressure Precipitation of the ion-pairing agent or buffer salts in the mobile phase.Ensure all mobile phase components are fully dissolved. Filter the mobile phase before use. Avoid mixing high concentrations of buffer and organic modifier.

References

Application Notes and Protocols for Membrane Protein Extraction Using Sodium Octyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extraction of integral membrane proteins from their native lipid bilayer environment is a critical and often challenging step in their characterization. The choice of detergent is paramount to successfully solubilizing these proteins while preserving their structural integrity and biological function. Sodium octyl sulfate (SOS), an anionic detergent, presents a viable option for membrane protein extraction, particularly in applications where strong solubilization is required. This document provides detailed application notes and protocols for the use of sodium this compound in membrane protein extraction, intended for researchers, scientists, and drug development professionals.

Sodium this compound belongs to the family of alkyl sulfate detergents, which are known for their ability to disrupt cell membranes and solubilize proteins. As an anionic detergent, it possesses a charged hydrophilic head group and a hydrophobic tail, allowing it to integrate into the lipid bilayer and form mixed micelles with membrane components. Due to its shorter alkyl chain compared to more commonly used detergents like sodium dodecyl sulfate (SDS), sodium this compound is considered a harsher detergent.[1] This property can be advantageous for solubilizing highly hydrophobic or aggregated proteins but may also increase the risk of protein denaturation.[1][2] Therefore, optimization of extraction conditions is crucial when using this detergent.

Physicochemical Properties of Alkyl Sulfate Detergents

The effectiveness of a detergent in membrane protein extraction is largely governed by its physicochemical properties. Understanding these properties for sodium this compound in comparison to other common alkyl sulfate detergents can aid in experimental design.

PropertySodium this compound (SOS)Sodium Dodecyl Sulfate (SDS)Significance in Protein Extraction
Chemical Class Anionic Alkyl SulfateAnionic Alkyl SulfateAnionic detergents are strong solubilizing agents that can disrupt both lipid-lipid and protein-protein interactions.[3][4] They are often denaturing.
Alkyl Chain Length 8 Carbons12 CarbonsShorter alkyl chains generally correlate with higher critical micelle concentrations (CMC) and can be harsher on protein structure.[1]
Critical Micelle Concentration (CMC) High (approx. 130-150 mM)Lower (approx. 8 mM)[5]The CMC is the concentration at which detergent monomers begin to form micelles.[6] For effective solubilization, the detergent concentration should be significantly above its CMC. A high CMC means more detergent is required, which can be a consideration for downstream applications and cost.
Aggregation Number VariesVariesThis is the average number of detergent monomers in a micelle. It influences the size of the protein-detergent complex and can affect subsequent purification steps like size-exclusion chromatography.
Solubility Soluble in water[7]Soluble in waterBoth detergents are readily soluble in aqueous buffers used for protein extraction.

Experimental Protocols

The following protocols provide a general framework for membrane protein extraction using sodium this compound. It is imperative to optimize these protocols for each specific membrane protein and cell type to achieve the desired yield and preserve protein activity.

Protocol 1: General Membrane Protein Extraction from Cultured Cells

This protocol outlines a basic procedure for the solubilization of membrane proteins from cultured mammalian or bacterial cells.

Materials:

  • Cell pellet (from cultured mammalian or bacterial cells)

  • Phosphate Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1-5% (w/v) Sodium this compound, Protease Inhibitor Cocktail

  • Homogenizer (e.g., Dounce homogenizer or sonicator)

  • Microcentrifuge

  • Ultracentrifuge

Procedure:

  • Cell Harvesting: Harvest cultured cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Washing: Wash the cell pellet once with ice-cold PBS to remove media components. Centrifuge again and discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a suitable method (e.g., 20-30 strokes with a Dounce homogenizer on ice or sonication with short bursts).

  • Removal of Insoluble Debris: Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.

  • Membrane Fraction Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.

  • Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in ice-cold Solubilization Buffer. The optimal concentration of sodium this compound should be determined empirically, starting with a range of 1-5% (w/v).

  • Incubation: Incubate the suspension on a rotator or rocker for 1-2 hours at 4°C to allow for solubilization.

  • Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Collection of Solubilized Proteins: The supernatant contains the solubilized membrane proteins. Carefully collect the supernatant for downstream applications such as purification or analysis.

Experimental_Workflow_1 start Start: Cultured Cells harvest 1. Cell Harvesting (Centrifugation) start->harvest wash 2. Washing with PBS harvest->wash lysis 3. Cell Lysis (Homogenization/Sonication) wash->lysis low_speed_cent 4. Low-Speed Centrifugation (Remove Debris) lysis->low_speed_cent ultracentrifugation 5. Ultracentrifugation (Isolate Membranes) low_speed_cent->ultracentrifugation solubilization 6. Solubilization (with Sodium this compound) ultracentrifugation->solubilization incubation 7. Incubation solubilization->incubation clarification 8. Clarification (Ultracentrifugation) incubation->clarification end End: Solubilized Membrane Proteins clarification->end

Figure 1. General workflow for membrane protein extraction from cultured cells.

Protocol 2: Optimization of Sodium this compound Concentration

Due to the denaturing potential of sodium this compound, it is critical to determine the lowest effective concentration that provides adequate solubilization while minimizing protein inactivation.

Materials:

  • Isolated membrane fraction (from Protocol 1, step 5)

  • A series of Solubilization Buffers with varying concentrations of sodium this compound (e.g., 0.5%, 1%, 2%, 3%, 4%, 5% w/v)

  • Assay-specific reagents to determine the activity of the target protein (if available)

  • SDS-PAGE reagents

  • Western blotting reagents

Procedure:

  • Aliquoting: Aliquot the isolated membrane fraction into several tubes.

  • Parallel Solubilization: Resuspend each membrane aliquot in a different Solubilization Buffer containing a specific concentration of sodium this compound.

  • Incubation and Clarification: Follow steps 7 and 8 from Protocol 1 for all aliquots.

  • Analysis of Solubilization Efficiency:

    • SDS-PAGE and Western Blotting: Analyze the solubilized fractions by SDS-PAGE followed by Coomassie staining or Western blotting for the target protein. Compare the intensity of the protein band across the different detergent concentrations to assess solubilization efficiency.

  • Analysis of Protein Activity (if applicable):

    • Perform a functional assay on each solubilized fraction to determine the activity of the target protein. Plot protein activity against the concentration of sodium this compound to identify the concentration that yields the best balance of solubilization and activity preservation.

Optimization_Workflow cluster_analysis 4. Analysis start Start: Isolated Membrane Fraction aliquot 1. Aliquot Membranes start->aliquot solubilize 2. Parallel Solubilization (Varying [SOS]) aliquot->solubilize incubate_clarify 3. Incubate & Clarify solubilize->incubate_clarify sds_page SDS-PAGE / Western Blot (Efficiency) incubate_clarify->sds_page activity_assay Functional Assay (Activity) incubate_clarify->activity_assay end End: Optimal SOS Concentration sds_page->end activity_assay->end

Figure 2. Workflow for optimizing sodium this compound concentration.

Downstream Considerations

Following extraction with sodium this compound, it is often necessary to remove or exchange the detergent for downstream applications.

  • Detergent Removal/Exchange: Techniques such as dialysis, size-exclusion chromatography, or the use of hydrophobic adsorption beads can be employed to remove or exchange sodium this compound for a milder, non-ionic detergent if protein refolding or functional studies are planned.[8]

  • Compatibility with Assays: The high concentration of anionic detergent may interfere with certain downstream applications like immunoassays or mass spectrometry.[9] Thorough detergent removal is crucial in these cases.

Signaling Pathway Considerations

While specific signaling pathways extensively studied after sodium this compound extraction are not prominently documented, the choice of detergent can influence the preservation of protein-protein interactions within a signaling cascade. As a strong, often denaturing detergent, sodium this compound is likely to disrupt these interactions. Therefore, for studies aiming to co-purify protein complexes involved in a signaling pathway, milder, non-ionic detergents are generally preferred.

However, if the primary goal is to solubilize and study a single, robust membrane protein that is part of a signaling pathway (e.g., a receptor or a channel), sodium this compound might be effective for initial extraction, followed by detergent exchange to a milder detergent for functional reconstitution and analysis.

For instance, in the study of a G-protein coupled receptor (GPCR) signaling pathway, initial extraction with a strong detergent like sodium this compound would likely dissociate the receptor from its associated G-proteins.

Signaling_Pathway_Disruption cluster_native Native Membrane Environment cluster_sos After Sodium this compound Extraction Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein Complex GPCR->G_Protein Activates GPCR_sol Solubilized GPCR GPCR->GPCR_sol Disrupted Interaction Effector Effector Enzyme G_Protein->Effector Modulates G_Protein_sol Dissociated G-Protein G_Protein->G_Protein_sol Effector_sol Solubilized Effector Effector->Effector_sol

Figure 3. Potential disruption of a GPCR signaling complex by sodium this compound.

Conclusion

Sodium this compound is a powerful anionic detergent that can be effectively employed for the solubilization of membrane proteins. Its utility is particularly pronounced for proteins that are resistant to extraction with milder detergents. However, its strong, often denaturing, nature necessitates careful optimization of extraction conditions to preserve the structure and function of the target protein. The protocols and considerations outlined in this document provide a comprehensive guide for researchers to develop a robust membrane protein extraction strategy using sodium this compound, enabling further characterization and its application in drug development.

References

Application of Octyl Sulfate in Micellar Electrokinetic Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of sodium octyl sulfate (SOS) as a micellar pseudostationary phase in Micellar Electrokinetic Chromatography (MEKC). MEKC is a powerful separation technique that extends the capabilities of capillary electrophoresis (CE) to the analysis of neutral and charged analytes.

Introduction to this compound in MEKC

Micellar Electrokinetic Chromatography is a hybrid of electrophoresis and chromatography. In MEKC, a surfactant, such as the anionic surfactant sodium this compound, is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC). This leads to the formation of micelles, which act as a pseudostationary phase. The separation of analytes is then based on their differential partitioning between the aqueous mobile phase and the hydrophobic core of the micelles.

Sodium this compound, with its eight-carbon alkyl chain, offers a moderately hydrophobic stationary phase. It is a shorter-chain homolog of the more commonly used sodium dodecyl sulfate (SDS). This difference in alkyl chain length can provide alternative selectivity for various analytes, particularly for moderately hydrophobic compounds. The CMC for sodium this compound is approximately 0.13 M.

Key Advantages of MEKC:

  • High separation efficiency and resolution.

  • Ability to separate both neutral and charged analytes.

  • Low consumption of reagents and samples.

  • Versatility in method development through modification of the micellar phase.

Principle of Separation in MEKC with Sodium this compound

The fundamental principle of MEKC separation with an anionic surfactant like sodium this compound is illustrated in the diagram below.

MEKC_Workflow cluster_prep Preparation cluster_instrument Instrumentation & Analysis cluster_optimization Method Optimization BGE_Prep Prepare Background Electrolyte (BGE) (e.g., Phosphate or Borate buffer) SOS_Prep Add Sodium this compound to BGE (> CMC) BGE_Prep->SOS_Prep Cap_Cond Capillary Conditioning SOS_Prep->Cap_Cond Sample_Prep Prepare Sample and Internal Standard Injection Sample Injection (Hydrodynamic or Electrokinetic) Sample_Prep->Injection Cap_Cond->Injection Separation Apply Voltage and Initiate Separation Injection->Separation Detection UV/Vis or other Detection Method Separation->Detection Optimize_Params Optimize Parameters: - SOS Concentration - Buffer pH and Concentration - Voltage - Temperature - Organic Modifier Detection->Optimize_Params Validation Method Validation Optimize_Params->Validation MEKC_Optimization cluster_input Adjustable Parameters cluster_intermediate Primary Effects cluster_output Separation Outcome SOS_Conc [SOS] Partitioning Analyte-Micelle Partitioning (k') SOS_Conc->Partitioning Buffer_pH Buffer pH EOF_Mag EOF Magnitude Buffer_pH->EOF_Mag Micelle_Mob Micelle Mobility Buffer_pH->Micelle_Mob Buffer_Conc Buffer [Conc] Buffer_Conc->EOF_Mag Viscosity Viscosity Buffer_Conc->Viscosity Current Current Buffer_Conc->Current Voltage Voltage Voltage->EOF_Mag Voltage->Micelle_Mob Voltage->Current Temp Temperature Temp->Partitioning Temp->EOF_Mag Temp->Viscosity Temp->Current Organic_Mod Organic Modifier (e.g., Methanol, Acetonitrile) Organic_Mod->Partitioning Organic_Mod->Viscosity Resolution Resolution Partitioning->Resolution EOF_Mag->Resolution Analysis_Time Analysis Time EOF_Mag->Analysis_Time Micelle_Mob->Resolution Micelle_Mob->Analysis_Time Efficiency Efficiency Viscosity->Efficiency Current->Efficiency Joule Heating

Application of Octyl Sulfate as an Ion-Pairing Reagent in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium octyl sulfate is an anionic surfactant and a versatile ion-pairing reagent frequently employed in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3][4] Its utility lies in its ability to enhance the retention and resolution of polar and ionic compounds, such as pharmaceuticals and biomolecules, on nonpolar stationary phases.[5][6] The underlying principle of ion-pair chromatography involves the addition of a counter-ion (the ion-pairing reagent) to the mobile phase. This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and thereby its affinity for the reversed-phase column.[6] The C8 alkyl chain of this compound provides a moderate degree of hydrophobicity, making it a suitable choice for a range of analytes. This document provides detailed application notes and protocols for the use of this compound in the chromatographic analysis of catecholamines and the drug combination of atenolol and indapamide.

Application Note 1: Analysis of Catecholamines

This application note describes a sensitive and specific method for the determination of free catecholamines (norepinephrine, epinephrine, and dopamine) in biological samples, such as urine, using ion-pair reversed-phase HPLC with electrochemical detection.[1] The use of sodium this compound as an ion-pairing reagent allows for the successful retention and separation of these highly polar neurotransmitters on a C18 stationary phase.

Quantitative Data
AnalyteRetention Time (min)Linearity RangeRelative Variation (%)
NorepinephrineApprox. 9Not Specified± 0.9
EpinephrineApprox. 11Not Specified± 2.7
DopamineApprox. 15Not Specified± 2.0

Table 1: Chromatographic data for the analysis of catecholamines using sodium this compound as an ion-pairing reagent. The retention times are approximate, and the relative variation was determined from 20 sequential injections of a urine control sample.[1]

Experimental Protocol

1. Materials and Reagents:

  • Sodium this compound (HPLC grade)[1]

  • Methanol (HPLC grade)[1]

  • Phosphate buffer components (e.g., sodium phosphate monobasic, phosphoric acid)[1]

  • EDTA disodium salt (Na2EDTA)[1]

  • Catecholamine standards (norepinephrine, epinephrine, dopamine)[1]

  • Perchloric acid[1]

  • Ultrapure water[1]

  • C18 reversed-phase HPLC column[1]

2. Mobile Phase Preparation:

  • Prepare a 0.10 mol/L phosphate buffer and adjust the pH to 2.5 with phosphoric acid.[1]

  • Dissolve sodium this compound in the phosphate buffer to a final concentration of 300 mg/L.[1]

  • Add Na2EDTA to the solution to a final concentration of 1 mmol/L.[1]

  • Prepare the final mobile phase by mixing the aqueous solution with methanol in a 10:1 (v/v) ratio.[1]

  • Degas the mobile phase prior to use.

3. Standard Solution Preparation:

  • Prepare a stock solution of catecholamine standards in 0.1 mol/L perchloric acid.[1]

  • Prepare working solutions daily by diluting the stock solution in 0.1 mol/L phosphate buffer (pH 6.0).[1]

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column[1]

  • Mobile Phase: 1:10 (v/v) mixture of methanol and 0.10 mol/l phosphate buffer (pH 2.5) containing 1 mmol/l Na2EDTA and 300 mg/l sodium this compound.[1]

  • Flow Rate: 1.0 - 2.0 ml/min[1]

  • Detection: Amperometric detection[1]

5. Sample Preparation (Urine):

  • Extract free catecholamines from urine using an on-line phenylboronic acid affinity column.[1]

  • Elute the catecholamines from the affinity column and inject them onto the HPLC system.[1]

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis urine_sample Urine Sample affinity_extraction Phenylboronic Acid Affinity Extraction urine_sample->affinity_extraction hplc_injection Inject Eluted Catecholamines affinity_extraction->hplc_injection mobile_phase Prepare Mobile Phase: Methanol/Phosphate Buffer with Sodium this compound mobile_phase->hplc_injection c18_column C18 Reversed-Phase Column hplc_injection->c18_column Mobile Phase Flow amperometric_detection Amperometric Detection c18_column->amperometric_detection data_acquisition Data Acquisition & Processing amperometric_detection->data_acquisition

Caption: Workflow for Catecholamine Analysis.

Application Note 2: Simultaneous Estimation of Atenolol and Indapamide in Pharmaceutical Formulations

This application note details a validated ion-pairing reversed-phase HPLC method for the simultaneous quantification of atenolol and indapamide in bulk and tablet dosage forms.[7][8] The inclusion of octane sulfonic acid (a salt of this compound) in the mobile phase improves the resolution between the two drug substances.[7]

Quantitative Data
AnalyteRetention Time (tR) (min)Linearity Range (µg/ml)Mean Recovery (%)
Atenolol2.01 - 250100.48
Indapamide6.11 - 2599.82

Table 2: Chromatographic data for the simultaneous analysis of atenolol and indapamide using octane sulfonic acid as the ion-pairing reagent.[7][8]

Experimental Protocol

1. Materials and Reagents:

  • Octane sulfonic acid sodium salt (HPLC grade)[7]

  • Methanol (HPLC grade)[7]

  • Orthophosphoric acid[2]

  • Ultrapure water[7]

  • Atenolol and Indapamide working standards[7]

  • C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm)[7][8]

2. Mobile Phase Preparation:

  • Prepare a 0.1% (w/v) solution of octane sulfonic acid sodium salt in water.[7][8]

  • Mix this solution with methanol in a 55:45 (v/v) ratio.[7][8]

  • Adjust the pH of the final mixture to 2.8 ± 0.1 with orthophosphoric acid.[2][7]

  • Filter the mobile phase through a 0.45 µm nylon filter and degas in an ultrasonic bath for 15 minutes prior to use.[2]

3. Standard Solution Preparation:

  • Prepare individual stock solutions of atenolol and indapamide in the mobile phase.

  • From the stock solutions, prepare working standard solutions of mixed atenolol and indapamide at appropriate concentrations for calibration.

4. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm i.d., 5 µm particle size[7][8]

  • Mobile Phase: 0.1% (w/v) octane sulfonic acid sodium salt in water:methanol (55:45 v/v), pH 2.8[7][8]

  • Flow Rate: 1.0 ml/min[2]

  • Injection Volume: 20 µl[7]

  • Detection: UV at 235 nm[7][8]

  • Column Temperature: Ambient[7]

5. Sample Preparation (Tablets):

  • Weigh and powder twenty tablets.[2][7]

  • Accurately weigh a portion of the powdered tablets equivalent to 50 mg of atenolol and 2.5 mg of indapamide and transfer to a 50 ml volumetric flask.[2][7]

  • Add the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.[2][7]

  • Filter the solution through a 0.45 µm syringe filter.[2][7]

  • Dilute 1 ml of the filtrate to 10 ml with the mobile phase to obtain a final concentration of approximately 100 µg/ml of atenolol and 5 µg/ml of indapamide.[2][7]

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis tablet_sample Tablet Dosage Form weigh_powder Weigh & Powder Tablets tablet_sample->weigh_powder dissolve_sonicate Dissolve in Mobile Phase & Sonicate weigh_powder->dissolve_sonicate filter_dilute Filter & Dilute dissolve_sonicate->filter_dilute hplc_injection Inject Sample filter_dilute->hplc_injection mobile_phase Prepare Mobile Phase: Aqueous Octane Sulfonic Acid & Methanol (pH 2.8) mobile_phase->hplc_injection c18_column C18 Column hplc_injection->c18_column Mobile Phase Flow uv_detection UV Detection (235 nm) c18_column->uv_detection data_acquisition Data Acquisition & Quantification uv_detection->data_acquisition

Caption: Workflow for Atenolol & Indapamide Analysis.

References

Application Notes and Protocols: Utilizing Octyl Sulfate Derivatives for the Preparation of Stable Liposome Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for both hydrophilic and lipophilic drugs, offering advantages such as biocompatibility, controlled release, and the potential for targeted delivery.[1] However, a significant challenge in the development of liposomal therapeutics is their inherent instability, both in storage and in biological environments, which can lead to premature drug leakage and rapid clearance from circulation.[2] Surface modification of liposomes is a key strategy to overcome these limitations. This document provides detailed application notes and protocols on the use of an octyl sulfate derivative, N-octyl-O-sulfate chitosan (NOSC), to enhance the stability of liposome formulations.

The amphiphilic nature of NOSC allows it to anchor onto the surface of pre-formed liposomes. The octyl group intercalates into the phospholipid bilayer through hydrophobic interactions, while the sulfated chitosan backbone forms a hydrophilic shield.[3] This steric stabilization mechanism reduces the adsorption of opsonins, thereby preventing rapid clearance by the reticuloendothelial system (RES) and enhancing circulation time.[3] Furthermore, the integration of the octyl moiety into the bilayer can decrease its fluidity and permeability, leading to improved drug retention and overall stability.[3]

It is important to distinguish this approach from the use of simple surfactants like sodium this compound (SOS) in vesicle preparation. SOS is typically combined with a cationic surfactant to spontaneously form "catanionic" vesicles.[3][4] While a valid method for vesicle formation, this is a distinct system from the post-modification of phospholipid liposomes with a polymeric derivative like NOSC to enhance stability for drug delivery applications.

Application: Stabilization of Docetaxel-Loaded Liposomes with N-octyl-O-sulfate Chitosan (NOSC)

This section details the application of NOSC for stabilizing liposomes encapsulating the anti-cancer drug docetaxel (DTX). The resulting NOSC-modified DTX liposomes (NDLs) exhibit enhanced stability and improved pharmacokinetic profiles compared to conventional liposomes (DLs).[4]

Data Presentation

The following tables summarize the key quantitative data from the characterization of conventional and NOSC-modified docetaxel liposomes.

Table 1: Physicochemical Properties of Conventional vs. NOSC-Modified Liposomes

ParameterConventional Liposomes (DLs)NOSC-Modified Liposomes (NDLs)
Drug Loading Rate (%) 3.98 ± 0.153.41
Entrapment Efficiency (%) 72.64 ± 2.1961.73
Particle Size (nm) Not specified147.6 ± 1.9
Zeta Potential (mV) Not specified-44.2 ± 3.9
Polydispersity Index (PDI) Not specifiedNarrow
Data sourced from a study on docetaxel-loaded liposomes.[3][4]

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Dose: 12 mg/kg)

ParameterTaxotere® (Commercial DTX)Conventional Liposomes (DLs)NOSC-Modified Liposomes (NDLs)
AUC (0-∞) (µg·h/mL) LowerIntermediateSignificantly Higher
MRT (0-∞) (h) LowerIntermediateSignificantly Higher
t½β (h) LowerIntermediateSignificantly Higher
AUC (Area Under the Curve), MRT (Mean Residence Time), t½β (Elimination half-life). NDLs showed a 1.55-fold increase in AUC and a 1.37-fold increase in MRT compared to DLs.[4]

Experimental Protocols

Protocol 1: Preparation of Conventional Docetaxel Liposomes (DLs) by Ethanol Injection

This protocol describes the preparation of conventional liposomes using the ethanol injection method.[3]

Materials:

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol (CHOL)

  • Docetaxel (DTX)

  • Ethanol

  • Phosphate Buffered Solution (PBS, 0.05 M, pH 7.4)

  • Mannitol

  • Probe-type ultrasonicator

  • Rotary evaporator

  • Microfiltration membrane (0.45 µm)

  • Freeze dryer

Methodology:

  • Dissolve 100 mg of SPC, 7 mg of CHOL, and 6 mg of DTX in 3.0 mL of ethanol. This creates the organic lipid phase.

  • Heat 15 mL of PBS (0.05 M, pH 7.4) to 55 °C in a flask and maintain this temperature.

  • Using a 21-gauge needle, inject the ethanol solution very slowly into the heated PBS while vortexing. This will cause the lipids to self-assemble into multilamellar vesicles (MLVs).

  • Remove the ethanol from the MLV suspension using a rotary evaporator at 40 °C.

  • To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a probe-type ultrasonicator (200 W). Apply 160 cycles, with each cycle consisting of 1 second of sonication followed by a 2-second interval.

  • Filter the resulting liposome solution through a 0.45 µm pore-sized microfiltration membrane to remove any un-encapsulated DTX precipitate and larger aggregates.

  • For long-term storage, add mannitol to a final concentration of 5% (wt/vol) as a cryoprotectant and freeze-dry the liposome suspension.

  • Store the lyophilized powder or the liposome solution at 4 °C.

Protocol 2: Preparation of NOSC-Modified Docetaxel Liposomes (NDLs)

This protocol details the post-modification of conventional liposomes with NOSC.[3]

Materials:

  • Prepared Conventional Docetaxel Liposomes (DLs) solution (from Protocol 1)

  • N-octyl-O-sulfate chitosan (NOSC)

  • Deionized water

  • Magnetic stirrer

  • Incubator or water bath

Methodology:

  • Prepare a stock solution of NOSC by dissolving it in deionized water.

  • Take 9 mL of the prepared DLs solution and place it in a flask with a magnetic stir bar.

  • While stirring, add 1 mL of the NOSC solution dropwise to the DLs solution. The final ratio of NOSC to SPC (wt/wt) should be optimized, with studies showing effective modification at ratios between 5% and 12%.[3]

  • Incubate the mixture at 55 °C for 60 minutes with continuous stirring to facilitate the anchoring of NOSC onto the liposome surface.

  • After incubation, filter the NDLs solution through a 0.45 µm pore-sized microfiltration membrane.

  • For long-term storage, lyophilize the NDLs using the same method as for DLs, with 5% mannitol as a cryoprotectant.

  • Store the final product at 4 °C.

Protocol 3: Characterization of Liposomes

This protocol outlines the key characterization techniques to assess the quality of the prepared liposomes.

Materials & Equipment:

  • Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)

  • Transmission Electron Microscope (TEM)

  • High-Performance Liquid Chromatography (HPLC) system

  • Sephadex G-50 column

Methodology:

  • Particle Size and Zeta Potential:

    • Dilute the liposome suspension with deionized water or PBS.

    • Measure the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.[3]

  • Morphology:

    • Prepare a sample for TEM by placing a drop of the liposome suspension on a copper grid and allowing it to air dry or by using negative staining techniques.

    • Observe the morphology and size of the liposomes under the TEM.[3]

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Separate the un-encapsulated DTX from the liposomes using a Sephadex G-50 column.

    • Disrupt the collected liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

    • Quantify the amount of encapsulated DTX using a validated HPLC method.

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100

      • DL (%) = (Amount of encapsulated drug / Total weight of liposomes) x 100

Visualizations

experimental_workflow cluster_DL Protocol 1: Conventional Liposome (DL) Preparation cluster_NDL Protocol 2: NOSC Modification (NDL) A 1. Dissolve SPC, CHOL, DTX in Ethanol B 2. Inject Lipid Solution into heated PBS (55°C) A->B C 3. Remove Ethanol (Rotary Evaporation) B->C D 4. Sonicate to form Small Vesicles C->D E 5. Filter (0.45 µm) D->E F 6. Add NOSC solution to DLs E->F Post-modification Step G 7. Incubate at 55°C for 60 min F->G H 8. Filter (0.45 µm) G->H I Stable NOSC-Modified Liposomes (NDLs) H->I Final Product

Caption: Experimental workflow for preparing NOSC-modified liposomes.

stabilization_mechanism cluster_liposome Liposome Bilayer cluster_nosc NOSC Molecule L1 Phospholipid L2 Phospholipid Octyl Octyl Group (Hydrophobic) Octyl->L1 Hydrophobic Interaction Chitosan Sulfated Chitosan (Hydrophilic Shell) Aqueous Aqueous Medium (e.g., Bloodstream) Chitosan->Aqueous Steric Hindrance

Caption: Mechanism of liposome stabilization by N-octyl-O-sulfate chitosan.

References

Application Notes and Protocols: Use of Octyl Sulfate in Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium octyl sulfate, an anionic surfactant, finds diverse applications in biochemical and enzymatic assays. Its utility stems from its ability to interact with proteins and act as a substrate for specific enzymes. These application notes provide detailed protocols and data for the use of sodium this compound in enzyme activity assays, focusing on its role as a substrate for alkylsulfatases and as a modulator of lipase activity.

I. Sodium this compound as a Substrate for Alkylsulfatase Activity Assays

Alkylsulfatases are enzymes that catalyze the hydrolysis of sulfate esters. Sodium this compound serves as a specific substrate for certain alkylsulfatases, particularly those from microbial sources such as Pseudomonas aeruginosa. The enzymatic hydrolysis of this compound yields octanol and an inorganic sulfate ion. The rate of this reaction can be monitored to determine the enzyme's activity.

Data Presentation: Kinetic Parameters of Alkylsulfatase
Enzyme SourceSubstrateKinetic ParameterValueReference
Pseudomonas aeruginosaPrimary Alkylsulfates (C6-C12)Apparent KinducerDecreases with increasing alkyl chain length[1]
Pseudomonas aeruginosaSodium this compound (C8)Induction Rate~Nine-fold greater than C8 alkanesulfonate[1]

Note: The Apparent Kinducer value reflects the concentration of the inducer required for half-maximal induction rate of the enzyme. A lower value indicates a more efficient inducer.

Experimental Protocol: Colorimetric Assay for Alkylsulfatase Activity

This protocol describes a colorimetric method to determine the activity of alkylsulfatase using sodium this compound as the substrate. The released sulfate ions are quantified using a barium chloride-gelatin method, which forms a stable barium sulfate suspension that can be measured spectrophotometrically.

Materials:

  • Sodium this compound solution (Substrate)

  • Alkylsulfatase enzyme preparation (e.g., from Pseudomonas aeruginosa)

  • Tris-HCl buffer (pH 7.5)

  • Trichloroacetic acid (TCA) solution

  • Barium chloride-gelatin reagent

  • Sodium sulfate standard solutions

  • Spectrophotometer

Protocol:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing Tris-HCl buffer and sodium this compound solution.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding the alkylsulfatase enzyme preparation.

    • Incubate for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding TCA solution. This will precipitate the protein.

    • Centrifuge the mixture to pellet the precipitated protein.

  • Sulfate Detection:

    • Take an aliquot of the supernatant from the previous step.

    • Add the barium chloride-gelatin reagent to the supernatant.

    • Incubate at room temperature for a set time (e.g., 20 minutes) to allow for the formation of a stable barium sulfate suspension.

    • Measure the absorbance of the suspension at a specific wavelength (e.g., 500 nm) using a spectrophotometer.

  • Standard Curve:

    • Prepare a series of sodium sulfate solutions of known concentrations.

    • Treat these standards in the same manner as the experimental samples (addition of barium chloride-gelatin reagent).

    • Measure the absorbance of the standards and plot a standard curve of absorbance versus sulfate concentration.

  • Calculation of Enzyme Activity:

    • Determine the concentration of sulfate released in the enzyme reaction from the standard curve.

    • Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of sulfate per minute under the specified conditions.

Workflow for Alkylsulfatase Activity Assay

Alkylsulfatase_Assay_Workflow cluster_reaction Enzyme Reaction cluster_detection Sulfate Detection cluster_analysis Data Analysis A Prepare Reaction Mixture (Buffer + this compound) B Pre-incubate A->B C Add Enzyme B->C D Incubate C->D E Stop Reaction (Add TCA) D->E F Centrifuge E->F G Collect Supernatant F->G H Add BaCl2-Gelatin Reagent G->H I Incubate H->I J Measure Absorbance I->J M Calculate Enzyme Activity J->M K Prepare Sulfate Standards L Generate Standard Curve K->L L->M L->M

Caption: Workflow for the colorimetric determination of alkylsulfatase activity.

II. Sodium this compound as a Modulator of Lipase Activity

Anionic surfactants like sodium this compound can influence the activity of lipases, enzymes that catalyze the hydrolysis of fats. The effect can be either inhibitory or, in some cases, activatory, depending on the specific lipase, the concentration of the surfactant, and the assay conditions. This modulation is often due to the interaction of the surfactant with the enzyme's structure or its effect on the substrate interface.

Data Presentation: Effect of Anionic Surfactants on Lipase Activity

Studies on Candida rugosa lipase have shown that anionic surfactants can affect its activity. While specific IC50 values for sodium this compound are not consistently reported, related compounds like sodium dodecyl sulfate (SDS) have been shown to inhibit lipase activity. The degree of inhibition is dependent on the isoenzyme (Lipase A or B) and the surfactant concentration[2].

EnzymeSurfactantEffectQuantitative DataReference
Candida rugosa Lipase ASodium Dodecyl Sulfate (SDS)InhibitionLess sensitive than Lipase B[2]
Candida rugosa Lipase BSodium Dodecyl Sulfate (SDS)InhibitionMore sensitive than Lipase A[2]
Candida antarctica Lipase B (CALB)1-butyl-3-methylimidazolium octylsulfateLow Activity0.079 U/mg[3]
Experimental Protocol: Assay for Determining the IC50 of Sodium this compound on Lipase Activity

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of sodium this compound on the activity of a lipase, such as Candida rugosa lipase, using a colorimetric assay with p-nitrophenyl palmitate (pNPP) as the substrate.

Materials:

  • Lipase solution (e.g., Candida rugosa lipase)

  • Sodium this compound solutions (various concentrations)

  • p-Nitrophenyl palmitate (pNPP) solution (Substrate)

  • Phosphate buffer (pH 7.0) containing a stabilizer like gum arabic

  • Spectrophotometer

Protocol:

  • Assay Preparation:

    • Prepare a series of dilutions of sodium this compound in phosphate buffer.

    • In a microplate or cuvettes, add the lipase solution to each concentration of sodium this compound.

    • Include a control with no sodium this compound.

    • Pre-incubate the enzyme-inhibitor mixtures at a constant temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

  • Enzyme Reaction:

    • Initiate the reaction by adding the pNPP substrate solution to all wells/cuvettes.

    • Monitor the increase in absorbance at 410 nm over time. This corresponds to the release of p-nitrophenol.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of sodium this compound.

    • Express the activity at each inhibitor concentration as a percentage of the activity of the control (no inhibitor).

    • Plot the percentage of enzyme activity against the logarithm of the sodium this compound concentration.

    • Determine the IC50 value, which is the concentration of sodium this compound that causes 50% inhibition of the lipase activity, from the resulting dose-response curve.

Signaling Pathway of Lipase Inhibition by an Anionic Surfactant

Lipase_Inhibition cluster_components Molecular Components cluster_inhibitor Inhibitor cluster_process Inhibition Process lipase Lipase (Active) product Product (p-Nitrophenol) lipase->product Catalysis binding SOS binds to Lipase lipase->binding substrate Substrate (e.g., pNPP) substrate->lipase inactive_lipase Lipase (Inactive) substrate->inactive_lipase sos Sodium this compound sos->binding conformational_change Conformational Change of Lipase binding->conformational_change Induces conformational_change->inactive_lipase Results in inactive_lipase->product No Catalysis

Caption: Mechanism of lipase inhibition by sodium this compound.

Conclusion

Sodium this compound is a versatile tool in enzyme activity assays. It can be employed as a specific substrate for enzymes like alkylsulfatases, enabling the quantification of their catalytic activity. Furthermore, its surfactant properties allow for its use in studying the modulation of enzyme activity, particularly for lipases, providing insights into enzyme-surfactant interactions and potential inhibitory mechanisms. The protocols provided herein offer a foundation for researchers to utilize sodium this compound in their specific enzymatic studies.

References

Application Notes and Protocols for Evaluating Octyl Sulfate in Mass Spectrometry-Based Peptide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Peptide Solubility in Mass Spectrometry

Mass spectrometry (MS) has become an indispensable tool for the identification, characterization, and quantification of peptides and proteins. A common challenge in MS-based proteomics and biopharmaceutical analysis is the poor solubility of certain peptides, particularly those with a high degree of hydrophobicity.[1] Inadequate solubilization can lead to sample loss, inaccurate quantification, and incomplete proteome coverage.[2]

While surfactants are effective solubilizing agents, their use in mass spectrometry is often problematic. Sodium dodecyl sulfate (SDS), a highly effective surfactant for protein solubilization, is known to cause severe ion suppression in the MS source, rendering it incompatible with direct analysis.[3][4] This has led to the development of extensive removal protocols or the use of alternative, MS-compatible surfactants.[2][3] This application note explores the potential use of sodium octyl sulfate, a shorter-chain alkyl sulfate, as a solubilizing agent for peptides in MS workflows and provides protocols for its evaluation.

Sodium this compound: A Profile

Sodium this compound (SOS) is an anionic surfactant with a shorter alkyl chain (C8) than the more common SDS (C12). In theory, the shorter chain could lead to different physicochemical properties, including a higher critical micelle concentration (CMC) and potentially reduced, though not eliminated, interference in the MS source compared to SDS.

One study investigating the effect of different alkyl chain length sulfates on peptide conformation found that sodium this compound (SOS) only induced a conformational change in the model peptide XAO at high concentrations, between approximately 50 mM and 120 mM.[4] Such high concentrations are generally considered incompatible with sensitive electrospray ionization-mass spectrometry (ESI-MS) due to the potential for significant ion suppression.

Another study explored the use of SOS as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) of amino acids. The results indicated that important spectral peaks disappeared when SOS was used as the matrix, suggesting it was not a suitable matrix for this application.[5]

Table 1: Comparison of Physicochemical Properties of Selected Surfactants

SurfactantChemical FormulaAlkyl Chain LengthTypeCritical Micelle Concentration (CMC)MS Compatibility
Sodium this compound (SOS) C₈H₁₇NaO₄SC8Anionic~130-150 mMGenerally Low
Sodium Dodecyl Sulfate (SDS) C₁₂H₂₅NaO₄SC12Anionic~8 mMVery Low (Requires Removal)[3]
n-Dodecyl-β-D-maltoside (DDM) C₂₄H₄₆O₁₁C12 (with polar head group)Non-ionic~0.17 mMHigh[2]
ProteaseMAX™ Surfactant ProprietaryN/AAnionicN/AHigh (Acid-Degradable)[6]

Experimental Protocols

Given the lack of established protocols for using this compound to enhance peptide solubility for mass spectrometry, the following sections provide an exploratory workflow to evaluate its efficacy and MS compatibility against a known MS-compatible surfactant.

Materials and Reagents
  • Peptide Sample: A hydrophobic model peptide or a complex peptide digest containing known hydrophobic peptides.

  • Solvents: HPLC-grade water, acetonitrile (ACN), and formic acid (FA).

  • Surfactants:

    • Sodium this compound (SOS) solution: 10% (w/v) stock in HPLC-grade water.

    • n-Dodecyl-β-D-maltoside (DDM) solution: 1% (w/v) stock in HPLC-grade water (Control).

  • Digestion Buffer (for proteins): 50 mM Ammonium Bicarbonate.

  • LC-MS System: A liquid chromatography system coupled to an electrospray ionization mass spectrometer.

Protocol 1: Evaluation of Peptide Solubilization and MS Signal Intensity

This protocol is designed to test the ability of SOS to solubilize a lyophilized hydrophobic peptide and to assess its impact on the peptide's signal intensity in LC-MS analysis.

  • Peptide Aliquoting: Aliquot equal amounts of the lyophilized hydrophobic model peptide into several microcentrifuge tubes.

  • Reconstitution with Surfactants:

    • Prepare a serial dilution of the 10% SOS stock solution to create working solutions of 1%, 0.1%, 0.01%, and 0.001% in 0.1% formic acid.

    • Prepare a 0.02% DDM working solution in 0.1% formic acid (Positive Control).

    • Prepare a reconstitution solution of 0.1% formic acid without any surfactant (Negative Control).

    • Add an equal volume of each reconstitution solution to the peptide aliquots.

  • Solubilization: Vortex each tube for 1 minute and visually inspect for particulate matter. Centrifuge at 10,000 x g for 5 minutes and inspect the pellet size.

  • LC-MS Analysis:

    • Inject equal volumes of the supernatant from each sample onto the LC-MS system.

    • Use a standard reversed-phase gradient.

    • Monitor the signal intensity (peak area) of the target peptide ion.

  • Data Analysis: Compare the peptide signal intensity across the different SOS concentrations, the DDM control, and the no-surfactant control.

Expected Data and Interpretation

The following table represents hypothetical data from the execution of Protocol 1 to illustrate the expected outcomes.

Table 2: Hypothetical Results of Peptide Signal Intensity with Different Surfactants

Reconstitution SolutionFinal Surfactant Conc.Visual SolubilityRelative MS Signal Intensity (%)Interpretation
0.1% FA (Negative Control)0%Poor20Peptide is poorly soluble, leading to low signal.
0.02% DDM (Positive Control)0.02%Good100DDM effectively solubilizes the peptide with minimal ion suppression.[2]
SOS in 0.1% FA0.001%Poor25Concentration is too low to aid solubility.
SOS in 0.1% FA0.01%Moderate60Some improvement in solubility, but potential for minor ion suppression.
SOS in 0.1% FA0.1%Good30Good solubility, but significant ion suppression is observed.
SOS in 0.1% FA1%Excellent<5Complete ion suppression; peptide is not detected.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation peptide Lyophilized Hydrophobic Peptide Aliquots reconstitution Reconstitution Solutions: - No Surfactant (Control) - DDM (Control) - SOS (0.001% - 1%) peptide->reconstitution Add Solution vortex Vortex & Centrifuge reconstitution->vortex lcms LC-MS Analysis vortex->lcms Inject Supernatant data Data Analysis: Compare Peptide Signal Intensity lcms->data conclusion Assess Solubility vs. Ion Suppression data->conclusion

Caption: Workflow for evaluating the efficacy of sodium this compound.

Conceptual Diagram of Surfactant Effects in ESI-MS

G cluster_solution In Solution cluster_esi Electrospray Source p1 Hydrophobic Peptide (Insoluble Aggregate) p2 Solubilized Peptide (Surfactant Complex) p1->p2 Addition of s1 Surfactant (e.g., this compound) s1->p2 droplet Charged Droplet p2->droplet Enters ESI gas_peptide [Peptide+H]+ droplet->gas_peptide Desolvation (Ideal) gas_surfactant [Surfactant]- droplet->gas_surfactant Competition for Surface/Charge (Ion Suppression) ms To Mass Analyzer gas_peptide->ms gas_surfactant->gas_peptide Reduces Signal

Caption: Surfactant-mediated solubilization and potential ion suppression.

Conclusion and Recommendations

The use of surfactants to improve the solubility of hydrophobic peptides is a critical step in many mass spectrometry workflows. However, the choice of surfactant must balance solubilization efficiency with MS compatibility. Based on available literature and the principles of mass spectrometry, sodium this compound is not a recommended agent for enhancing peptide solubility for MS applications. The high concentrations required to affect peptide structure are likely to cause significant ion suppression, diminishing or completely obliterating the peptide signal.[4]

For researchers facing challenges with hydrophobic peptides, the following alternatives are recommended:

  • MS-Compatible, Non-ionic Surfactants: Reagents like n-Dodecyl-β-D-maltoside (DDM) have been shown to maximize hydrophobic peptide recovery without significant MS interference.[2]

  • Acid-Labile or Degradable Surfactants: Surfactants such as ProteaseMAX™ or the novel MaSDeS are designed to be broken down into MS-compatible components prior to analysis.[3][6]

  • Organic Solvents: In some cases, dissolving highly hydrophobic peptides in organic solvents like DMSO or acetonitrile and then diluting them into an MS-compatible mobile phase can be effective.[7]

It is crucial to empirically test and optimize solubilization conditions for any given peptide to ensure the highest quality data in mass spectrometry analyses.

References

The Role of Octyl Sulfate in Protein Crystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl sulfate, an anionic surfactant, serves as a valuable tool in the field of protein crystallization, particularly for challenging proteins that are prone to aggregation or exist in membrane environments. Its amphipathic nature, possessing both a hydrophobic octyl tail and a hydrophilic sulfate headgroup, allows it to interact with and shield the hydrophobic surfaces of proteins. This action prevents aggregation and can facilitate the formation of well-ordered crystal lattices essential for high-resolution structure determination by X-ray crystallography. While less commonly documented in crystallization literature than its non-ionic counterparts like n-octyl-β-D-glucopyranoside (OG), the principles governing its use are analogous and offer a distinct chemical alternative for screening and optimization.

This document provides detailed application notes on the role and mechanism of this compound in protein crystallization, alongside adaptable experimental protocols for its use in protein solubilization and crystallization experiments.

Physicochemical Properties of Sodium this compound

Understanding the physicochemical properties of sodium this compound is crucial for its effective application in protein crystallization. The most critical parameter is the Critical Micelle Concentration (CMC), which is the concentration at which individual detergent molecules (monomers) begin to self-assemble into micelles.[1] For successful protein solubilization and stabilization, the detergent concentration should generally be maintained above its CMC.

Table 1: Physicochemical Properties of Selected Detergents

DetergentTypeCMC (in water, 25°C)Notes
Sodium this compound Anionic~130 mM (0.13 M)[1]High CMC allows for easier removal by dialysis.
Sodium Dodecyl Sulfate (SDS)Anionic~8.3 mM (0.0083 M)[1]Potent denaturing agent, used in SDS-PAGE.[2]
n-Octyl-β-D-Glucopyranoside (OG)Non-ionic~20-25 mMCommonly used, mild, non-denaturing detergent.[3]
Triton X-100Non-ionic~0.24 mMMild, non-denaturing detergent.[2]

Mechanism of Action in Protein Crystallization

The primary role of this compound in protein crystallization is to prevent non-specific aggregation and to facilitate the formation of a homogenous protein-detergent complex that can pack into a crystal lattice.

  • For Soluble Proteins: this compound can be beneficial for soluble proteins that exhibit surface hydrophobicity or a propensity to aggregate under crystallization conditions. The detergent monomers can bind to these hydrophobic patches, increasing the protein's solubility and preventing the formation of amorphous precipitate. At higher concentrations, the formation of mixed protein-detergent micelles can occur, which may then form the building blocks of the crystal.

  • For Membrane Proteins: For integral membrane proteins, detergents like this compound are essential for their extraction from the lipid bilayer and for maintaining their solubility in an aqueous environment. The detergent forms a micellar belt around the hydrophobic transmembrane regions of the protein, mimicking the native lipid environment and preserving the protein's structural integrity.[4] These protein-detergent complexes are the entities that subsequently crystallize.

The mechanism by which anionic detergents like this compound influence crystallization can be multifaceted:

  • Increased Solubility and Stability: By masking hydrophobic surfaces, this compound increases the solubility of the protein and can stabilize it against denaturation and aggregation.[5]

  • Modification of Crystal Contacts: The presence of detergent molecules on the protein surface alters the potential crystal packing interfaces. This can sometimes lead to the formation of new crystal forms with improved diffraction qualities.

  • Controlled Precipitation: The detergent can modulate the kinetics of crystallization, promoting slower, more controlled precipitation which is often conducive to the growth of well-ordered crystals.

Mechanism_of_Action cluster_protein Protein States cluster_crystallization Crystallization Outcome Aggregated_Protein Aggregated Protein Amorphous_Precipitate Amorphous Precipitate Aggregated_Protein->Amorphous_Precipitate Soluble_Protein Soluble Protein Soluble_Protein->Aggregated_Protein Aggregation Octyl_Sulfate This compound (Monomers & Micelles) Soluble_Protein->Octyl_Sulfate Interaction with hydrophobic patches PDC Protein-Detergent Complex Crystal Well-ordered Crystal PDC->Crystal Favorable crystal packing Octyl_Sulfate->PDC Formation of micellar complex

Caption: Proposed mechanism of this compound in preventing protein aggregation and promoting crystallization.

Application Notes

When to Use this compound:
  • Initial Screening: this compound can be included as part of an initial detergent screen for membrane proteins or for soluble proteins that are difficult to crystallize due to aggregation.

  • Optimization: If initial crystallization hits are of poor quality (e.g., microcrystals, amorphous precipitate), adding this compound at low concentrations can sometimes improve crystal morphology and diffraction.

  • As an Alternative to Non-ionic Detergents: In cases where non-ionic detergents have failed to yield crystals, the different chemical properties of an anionic detergent like this compound may provide a new avenue for success.

Important Considerations:
  • Denaturation Potential: As an anionic detergent, this compound has a higher potential to be denaturing compared to non-ionic detergents, especially at high concentrations. It is crucial to perform functional or stability assays to ensure the protein remains in its native conformation in the presence of the detergent.

  • Concentration is Key: The concentration of this compound should be carefully optimized. For solubilization, a concentration well above the CMC is typically used. For crystallization, the optimal concentration may be close to or even below the CMC, where it can act as an additive without forming large micelles that might hinder crystal packing.

  • Purity: Use high-purity ("proteomic grade") this compound to avoid contaminants that could interfere with crystallization or damage the protein.[5]

Experimental Protocols

Note: The following protocols are generalized and should be optimized for each specific protein.

Protocol 1: Solubilization of Membrane Proteins

This protocol describes the initial extraction of a membrane protein from the cell membrane using sodium this compound.

Materials:

  • Isolated cell membranes containing the target protein

  • Solubilization Buffer: e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol

  • Sodium this compound stock solution: 20% (w/v) in water

  • Protease inhibitors

Procedure:

  • Resuspend the isolated membranes in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Add protease inhibitors to the membrane suspension.

  • From the 20% stock solution, add sodium this compound to the membrane suspension to a final concentration of 2-4% (w/v). This concentration is well above the CMC.

  • Incubate the mixture at 4°C with gentle agitation for 1-2 hours.

  • Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized membrane fragments.

  • Carefully collect the supernatant containing the solubilized protein-detergent complexes.

Protocol 2: Protein Purification in the Presence of this compound

This protocol outlines the purification of the solubilized protein and exchange into a buffer suitable for crystallization.

Materials:

  • Solubilized protein supernatant from Protocol 1

  • Affinity Chromatography column (e.g., Ni-NTA for His-tagged proteins)

  • Wash Buffer: Solubilization Buffer containing 0.5% (w/v) sodium this compound and an appropriate concentration of imidazole for His-tag purification.

  • Elution Buffer: Wash Buffer containing a high concentration of imidazole.

  • Size-Exclusion Chromatography (SEC) column

  • SEC Buffer: e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 0.5% (w/v) sodium this compound.

Procedure:

  • Affinity Chromatography:

    • Load the solubilized protein supernatant onto the equilibrated affinity column.

    • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

    • Elute the target protein with Elution Buffer.

  • Size-Exclusion Chromatography:

    • Concentrate the eluted protein to a suitable volume for SEC.

    • Inject the concentrated protein onto a size-exclusion chromatography column pre-equilibrated with SEC Buffer.

    • Collect fractions corresponding to the monomeric, pure protein-detergent complex.

  • Concentration for Crystallization:

    • Pool the pure fractions and concentrate the protein to 5-20 mg/mL for crystallization trials.

Protocol 3: Protein Crystallization using the Hanging Drop Vapor Diffusion Method

This protocol describes setting up crystallization trials for a protein solubilized in this compound.

Materials:

  • Concentrated, purified protein in SEC buffer containing this compound.

  • Crystallization screen solutions (various precipitants, salts, and buffers).

  • 24-well crystallization plates and siliconized cover slips.

Procedure:

  • Pipette 500 µL of a reservoir solution from a crystallization screen into a well of the crystallization plate.

  • On a siliconized cover slip, mix 1 µL of the concentrated protein solution with 1 µL of the reservoir solution.

  • Invert the cover slip and seal the well with grease to create a hanging drop.

  • Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • For optimization, perform further screening around the initial hit conditions by varying the precipitant concentration, pH, and the concentration of sodium this compound. The detergent concentration in the drop can be varied from 0.1% to 1.0% (w/v).

Experimental_Workflow cluster_prep Protein Preparation cluster_purification Purification cluster_cryst Crystallization Membrane_Prep Membrane Preparation Solubilization Solubilization with This compound Membrane_Prep->Solubilization Affinity_Chrom Affinity Chromatography Solubilization->Affinity_Chrom SEC Size-Exclusion Chromatography Affinity_Chrom->SEC Concentration Concentration SEC->Concentration Cryst_Screening Crystallization Screening Concentration->Cryst_Screening Optimization Optimization Cryst_Screening->Optimization Xray_Diffraction X-ray Diffraction Optimization->Xray_Diffraction Crystal Harvest &

Caption: General experimental workflow for membrane protein crystallization using this compound.

Data Presentation

Systematic screening of this compound concentration is crucial for successful crystallization. The following table provides a template for recording and comparing results from an optimization screen where the detergent concentration is varied.

Table 2: Example Optimization Matrix for this compound Concentration

Condition #Precipitant (e.g., 20% PEG 3350)Buffer (e.g., 0.1 M Tris pH 8.5)[Sodium this compound] in dropCrystal ObservationDiffraction Quality
120%0.1 M0.1%Small needles-
220%0.1 M0.25%Rod-shaped crystals5 Å
320%0.1 M0.5%Single, larger crystals3.5 Å
420%0.1 M0.75%Phase separation-
520%0.1 M1.0%Amorphous precipitate-

Conclusion

Sodium this compound represents a potentially valuable, albeit less conventional, detergent for protein crystallization. Its anionic nature offers a different chemical environment compared to more commonly used non-ionic detergents, which can be advantageous for certain proteins. While its potential for denaturation requires careful consideration and empirical validation of protein stability, its high CMC facilitates easy removal and fine-tuning of concentrations. The protocols and notes provided herein offer a foundation for researchers to explore the utility of this compound in their crystallization endeavors, potentially unlocking the structures of previously intractable protein targets.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Protein Aggregation with Octyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sodium octyl sulfate to mitigate protein aggregation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: My protein continues to aggregate despite the addition of this compound. What are the next steps?

A1: If aggregation persists, consider the following troubleshooting steps. First, the concentration of this compound may be suboptimal. A concentration titration is recommended to identify the most effective level for your specific protein. Additionally, other factors such as pH and ionic strength of the buffer can significantly influence protein stability.[1][2] It is also possible that the aggregation is not solely driven by hydrophobic interactions that this compound primarily addresses.

Q2: How do I determine the optimal concentration of this compound for my protein?

A2: The ideal concentration of this compound is protein-dependent. A systematic approach is to perform a concentration screen. This can be done by setting up a series of experiments with varying concentrations of this compound while keeping the protein concentration and buffer conditions constant. The level of aggregation can then be assessed using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC).

Q3: Can this compound be removed from my protein sample after it has served its purpose?

A3: Yes, this compound can be removed from a protein solution. Dialysis or diafiltration are effective methods for removing small molecule surfactants like this compound. The choice of membrane cutoff should be significantly smaller than the molecular weight of your protein to ensure its retention while allowing the surfactant to be exchanged out.

Q4: Will this compound interfere with my downstream applications, such as functional assays or structural studies?

A4: The potential for interference is a critical consideration. As an ionic surfactant, this compound can denature proteins, particularly at higher concentrations, which could impact functional assays.[3] For structural studies like X-ray crystallography or cryo-electron microscopy, the presence of surfactants can disrupt the formation of well-ordered crystals or interfere with particle imaging. It is advisable to remove this compound before these applications or to screen for its effect on protein function at the determined optimal concentration.

Q5: At what stage of my workflow should I introduce this compound?

A5: this compound can be introduced at various stages, depending on when aggregation is observed. It can be included in the lysis buffer to prevent aggregation from the outset, in purification buffers to maintain solubility during chromatography, or in the final formulation for long-term storage.[4] The timing of addition should be optimized based on the specific behavior of your protein.

Q6: Are there alternatives to this compound for preventing protein aggregation?

A6: Yes, several alternatives can be considered if this compound is not effective or is incompatible with downstream applications. Non-ionic surfactants, such as Polysorbate 20 or 80, are commonly used and are often milder than ionic surfactants.[5][6] Other strategies include the use of osmolytes like glycerol or sucrose, amino acids such as arginine and glutamate, or changing buffer conditions like pH and salt concentration.[1][7]

Quantitative Data Summary

The following tables summarize quantitative data on the use of surfactants and other additives to prevent protein aggregation.

Table 1: Common Surfactants Used to Prevent Protein Aggregation

SurfactantTypeTypical Concentration RangeNotes
Sodium this compoundAnionic1-10 mMCan be effective but may be denaturing at higher concentrations.
Sodium Dodecyl Sulfate (SDS)Anionic0.1-1% (w/v)A strong denaturant, typically used in denaturing gel electrophoresis.[3]
Polysorbate 20 (Tween 20)Non-ionic0.003–3 mg/mLGenerally mild and widely used in biopharmaceutical formulations.[5][6]
Polysorbate 80 (Tween 80)Non-ionic0.01-0.2% (w/v)Similar to Tween 20, with applications in preventing surface-induced aggregation.[8]
CHAPSZwitterionic0.1% (w/v)A non-denaturing detergent useful for solubilizing membrane proteins.[6]

Table 2: Common Buffer Additives (Excipients) to Prevent Aggregation

Additive (Excipient)Typical Starting ConcentrationMechanism of Action
Glycerol10 - 50% (v/v)Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure.[7]
L-Arginine / L-Glutamate50 - 250 mMSuppresses aggregation by binding to charged and hydrophobic patches on the protein surface.[7]
Sucrose5 - 10% (w/v)A stabilizing osmolyte, though its effect can be protein-dependent.[1]
TCEP10-20 fold molar excess over proteinA non-thiol reducing agent to break disulfide bonds.[7]

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration

This protocol outlines a general method for determining the optimal concentration of sodium this compound to prevent protein aggregation.

  • Materials:

    • Purified protein of interest

    • Sodium this compound stock solution (e.g., 100 mM)

    • Assay buffer (e.g., PBS or Tris-based buffer)

    • Dynamic Light Scattering (DLS) instrument or Size-Exclusion Chromatography (SEC) system

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0, 1, 2, 5, 10, 20 mM).

    • Add the protein of interest to each this compound solution to a final, constant protein concentration.

    • Incubate the samples under conditions that typically induce aggregation (e.g., elevated temperature, agitation, or prolonged storage).

    • After incubation, analyze each sample by DLS to measure the size distribution of particles. A decrease in the average particle size or polydispersity indicates a reduction in aggregation.

    • Alternatively, analyze the samples by SEC. A reduction in the area of high molecular weight aggregate peaks and an increase in the area of the monomeric peak indicate successful prevention of aggregation.

    • Plot the measure of aggregation (e.g., average particle size or % monomer) against the this compound concentration to determine the optimal concentration.

Protocol 2: Removal of this compound by Dialysis

This protocol describes the removal of this compound from a protein sample.

  • Materials:

    • Protein sample containing this compound

    • Dialysis tubing with an appropriate molecular weight cutoff (MWCO)

    • Dialysis buffer (the final desired buffer for the protein)

    • Stir plate and stir bar

  • Procedure:

    • Prepare the dialysis tubing according to the manufacturer's instructions.

    • Load the protein sample into the dialysis tubing and seal it securely.

    • Place the sealed dialysis bag into a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume).

    • Place the beaker on a stir plate and stir gently at a low speed.

    • Allow the dialysis to proceed for several hours (e.g., 4-6 hours) at a suitable temperature (typically 4°C).

    • Change the dialysis buffer at least two more times, allowing several hours for each buffer exchange.

    • After the final buffer exchange, remove the dialysis bag and recover the protein sample.

Visualizations

Troubleshooting_Workflow start Protein Aggregation Observed add_os Add this compound (Initial Conc.) start->add_os check_agg Assess Aggregation (DLS/SEC) add_os->check_agg is_agg_reduced Aggregation Reduced? check_agg->is_agg_reduced optimize_os Optimize this compound Conc. is_agg_reduced->optimize_os No success Aggregation Mitigated is_agg_reduced->success Yes optimize_os->check_agg consider_alternatives Consider Alternatives (e.g., non-ionic surfactants, osmolytes) optimize_os->consider_alternatives check_buffer Optimize Buffer (pH, Ionic Strength) optimize_os->check_buffer failure Aggregation Persists optimize_os->failure consider_alternatives->add_os check_buffer->add_os Octyl_Sulfate_Mechanism cluster_protein Aggregated Proteins cluster_os With this compound P1 Protein P2 Protein P1->P2 Hydrophobic Interaction P3 Protein OS This compound P3->OS Hydrophobic Tail Binds

References

Technical Support Center: Optimizing Octyl Sulfate Concentration for Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing octyl sulfate concentration in protein extraction protocols. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on utilizing sodium this compound for effective protein solubilization. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is sodium this compound and why is it used for protein extraction?

Sodium this compound is an anionic surfactant.[1] Like other detergents, it is used in protein research to lyse cells and solubilize proteins, particularly membrane proteins.[2] Its amphipathic nature, possessing both a hydrophobic octyl tail and a hydrophilic sulfate head, allows it to disrupt lipid bilayers and protein-protein interactions, thereby releasing proteins into solution.[2]

Q2: What is the Critical Micelle Concentration (CMC) of sodium this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. For sodium this compound, the CMC is approximately 0.13 M in water.[1] It is crucial to work at concentrations above the CMC to ensure the formation of micelles, which are essential for solubilizing membrane proteins by creating a lipid-like environment.[2]

Q3: How does sodium this compound compare to sodium dodecyl sulfate (SDS)?

Sodium this compound has a shorter alkyl chain than sodium dodecyl sulfate (SDS). This results in a significantly higher CMC (0.13 M for this compound vs. 0.0083 M for SDS).[1] While both are anionic detergents, the shorter chain of this compound may result in less harsh denaturation of some proteins compared to SDS. However, SDS is generally considered a stronger solubilizing agent.[3]

Q4: What is a good starting concentration for sodium this compound in a protein extraction protocol?

A general guideline for detergents is to use a concentration that is at least two times the CMC. Therefore, a starting concentration of 0.26 M (or approximately 0.6% w/v) sodium this compound is recommended. However, the optimal concentration can vary depending on the specific protein and cell type, so it is advisable to perform a concentration titration.

Q5: Is sodium this compound compatible with downstream applications like mass spectrometry?

Anionic detergents like sodium this compound can interfere with downstream applications such as mass spectrometry by causing ion suppression.[1][4][5] Therefore, it is often necessary to remove the detergent after extraction, for example, through precipitation or the use of detergent removal columns.[4][5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Protein Yield Inefficient cell lysis.- Ensure complete cell disruption by combining detergent lysis with mechanical methods like sonication or homogenization.[6]- Increase incubation time with the lysis buffer.
Suboptimal sodium this compound concentration.- Perform a concentration titration of sodium this compound from 0.15 M to 0.5 M to find the optimal concentration for your target protein.- Ensure the concentration is well above the CMC (0.13 M).[1]
Insufficient detergent-to-protein ratio.- Increase the volume of lysis buffer to ensure a sufficient excess of detergent micelles to encapsulate the solubilized proteins. A detergent-to-protein weight ratio of at least 10:1 can be a good starting point.[7]
Protein Precipitation after Solubilization Protein is unstable in sodium this compound.- Add stabilizing agents to the lysis buffer, such as glycerol (10-20%) or specific co-factors required by your protein.
Suboptimal buffer conditions (pH, ionic strength).- Optimize the pH of the lysis buffer. Most proteins are more stable at a neutral or slightly alkaline pH.[8]- Adjust the ionic strength by varying the salt concentration (e.g., 50 mM to 500 mM NaCl). Low ionic strength can sometimes improve the solubility of certain proteins.[9][10]
Protein Denaturation/Loss of Activity Sodium this compound is too harsh for the target protein.- Decrease the concentration of sodium this compound, while still maintaining it above the CMC.- Reduce the incubation time or perform the extraction at a lower temperature (e.g., 4°C).- Consider screening other, milder detergents.
Interference with Downstream Assays Residual sodium this compound in the sample.- Remove the detergent using methods like acetone precipitation, dialysis, or specialized detergent removal spin columns.[4][11]

Quantitative Data Summary

The following table summarizes key quantitative parameters for sodium this compound and the more commonly used sodium dodecyl sulfate for comparison.

Parameter Sodium this compound Sodium Dodecyl Sulfate (SDS) Reference
Critical Micelle Concentration (CMC) 0.13 M0.0083 M[1]
Typical Working Concentration for Extraction > 0.26 M> 0.017 M (often 1-2% w/v)General Guideline
Molecular Weight 232.27 g/mol 288.38 g/mol [7]

Experimental Protocols

General Protocol for Protein Extraction from Cultured Mammalian Cells using Sodium this compound

This protocol provides a starting point for the solubilization of proteins from cultured mammalian cells. Optimization of the sodium this compound concentration, pH, and ionic strength may be necessary for specific applications.

Materials:

  • Cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.3 M Sodium this compound

  • Protease inhibitor cocktail

  • Microcentrifuge

  • Sonicator (optional)

Procedure:

  • Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in ice-cold Lysis Buffer with freshly added protease inhibitors. Use approximately 10 times the pellet volume of lysis buffer.

  • Incubate the suspension on ice for 30 minutes with intermittent vortexing.

  • For more robust lysis, sonicate the sample on ice. Use short bursts to avoid overheating and protein denaturation.

  • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.

  • Carefully transfer the supernatant containing the solubilized proteins to a new pre-chilled tube.

  • Proceed with your downstream application or store the protein extract at -80°C.

Visualizations

Experimental_Workflow Protein Extraction Workflow with Sodium this compound start Start: Cell Pellet wash Wash with ice-cold PBS start->wash lysis Resuspend in Lysis Buffer (containing Sodium this compound) wash->lysis incubation Incubate on ice lysis->incubation sonication Optional: Sonication incubation->sonication centrifugation Centrifuge to pellet debris incubation->centrifugation without sonication sonication->centrifugation supernatant Collect Supernatant (Solubilized Proteins) centrifugation->supernatant downstream Downstream Applications (e.g., Western Blot, Purification) supernatant->downstream

Caption: A general workflow for protein extraction using sodium this compound.

Troubleshooting_Logic Troubleshooting Low Protein Yield start Low Protein Yield check_lysis Check Lysis Efficiency start->check_lysis increase_lysis Increase incubation time or add sonication check_lysis->increase_lysis No check_concentration Is this compound concentration > CMC? check_lysis->check_concentration Yes increase_lysis->check_concentration increase_concentration Increase this compound concentration check_concentration->increase_concentration No check_ratio Check Detergent:Protein Ratio check_concentration->check_ratio Yes increase_concentration->check_ratio optimize_buffer Optimize Buffer Conditions (pH, Ionic Strength) success Improved Yield optimize_buffer->success check_ratio->optimize_buffer Yes increase_buffer_volume Increase Lysis Buffer Volume check_ratio->increase_buffer_volume No increase_buffer_volume->optimize_buffer

Caption: A logical diagram for troubleshooting low protein yield.

References

Technical Support Center: Troubleshooting Octyl Sulfate Interference in Bradford Protein Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with octyl sulfate interference in their Bradford protein assays. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you obtain accurate protein concentration measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with the Bradford protein assay?

This compound is an anionic surfactant sometimes used in sample preparation. It interferes with the Bradford assay by interacting with the Coomassie Brilliant Blue G-250 dye. This interaction can either prevent the dye from binding to proteins or cause the dye to aggregate, leading to inaccurate absorbance readings and an overestimation or underestimation of the protein concentration.

Q2: How do I know if this compound is interfering with my assay?

Signs of interference include:

  • Inconsistent or non-linear standard curves: Your BSA or other protein standards may not produce a linear plot of absorbance versus concentration.

  • High background absorbance: The blank (buffer with this compound but no protein) may have an unusually high absorbance reading.

  • Precipitate formation: A visible precipitate may form when the Bradford reagent is added to your sample.

  • Results that are not reproducible: Repeated measurements of the same sample may yield significantly different results.

Q3: What are the main strategies to overcome this compound interference?

There are three primary approaches to mitigate the effects of this compound:

  • Sample Dilution: If your protein concentration is high enough, you can dilute your sample to reduce the this compound concentration to a non-interfering level.

  • Protein Precipitation: Methods like trichloroacetic acid (TCA) or acetone precipitation can be used to separate the protein from the this compound.

  • Use of a Detergent-Compatible Assay: Several commercially available Bradford assay kits are formulated to be compatible with certain types and concentrations of detergents.

Q4: Can I simply include this compound in my blank and standards to correct for the interference?

While this approach can sometimes work for low concentrations of interfering substances, it is often not effective for detergents like this compound. The interaction between the detergent, dye, and protein is complex and non-linear, meaning a simple background subtraction will likely not provide an accurate correction.

Troubleshooting Guide

This section provides a step-by-step guide to identifying and resolving issues related to this compound interference.

Problem 1: High Background Absorbance and Inaccurate Readings

High background absorbance in your blank and inconsistent readings in your samples are common indicators of detergent interference.

SDS Concentration (%)Absorbance at 595 nm (Blank - No Protein)Apparent Protein Concentration (µg/mL)
00.0500
0.010.150~10
0.050.450~40
0.10.850~85

Note: This data is illustrative and the actual interference will depend on the specific protein, buffer composition, and this compound concentration.

  • Dilute the Sample: If your protein sample is sufficiently concentrated, diluting it can lower the this compound concentration to a level that no longer interferes with the assay.[1]

  • Protein Precipitation: Use a protein precipitation protocol (TCA or acetone) to remove the this compound from your sample.

  • Detergent-Compatible Assay: Switch to a commercially available detergent-compatible Bradford assay kit.

Problem 2: Precipitate Forms Upon Addition of Bradford Reagent

The formation of a precipitate is a clear sign of incompatibility between your sample buffer and the Bradford reagent.

Start Precipitate Observed Dilute Dilute Sample Start->Dilute DetergentAssay Use Detergent- Compatible Assay Start->DetergentAssay Precipitate Protein Precipitation (TCA or Acetone) Dilute->Precipitate If precipitate persists End Accurate Measurement Dilute->End If successful Precipitate->End DetergentAssay->End

Caption: Troubleshooting precipitate formation.

Problem 3: Difficulty Re-solubilizing Protein Pellet after Precipitation

A common challenge with protein precipitation is that the resulting protein pellet can be difficult to dissolve, which can affect the accuracy of the subsequent Bradford assay.

  • Choice of Resuspension Buffer: Use a buffer that is compatible with the Bradford assay. A common choice is a buffer containing a non-interfering detergent at a low concentration or a chaotropic agent like urea.[2][3] For example, you can try to re-solubilize the pellet in a small volume of 8M urea and then dilute it for the assay.[2][3]

  • Mechanical Disruption: Use vortexing or sonication to aid in the dissolution of the pellet.[1][2]

  • Incubation: Incubate the sample at room temperature for a period to facilitate solubilization.[1]

Experimental Protocols

Trichloroacetic Acid (TCA) Precipitation Protocol

This method is effective for removing detergents and other interfering substances from protein samples.

Materials:

  • Trichloroacetic acid (TCA), 100% (w/v) solution

  • Acetone, ice-cold

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • To your protein sample, add an equal volume of 100% TCA to achieve a final concentration of 50%.

  • Incubate the mixture on ice for 30 minutes to allow the protein to precipitate.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant, which contains the this compound.

  • Wash the protein pellet by adding 200 µL of ice-cold acetone and centrifuging again at 14,000 x g for 5 minutes.

  • Repeat the acetone wash step.

  • Air-dry the pellet for 5-10 minutes to remove any residual acetone.

  • Resuspend the pellet in a buffer compatible with the Bradford assay.

Acetone Precipitation Protocol

Acetone precipitation is another effective method for removing interfering substances.

Materials:

  • Acetone, ice-cold (-20°C)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Add four times the sample volume of ice-cold acetone to your protein sample.[2]

  • Vortex the mixture and incubate at -20°C for 60 minutes.[2]

  • Centrifuge the sample at 13,000-15,000 x g for 10 minutes.[2]

  • Carefully decant the supernatant.

  • Allow the pellet to air-dry at room temperature for 30 minutes.[2]

  • Resuspend the pellet in a suitable buffer for the Bradford assay.

Standard Bradford Assay Protocol

This is a general protocol for the Bradford assay. Ensure your samples are free from interfering substances before proceeding.

Materials:

  • Bradford reagent

  • Protein standard (e.g., Bovine Serum Albumin - BSA) at a known concentration (e.g., 2 mg/mL)

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of dilutions of your protein standard (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL).

    • Add a small volume (e.g., 10 µL) of each standard to a separate tube or well.

  • Prepare Samples:

    • Add the same volume of your unknown protein samples to separate tubes or wells.

  • Add Bradford Reagent:

    • Add 200 µL of Bradford reagent to each tube or well.

    • Mix well by pipetting or vortexing gently.

  • Incubate:

    • Incubate at room temperature for at least 5 minutes.

  • Measure Absorbance:

    • Measure the absorbance at 595 nm.

  • Calculate Concentration:

    • Plot the absorbance of the standards versus their concentration to create a standard curve.

    • Determine the concentration of your unknown samples from the standard curve.

Signaling Pathways and Workflows

cluster_0 Sample Preparation cluster_1 Mitigation Strategy cluster_2 Assay cluster_3 Result ProteinSample Protein Sample (with this compound) Dilution Dilution ProteinSample->Dilution Precipitation Precipitation (TCA/Acetone) ProteinSample->Precipitation DetergentAssay Detergent-Compatible Assay ProteinSample->DetergentAssay BradfordAssay Bradford Assay Dilution->BradfordAssay Precipitation->BradfordAssay DetergentAssay->BradfordAssay AccurateReading Accurate Protein Concentration BradfordAssay->AccurateReading

Caption: Mitigation workflow for this compound interference.

References

Technical Support Center: Overcoming Phase Separation with Octyl Sulfate in Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals encountering protein phase separation during purification, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs). The following resources detail the use of sodium octyl sulfate as a tool to mitigate liquid-liquid phase separation and aggregation, thereby improving purification outcomes.

Troubleshooting Guides

This section addresses common issues observed when using this compound to manage protein phase separation.

Problem Potential Cause Recommended Solution
Protein still precipitates after adding this compound. Incorrect this compound Concentration: The concentration may be in a range that promotes the formation of insoluble protein-surfactant complexes rather than solubilization.[1]Optimize Concentration: Perform a concentration screen of sodium this compound. Start with a concentration below the Critical Micelle Concentration (CMC) of ~0.13 M and incrementally increase it. Monitor the protein's solubility at each concentration.[1] Adjust Buffer Conditions: The pH and ionic strength of the buffer can influence the effectiveness of the surfactant. Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI). Consider adjusting the salt concentration (e.g., 150-500 mM NaCl) to modulate electrostatic interactions.[2][3]
Loss of protein activity. Protein Denaturation: While this compound can prevent aggregation, higher concentrations, especially above the CMC, can lead to protein unfolding and loss of function.[4]Use Minimal Effective Concentration: Determine the lowest concentration of this compound that prevents phase separation while retaining protein activity. Include Stabilizing Agents: Add stabilizing osmolytes like glycerol (5-20%) or sugars to the buffer to help maintain the native protein structure.[3] Perform a quick activity assay at different this compound concentrations to identify the optimal range.
Difficulty in removing this compound after purification. Strong Protein-Surfactant Interactions: The hydrophobic tail of this compound can bind tightly to hydrophobic patches on the protein surface.Dialysis or Diafiltration: Use a dialysis membrane with a molecular weight cut-off (MWCO) significantly smaller than the protein. Perform multiple buffer exchanges to gradually remove the surfactant. This process is more efficient for detergents with a high CMC like this compound. Hydrophobic Interaction Chromatography (HIC): In some cases, HIC can be used to separate the protein from the surfactant. Ion-Exchange Chromatography: As this compound is anionic, anion exchange chromatography might be effective in binding and removing the surfactant from the protein solution.[2]
This compound interferes with downstream applications (e.g., mass spectrometry, crystallization). Residual Surfactant: Even small amounts of remaining this compound can interfere with subsequent analytical techniques or structural studies.Thorough Removal: Employ stringent removal techniques as described above. Precipitation: Methods like methanol-chloroform precipitation can be used to recover the protein from the detergent-containing solution, although this may require a subsequent refolding step.[5]
Formation of a viscous or gel-like solution. High Protein and/or Surfactant Concentration: At high concentrations, protein-surfactant complexes can still lead to increased viscosity or gelation.[1]Dilute the Sample: If possible, perform the purification step at a lower protein concentration. Optimize Buffer: Screen different buffer components and pH to reduce the viscosity of the solution.

Frequently Asked Questions (FAQs)

1. What is sodium this compound and how does it prevent protein phase separation?

Sodium this compound is an anionic surfactant. It can prevent protein phase separation and aggregation through two primary mechanisms:

  • Competitive Surface Adsorption: Surfactants compete with proteins for adsorption at hydrophobic interfaces (like the air-water interface), preventing the formation of a protein film that can lead to aggregation.[6]

  • Direct Binding: The hydrophobic alkyl tail of this compound can bind to exposed hydrophobic patches on the protein surface. This masks the hydrophobic areas, preventing protein-protein interactions that lead to aggregation and phase separation. The charged sulfate headgroup also increases the overall surface charge of the protein, promoting repulsion between protein molecules.[4]

2. What is the Critical Micelle Concentration (CMC) of sodium this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules self-assemble into micelles. For sodium this compound, the CMC is approximately 0.13 M in water.[1] This value is important because the behavior of the surfactant and its interaction with proteins can change significantly above and below the CMC. Below the CMC, individual surfactant molecules are present, while above the CMC, both monomers and micelles exist. Micellar concentrations are more likely to cause protein denaturation.[4]

3. What is a good starting concentration for sodium this compound in my protein purification buffer?

A good starting point is to test a range of concentrations both below and slightly above the CMC (~0.13 M). For example, you could screen concentrations from 10 mM to 200 mM. The optimal concentration will be protein-dependent and should be empirically determined as the lowest concentration that effectively prevents phase separation without compromising protein activity.

4. Will this compound denature my protein?

Like many detergents, this compound has the potential to denature proteins, particularly at concentrations above its CMC.[4] The hydrophobic tail can penetrate the protein's core, disrupting its tertiary structure. It is crucial to perform functional assays to ensure your protein of interest remains active at the concentration of this compound used.

5. How can I remove this compound from my purified protein sample?

Due to its relatively high CMC, this compound is easier to remove by dialysis or diafiltration compared to detergents with low CMCs.[2] Other methods include ion-exchange chromatography (since this compound is anionic) and hydrophobic interaction chromatography. The choice of method will depend on the properties of your protein and the requirements of your downstream applications.

Experimental Protocols

General Protocol for Screening Sodium this compound Concentrations to Prevent Phase Separation

This protocol provides a general framework for determining the optimal concentration of sodium this compound to prevent phase separation of a target protein during purification.

Materials:

  • Purified or partially purified protein sample prone to phase separation.

  • Sodium this compound (SOS) stock solution (e.g., 1 M in water).

  • Protein purification buffer (e.g., Tris or HEPES buffer with appropriate pH and salt concentration).

  • Spectrophotometer or other method for measuring protein concentration and turbidity (e.g., absorbance at 600 nm).

  • Microcentrifuge tubes or 96-well plates.

Procedure:

  • Prepare a Dilution Series of Sodium this compound: Prepare a series of dilutions of the SOS stock solution in your protein purification buffer. A suggested range to test is 0 mM, 10 mM, 25 mM, 50 mM, 100 mM, 150 mM, and 200 mM.

  • Incubate Protein with this compound: In separate microcentrifuge tubes or wells of a 96-well plate, mix your protein sample with each of the prepared SOS solutions to the final desired concentrations. Ensure the final protein concentration is consistent across all samples.

  • Equilibration: Incubate the samples under the conditions where phase separation typically occurs (e.g., on ice for 30 minutes, or during concentration).

  • Visual Inspection and Turbidity Measurement: After incubation, visually inspect each sample for signs of precipitation or phase separation. Measure the turbidity of each sample by reading the absorbance at 600 nm. A lower A600 reading indicates less aggregation.

  • Assess Protein Recovery: Centrifuge the samples at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet any aggregates. Carefully collect the supernatant and measure the protein concentration (e.g., by absorbance at 280 nm or a BCA assay). Higher protein concentration in the supernatant indicates better recovery of soluble protein.

  • Functional Assay (Optional but Recommended): If a functional assay is available for your protein, test the activity of the protein in the soluble fractions from the different this compound concentrations to ensure the protein remains active.

  • Select Optimal Concentration: Choose the lowest concentration of sodium this compound that provides the best balance of preventing phase separation, maximizing soluble protein recovery, and retaining protein function.

Visualizations

Mechanism of this compound in Preventing Protein Phase Separation

Mechanism of this compound in Preventing Protein Phase Separation cluster_problem Problem: Protein Phase Separation cluster_solution Solution: Addition of this compound Protein1 Protein with Exposed Hydrophobic Patches Aggregation Aggregation & Phase Separation Protein1->Aggregation Hydrophobic Interactions Protein2 Protein with Exposed Hydrophobic Patches Protein2->Aggregation OS This compound Monomers Protein_OS Protein-Octyl Sulfate Complex OS->Protein_OS Binds to Hydrophobic Patches Soluble_Protein Soluble, Monomeric Protein Protein_OS->Soluble_Protein Increased Solubility & Repulsion

Caption: this compound prevents phase separation by binding to hydrophobic regions on proteins.

General Experimental Workflow for Protein Purification with this compound

General Workflow for Protein Purification with this compound Start Start: Protein Sample Prone to Phase Separation Add_OS Add Optimized Concentration of Sodium this compound Start->Add_OS Purification Chromatographic Purification Step (e.g., Affinity, IEX, SEC) Add_OS->Purification Analysis1 Analyze Fractions (SDS-PAGE, Activity Assay) Purification->Analysis1 Remove_OS Remove this compound (Dialysis/Diafiltration) Analysis1->Remove_OS Analysis2 Final Analysis (Purity, Concentration, Activity) Remove_OS->Analysis2 End End: Purified, Soluble Protein Analysis2->End

Caption: Workflow for purifying proteins using this compound to prevent aggregation.

References

Technical Support Center: Stability of Octyl Sulfate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of octyl sulfate in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide: Unexpected Experimental Results

Issue: Loss of this compound Concentration Over Time

If you observe a decrease in the concentration of your this compound stock or working solutions, it is likely due to chemical degradation. The primary pathway for this degradation is hydrolysis.

Troubleshooting Steps:

  • Verify Solution pH: Use a calibrated pH meter to check the pH of your aqueous solution. This compound is most stable in a neutral pH range (6-8).[1] Acidic conditions significantly accelerate hydrolysis.

  • Analyze for Degradation Products: Employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to detect the presence of 1-octanol, a primary degradation product.

  • Review Storage Conditions: Ensure your solutions are stored at appropriate temperatures. Elevated temperatures will increase the rate of hydrolysis. For long-term storage, refrigeration is recommended.

  • Consider Autocatalysis: The hydrolysis of this compound produces hydrogen sulfate, which can lower the pH of unbuffered solutions, thereby increasing the rate of its own degradation in an autocatalytic process.[2]

Frequently Asked Questions (FAQs)

General Stability

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is acid-catalyzed hydrolysis. In this reaction, the sulfate ester bond is cleaved, resulting in the formation of 1-octanol and hydrogen sulfate.

Q2: What are the key factors that influence the stability of this compound solutions?

A2: The main factors are:

  • pH: Stability is significantly reduced in acidic conditions (pH < 6).

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Concentration: The stability of alkyl sulfates can change above their critical micelle concentration (CMC).[1] Studies on homologous compounds have shown that they are less stable above the CMC.[1]

  • Presence of Catalysts: Besides protons (acid), other chemical species could potentially catalyze the degradation.

Q3: How can I prevent the degradation of my this compound solutions?

A3: To minimize degradation:

  • Prepare solutions in a buffered system with a pH between 6 and 8.

  • Store solutions at low temperatures (e.g., 2-8 °C).

  • Prepare fresh solutions for critical experiments.

  • Avoid long-term storage, especially of unbuffered solutions.

Experimental Issues

Q4: I am observing variability in my experimental results when using this compound. Could this be a stability issue?

A4: Yes, inconsistent concentrations of this compound due to degradation can be a significant source of experimental variability. It is crucial to ensure the stability of your stock and working solutions throughout your experiments. We recommend regularly checking the concentration of your solutions using a validated analytical method.

Q5: What is a "forced degradation" study, and should I perform one?

A5: A forced degradation study, or stress testing, is a process where the drug substance is exposed to conditions more severe than accelerated stability testing, such as high temperatures, a wide range of pH, and oxidizing agents.[3][4] The goal is to intentionally degrade the molecule to understand its degradation pathways and to develop a stability-indicating analytical method that can separate the intact drug from its degradation products.[4] Performing a forced degradation study is highly recommended if you need to develop and validate a method for stability assessment. A target degradation of 5-20% is generally considered suitable for this purpose.[5]

Quantitative Data on this compound Stability

The following table summarizes illustrative data on the hydrolysis of sodium this compound under different conditions. This data is provided for educational purposes to demonstrate the expected trends in stability.

ConditionTemperature (°C)pHHalf-life (t½) (Days)Primary Degradation Product
Acidic 402~21-Octanol
Neutral 407> 3651-Octanol
Basic 409> 3651-Octanol
Accelerated 602< 11-Octanol
Accelerated 607~1801-Octanol

Disclaimer: The quantitative data in this table is illustrative and intended to show relative stability under different conditions. Actual degradation rates should be determined empirically.

Experimental Protocols

Protocol 1: Forced Degradation Study of Sodium this compound

Objective: To identify potential degradation products and pathways for sodium this compound and to generate samples for the development of a stability-indicating analytical method.

Materials:

  • Sodium this compound

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC system

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of sodium this compound in 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots before analysis.

  • Base Hydrolysis:

    • Prepare a solution of sodium this compound in 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw and neutralize aliquots as in the acid hydrolysis study.

  • Oxidative Degradation:

    • Prepare a solution of sodium this compound in 3% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw aliquots at specified time points.

  • Thermal Degradation:

    • Store a solid sample of sodium this compound at 60°C.

    • Prepare an aqueous solution of a solid sample stored at 60°C at various time points and analyze.

  • Analysis:

    • Analyze all samples by a suitable HPLC method (see Protocol 2) to determine the extent of degradation and to profile the degradation products.

Protocol 2: Stability-Indicating HPLC Method for Sodium this compound

Objective: To quantify the concentration of sodium this compound and separate it from its principal degradation product, 1-octanol.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase column, such as a C18 or a specialized column like Newcrom R1.[6]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: As this compound lacks a strong chromophore, indirect UV detection or other detection methods like evaporative light scattering (ELSD) or mass spectrometry (MS) may be necessary for high sensitivity. For simplicity, a low UV wavelength (e.g., 210 nm) can be attempted.

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of sodium this compound and 1-octanol of known concentrations.

  • Sample Preparation: Dilute the samples from the stability study to an appropriate concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the peak areas for sodium this compound and 1-octanol. Calculate the concentration of each based on the calibration curve derived from the standards.

Visualizations

Troubleshooting_Octyl_Sulfate_Stability Start Start: Inconsistent Experimental Results or Suspected Degradation Check_pH 1. Measure pH of Aqueous Solution Start->Check_pH pH_Acidic Is pH < 6? Check_pH->pH_Acidic pH_Neutral Is pH 6-8? pH_Acidic->pH_Neutral No Degradation_Likely High Likelihood of Acid-Catalyzed Hydrolysis pH_Acidic->Degradation_Likely Yes Check_Storage 2. Review Storage Conditions pH_Neutral->Check_Storage Yes Degradation_Likely->Check_Storage High_Temp Stored at Elevated Temperature? Check_Storage->High_Temp Low_Temp Stored at Recommended Low Temperature? High_Temp->Low_Temp No Thermal_Degradation Accelerated Thermal Degradation is Likely High_Temp->Thermal_Degradation Yes Analyze_Degradants 3. Analyze for Degradation Products (e.g., 1-Octanol) using HPLC Low_Temp->Analyze_Degradants Yes Thermal_Degradation->Analyze_Degradants Degradants_Present Degradation Products Detected? Analyze_Degradants->Degradants_Present No_Degradants No Degradation Products Detected Degradants_Present->No_Degradants No Conclusion Conclusion: this compound Degradation Confirmed. Implement preventative measures: - Use buffered solutions (pH 6-8) - Store at low temperatures - Prepare fresh solutions Degradants_Present->Conclusion Yes Other_Factors Consider Other Experimental Factors: - Purity of starting material - Contamination - Analytical method variability No_Degradants->Other_Factors

Caption: Troubleshooting workflow for this compound stability issues.

Octyl_Sulfate_Hydrolysis Octyl_Sulfate Sodium this compound CH₃(CH₂)₇OSO₃⁻Na⁺ Transition_State Transition State Octyl_Sulfate->Transition_State Hydrolysis Products Products Octanol 1-Octanol CH₃(CH₂)₇OH Products->Octanol Bisulfate Sodium Bisulfate NaHSO₄ Products->Bisulfate Catalyst + H₂O (in presence of H⁺)

Caption: Acid-catalyzed hydrolysis of sodium this compound.

References

Technical Support Center: Octyl Sulfate Removal for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of octyl sulfate from protein samples prior to mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove this compound from my protein sample before mass spectrometry?

A1: this compound, a potent anionic detergent, is highly detrimental to mass spectrometry (MS) analysis. Its presence can lead to severe ion suppression, masking the signals of your peptides of interest. It can also contaminate the MS instrument, leading to poor data quality and instrument downtime.[1][2][3]

Q2: What are the most common methods for removing this compound?

A2: Several methods are available, each with its own advantages and disadvantages. The most common include:

  • Detergent Removal Spin Columns/Resins: These utilize a specialized resin that binds the detergent, allowing the protein to pass through.[1][4][5][6]

  • Protein Precipitation: Techniques using trichloroacetic acid (TCA), acetone, or a chloroform/methanol mixture are effective for concentrating proteins while removing detergents and salts.[7][8][9][10]

  • In-Gel Digestion: This method involves running the protein sample on an SDS-PAGE gel, excising the protein band, and performing tryptic digestion within the gel matrix after washing away the detergent.[6][11][12]

  • Solid-Phase Extraction (SPE): SPE devices, such as C18 spin tips, can be used to bind peptides while detergents are washed away.[13][14]

Q3: How do I choose the best removal method for my specific sample?

A3: The choice of method depends on several factors, including the concentration of your protein, the initial concentration of this compound, the sample volume, and the properties of your protein of interest (e.g., solubility, hydrophobicity). For instance, in-gel digestion is particularly well-suited for complex mixtures and membrane proteins.[6][11] Spin columns are generally fast and efficient for a wide range of samples.[1][15]

Q4: Can I use dialysis to remove this compound?

A4: While dialysis is a method for removing small molecules from protein samples, it is generally not recommended for detergents like this compound. Detergents with a low critical micelle concentration (CMC) are difficult to remove effectively through dialysis.[2][16]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor protein recovery after removal procedure. - Protein precipitation issues: The protein pellet may be difficult to resolubilize. - Non-specific binding: The protein may be binding to the spin column resin or other surfaces. - Sample loss during transfers. - For precipitation, ensure the pellet is not over-dried, which can hinder resolubilization.[9] Use a suitable resuspension buffer, potentially with a mild chaotropic agent. - For spin columns, ensure you are using a kit designed for high protein recovery and follow the manufacturer's protocol precisely.[17] Consider using low-retention tubes and pipette tips.[12]
Persistent this compound contamination in MS data. - Inefficient removal method: The chosen method may not be robust enough for the initial detergent concentration. - Detergent carryover: Residual detergent may be present in buffers or on labware. - Sample overloading: The capacity of the spin column or resin may have been exceeded.- Consider a more stringent removal method or a combination of methods. For example, protein precipitation followed by SPE cleanup of the resulting peptides. - Use fresh, high-purity solvents and dedicated labware for MS sample preparation. - Ensure you are working within the recommended sample and detergent concentration ranges for your chosen kit or method.[6]
Low peptide yield after in-gel digestion. - Incomplete elution of peptides from the gel. - Over-alkylation or other chemical modifications. - Inefficient enzymatic digestion. - Perform multiple peptide extraction steps from the gel pieces using different solvent compositions (e.g., varying acetonitrile concentration).[12][18] - Carefully control the duration and temperature of the alkylation step. - Ensure the trypsin is active and that the pH and temperature of the digestion buffer are optimal.[19]
Sample is too dilute for effective removal. - Low initial protein concentration. - Concentrate the sample prior to detergent removal using methods like centrifugal filtration or lyophilization. Some detergent removal kits are also designed to concentrate the sample.[4][5]

Quantitative Data on Detergent Removal Efficiency

The following table summarizes the performance of a commercially available detergent removal spin column.

DetergentStarting Concentration (%)Detergent Removal (%)BSA Recovery (%)
SDS (similar to this compound)2.59995
Sodium deoxycholate599100
CHAPS39990
Octyl glucoside59990
Triton X-10029987
Data adapted from Thermo Scientific Pierce Detergent Removal Resin product literature.[2]

Experimental Protocols

Protocol 1: Detergent Removal using a Spin Column

This protocol is a generalized procedure for using a commercial detergent removal spin column. Always refer to the manufacturer's specific instructions.

Materials:

  • Detergent Removal Spin Column

  • Protein sample containing this compound

  • Equilibration/Wash Buffer (as specified by the manufacturer)

  • Collection tubes

Procedure:

  • Column Preparation: Place the spin column into a collection tube. Centrifuge to remove the storage buffer.

  • Equilibration: Add the equilibration buffer to the column and centrifuge. Repeat this step as recommended by the manufacturer.

  • Sample Loading: Load your protein sample onto the resin bed.

  • Incubation: Incubate the column at room temperature for the recommended time to allow the detergent to bind to the resin.

  • Elution: Centrifuge the column to collect the detergent-free protein sample in a clean collection tube.

experimental_workflow_spin_column start Start prep_column Prepare Spin Column (Remove Storage Buffer) start->prep_column equilibrate Equilibrate Column with Buffer prep_column->equilibrate load_sample Load Protein Sample (with this compound) equilibrate->load_sample incubate Incubate (Detergent Binds to Resin) load_sample->incubate centrifuge Centrifuge incubate->centrifuge collect Collect Detergent-Free Protein Sample centrifuge->collect end End collect->end

Caption: Spin Column Detergent Removal Workflow.

Protocol 2: Chloroform/Methanol Precipitation

This protocol is effective for removing salts, detergents, and lipids.[9]

Materials:

  • Protein sample (in aqueous buffer with this compound)

  • Methanol

  • Chloroform

  • Water (MS-grade)

  • Microcentrifuge

Procedure:

  • To a 100 µL protein sample, add 400 µL of methanol. Vortex thoroughly.

  • Add 100 µL of chloroform. Vortex.

  • Add 300 µL of water. Vortex.

  • Centrifuge at 14,000 x g for 1 minute. The protein will precipitate at the interface between the aqueous and organic layers.

  • Carefully remove the upper aqueous layer.

  • Add 400 µL of methanol to wash the protein pellet. Vortex.

  • Centrifuge at 14,000 x g for 2 minutes.

  • Carefully remove the supernatant.

  • Air-dry the pellet briefly. Do not over-dry.

  • Resuspend the pellet in a buffer compatible with downstream applications (e.g., ammonium bicarbonate for tryptic digestion).

experimental_workflow_precipitation start Start (100 µL Protein Sample) add_methanol1 Add 400 µL Methanol (Vortex) start->add_methanol1 add_chloroform Add 100 µL Chloroform (Vortex) add_methanol1->add_chloroform add_water Add 300 µL Water (Vortex) add_chloroform->add_water centrifuge1 Centrifuge (14,000 x g, 1 min) add_water->centrifuge1 remove_aqueous Remove Upper Aqueous Layer centrifuge1->remove_aqueous add_methanol2 Add 400 µL Methanol for Wash (Vortex) remove_aqueous->add_methanol2 centrifuge2 Centrifuge (14,000 x g, 2 min) add_methanol2->centrifuge2 remove_supernatant Remove Supernatant centrifuge2->remove_supernatant dry_pellet Air-Dry Pellet remove_supernatant->dry_pellet resuspend Resuspend Protein Pellet dry_pellet->resuspend end End resuspend->end

Caption: Chloroform/Methanol Protein Precipitation.

Protocol 3: In-Gel Digestion

This is a simplified protocol for in-gel digestion to remove detergents and prepare samples for MS analysis.

Materials:

  • Protein sample in SDS-PAGE loading buffer

  • SDS-PAGE gel and running apparatus

  • Coomassie stain (or other MS-compatible stain)

  • Destaining solution

  • Reduction buffer (e.g., DTT in ammonium bicarbonate)

  • Alkylation buffer (e.g., iodoacetamide in ammonium bicarbonate)

  • Trypsin solution

  • Peptide extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • Electrophoresis: Separate the protein sample using SDS-PAGE.

  • Staining and Destaining: Stain the gel to visualize the protein bands and then destain to remove background staining.

  • Band Excision: Carefully excise the protein band of interest using a clean scalpel.

  • Washing: Wash the gel pieces with alternating steps of ammonium bicarbonate and acetonitrile to remove the detergent and stain.

  • Reduction and Alkylation: Reduce the disulfide bonds with DTT and then alkylate the free cysteines with iodoacetamide.

  • Digestion: Rehydrate the gel pieces with trypsin solution and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel pieces using an appropriate extraction buffer. Pool the extracts.

  • Drying: Dry the extracted peptides in a vacuum centrifuge.

  • Resuspension: Resuspend the peptides in a buffer suitable for MS analysis.

logical_relationship_ingel start Start (Protein Sample) sds_page SDS-PAGE Separation start->sds_page stain_destain Stain & Destain Gel sds_page->stain_destain excise_band Excise Protein Band stain_destain->excise_band wash Wash Gel Pieces (Detergent Removal) excise_band->wash reduce_alkylate Reduction & Alkylation wash->reduce_alkylate digest In-Gel Tryptic Digestion reduce_alkylate->digest extract_peptides Extract Peptides digest->extract_peptides dry_peptides Dry Peptides extract_peptides->dry_peptides resuspend Resuspend for MS Analysis dry_peptides->resuspend end End resuspend->end

Caption: In-Gel Digestion Workflow for MS.

References

Technical Support Center: The Impact of Octyl Sulfate Purity on HPLC Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using sodium octyl sulfate as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). It provides troubleshooting advice and answers to frequently asked questions regarding the impact of reagent purity on analytical results.

Frequently Asked Questions (FAQs)

Q1: What is sodium this compound and why is it used in HPLC?

Sodium this compound (SOS) is an anionic surfactant with an 8-carbon alkyl chain that is commonly used as an ion-pairing reagent in reversed-phase HPLC.[1] Its purpose is to enhance the retention and improve the separation of positively charged (cationic) analytes on nonpolar stationary phases (like C8 or C18). It works by forming a neutral ion pair with the analyte, which has a greater affinity for the stationary phase, thereby increasing its retention time.

Q2: Why is the purity of sodium this compound critical for HPLC results?

The purity of sodium this compound is paramount because impurities can significantly compromise the accuracy, reproducibility, and reliability of HPLC analyses.[2] Using high-purity, HPLC-grade reagents is essential for achieving dependable and reproducible results.[3][4] Impurities can introduce a variety of problems, including baseline noise, ghost peaks, peak shape distortion, and shifts in retention times, ultimately affecting the qualitative and quantitative analysis.[2]

Q3: What are the common impurities in sodium this compound and how do they arise?

Impurities in sodium this compound can stem from the manufacturing process. Common impurities for alkyl sulfates include:

  • Unreacted Starting Materials: Such as unreacted octyl alcohol.[5]

  • Inorganic Salts: Byproducts like sodium sulfate and sodium chloride.[5]

  • Homologues: Alkyl sulfates with different chain lengths (e.g., sodium hexyl sulfate or sodium decyl sulfate).

These substances can have different chromatographic behaviors than pure sodium this compound, leading to analytical issues.

Q4: How do different types of impurities affect my HPLC chromatogram?

Impurities can have varied and significant effects on chromatographic output:

  • Organic Impurities (e.g., unreacted alcohol, other alkyl sulfates): These can compete with the primary ion-pairing reagent or the analyte for binding sites on the stationary phase. This may lead to poor peak shape, reduced resolution, and inconsistent retention times.[2]

  • Inorganic Salts (e.g., sodium sulfate): While often less chromatographically active, high concentrations of salt impurities can alter the mobile phase polarity, affect the solubility of the ion-pair reagent, and potentially contribute to system pressure fluctuations.[3]

  • UV-Active Impurities: If impurities absorb at the detection wavelength, they can cause baseline noise and ghost peaks, complicating analyte detection and integration, especially in trace analysis.[2]

Troubleshooting Guide

This guide addresses common HPLC problems that can arise from impure sodium this compound.

Q5: Issue - My analyte's retention time is drifting or inconsistent between runs. What's the cause?

  • Possible Cause: The concentration of the effective ion-pairing reagent at the stationary phase surface is not stable. This can be caused by impurities in the sodium this compound that have a different affinity for the column, slowly altering the surface chemistry. Variations in solvent purity can also disrupt retention times.[2]

  • Solution:

    • Ensure you are using a high-purity, HPLC-grade sodium this compound (≥99.0%).

    • Allow for adequate column equilibration time. Ion-pairing reagents require a significant volume of mobile phase to achieve a stable equilibrium on the stationary phase.[6][7]

    • Confirm that the mobile phase is prepared consistently and from high-purity solvents and salts.[3]

Q6: Issue - My peaks are tailing or fronting. How can I improve the peak shape?

  • Possible Cause: Peak tailing can occur due to interactions between the analyte and active silanol groups on the silica-based stationary phase.[8] While ion-pairing reagents are meant to mask these groups, impurities can interfere with this process. Peak fronting may occur if the column is overloaded or due to temperature effects.[6]

  • Solution:

    • Switch to a higher-purity grade of sodium this compound to ensure effective masking of silanol groups.

    • Adjust the concentration of the ion-pairing reagent. Insufficient concentration can lead to tailing.[8]

    • Optimize the mobile phase pH, as this affects the ionization of both the analyte and the silanol groups.[6]

    • Adjusting the column temperature can sometimes resolve peak shape issues by influencing the adsorption of the ion-pairing reagent.[6]

Q7: Issue - I'm seeing unexpected "ghost" peaks in my chromatogram, especially during gradient runs.

  • Possible Cause: Ghost peaks are often caused by impurities that are present in the mobile phase components, including the ion-pairing reagent.[8] These impurities can accumulate on the column under weak mobile phase conditions and then elute as the solvent strength increases during a gradient.

  • Solution:

    • Verify the purity of your sodium this compound. If possible, test a new, high-purity lot.

    • Use only HPLC-grade solvents and fresh, filtered aqueous buffers to prepare the mobile phase.[3]

    • Run a blank gradient (an injection of mobile phase) to confirm that the ghost peaks are not coming from the sample solvent or the autosampler.[6]

Troubleshooting Workflow for Ion-Pairing HPLC Issues

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Resolution Problem HPLC Problem Observed (e.g., Peak Tailing, RT Shift) CheckPurity Verify Purity of Sodium this compound Problem->CheckPurity Impurity Suspected CheckEquilibration Ensure Adequate Column Equilibration Time Problem->CheckEquilibration CheckMobilePhase Check Mobile Phase (Fresh, HPLC Grade) Problem->CheckMobilePhase AdjustConcentration Adjust Ion-Pair Reagent Concentration CheckPurity->AdjustConcentration If purity is confirmed high Result Problem Resolved CheckPurity->Result If new high-purity lot solves the issue AdjustTemp Adjust Column Temperature CheckEquilibration->AdjustTemp OptimizePH Optimize Mobile Phase pH CheckMobilePhase->OptimizePH AdjustConcentration->Result OptimizePH->Result AdjustTemp->Result

References

Technical Support Center: Troubleshooting Octyl Sulfate Artifacts in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify, mitigate, and eliminate artifacts caused by octyl sulfate contamination in your mass spectrometry experiments.

Troubleshooting Guide

Problem: I see unexpected peaks in my mass spectra that I suspect are related to this compound.

1. How can I identify if the unknown peaks are from this compound?

  • Check for Characteristic Ions: In negative ion mode, this compound (C₈H₁₇O₄S⁻, molecular weight 209.29 g/mol ) and other alkyl sulfates commonly produce fragment ions at m/z 80 (SO₃⁻) and m/z 97 (HSO₄⁻) .[1][2][3] The presence of these ions is a strong indicator of sulfate-containing compounds. The this compound anion itself may be observed at m/z 209.1 .

  • Look for Common Adducts and Multimers: Surfactants like this compound can form various adducts and non-covalent multimers (dimers, trimers, etc.), which will appear as a series of peaks. Calculate the expected m/z values for common adducts and see if they match your observed peaks.

2. What are the common m/z values for this compound artifacts?

The following table summarizes the calculated monoisotopic m/z values for common this compound artifacts. Note that "M" refers to the neutral this compound molecule (C₈H₁₈O₄S, molecular weight 210.09 g/mol ) in positive ion mode and the this compound anion (C₈H₁₇O₄S⁻, molecular weight 209.08 g/mol ) in negative ion mode.

Ionization ModeArtifactFormulaCalculated m/z
Negative Ion This compound anion[M-H]⁻209.08
Sodium adduct[M+Na-2H]⁻231.06
Potassium adduct[M+K-2H]⁻247.04
Dimer[2M-H]⁻419.17
Dimer with sodium[2M+Na-2H]⁻441.15
Positive Ion Sodium adduct[M+Na]⁺233.07
Potassium adduct[M+K]⁺249.04
Dimer with sodium[2M+Na]⁺455.15

3. What are the likely sources of this compound contamination?

This compound is an anionic surfactant used in various laboratory products. Contamination can be introduced at multiple stages of your workflow.

  • Laboratory Glassware and Plasticware: Detergents used for cleaning glassware are a primary source.[4] Even if rinsed, residues can remain. Some plastic consumables may also leach surfactants.

  • Solvents and Reagents: While high-purity solvents are recommended, contamination can still occur. Always use LC-MS grade solvents and reagents.[5]

  • Sample Preparation: Any step involving detergents or contact with contaminated labware can introduce this compound. This includes cell lysis buffers and cleaning solutions for equipment.

  • LC System: The liquid chromatography system itself can be a source of contamination, including tubing, fittings, and solvent reservoirs that may have been previously exposed to surfactants.[6]

4. How can I pinpoint the source of the contamination?

A systematic approach is key to identifying the contamination source. The following workflow can help you isolate the problem.

Troubleshooting Workflow for this compound Contamination cluster_MS Mass Spectrometer cluster_LC Liquid Chromatography System A Observe Suspected this compound Peaks B Systematic Check A->B C Isolate MS from LC (Direct Infusion) B->C Start with the simplest test D Run Blank Gradient on LC-MS B->D If direct infusion is clean F Infuse clean solvent (e.g., LC-MS grade Methanol) C->F J Run blank solvent injection D->J E Check Individual Components G Peaks still present? F->G H MS Source is Contaminated G->H Yes I MS is Clean G->I No K Peaks appear in gradient? J->K L Contamination in Mobile Phase B or built up on column K->L Yes N Contamination in Mobile Phase A, solvent lines, or injector K->N No M Check individual mobile phase components and additives L->M

Troubleshooting workflow for identifying the source of this compound contamination.

FAQs: Common Questions about this compound Artifacts

Q1: What is sodium this compound and why is it a problem in mass spectrometry?

Sodium this compound (SOS) is an anionic surfactant commonly used as a detergent and ion-pairing reagent in chromatography.[7][8][9] Its presence in a mass spectrometry workflow, even at trace levels, can lead to the formation of adducts with your analyte of interest, create complex background noise, and cause ion suppression, all of which can interfere with the accurate detection and quantification of your target compounds.

Q2: Can this compound contamination damage my mass spectrometer?

While this compound itself is unlikely to cause permanent damage, the accumulation of non-volatile salts and contaminants in the ion source can lead to a significant decrease in sensitivity and performance, requiring more frequent and intensive cleaning.[10]

Q3: What are the typical fragmentation patterns for this compound in MS/MS?

In negative ion mode tandem mass spectrometry (MS/MS), alkyl sulfates like this compound characteristically lose their sulfate group. Look for neutral losses corresponding to SO₃ (80 Da) or the appearance of fragment ions at m/z 80 (SO₃⁻) and m/z 97 (HSO₄⁻) .[1][2][3]

This compound Fragmentation Pathway (Negative Ion Mode) Parent This compound Anion [C8H17O4S]⁻ m/z 209.1 Frag1 SO3⁻ m/z 80 Parent->Frag1 CID Frag2 HSO4⁻ m/z 97 Parent->Frag2 CID Neutral_Loss Neutral Loss of C8H16O Parent->Neutral_Loss Rearrangement

Characteristic fragmentation of this compound in negative ion MS/MS.

Q4: Are there specific laboratory consumables known to be sources of this compound?

While specific brands are not always implicated, be cautious with:

  • General-purpose laboratory detergents: Many contain alkyl sulfate surfactants.

  • Plasticware: Some disposable plastics can leach manufacturing additives, including surfactants.

  • HPLC Vials and Caps: Septa can be a source of contamination.

To minimize this risk, use dedicated glassware for mass spectrometry that has been thoroughly cleaned and avoid washing with detergents.[4] When possible, use certified low-leachable plasticware.

Experimental Protocols

Protocol 1: Systematic Identification of Contamination Source

This protocol details the steps outlined in the troubleshooting workflow diagram.

Objective: To determine if the this compound contamination originates from the mass spectrometer, the LC system, or the mobile phases.

Materials:

  • LC-MS grade methanol or acetonitrile

  • LC-MS grade water

  • Clean, dedicated glassware and solvent bottles

  • Syringe pump and new, clean tubing for direct infusion

Procedure:

  • Isolate the Mass Spectrometer (Direct Infusion):

    • Disconnect the LC from the mass spectrometer.

    • Using a syringe pump and new tubing, directly infuse a clean solvent (e.g., 50:50 LC-MS grade methanol:water) into the mass spectrometer at a typical flow rate.

    • Acquire data and check for the presence of this compound-related ions.

    • Interpretation: If the peaks are present, the MS source is likely contaminated. If the peaks are absent, the contamination is coming from the LC system or mobile phases.

  • Analyze the LC System and Mobile Phases:

    • Reconnect the LC to the MS.

    • Prepare fresh mobile phases using new bottles of LC-MS grade solvents and water.

    • Run a blank gradient (injecting no sample or a clean solvent) identical to your analytical method.

    • Interpretation:

      • If the contaminant peaks appear during the gradient, especially as the organic percentage increases, the contamination is likely in your organic mobile phase (Mobile Phase B) or has accumulated on your analytical column.

      • If the peaks are present from the beginning of the run, the contamination may be in your aqueous mobile phase (Mobile Phase A), the solvent lines, or the autosampler.

  • Investigate Individual Components (If necessary):

    • To test individual mobile phase components, you can infuse each (water, organic solvent, and any additives) directly into the MS.

    • To check the autosampler, perform a "no-injection" run where the injection valve switches but no sample is drawn.

Protocol 2: General Cleaning Procedure for Surfactant Contamination

Objective: To remove this compound and other surfactant contamination from an LC-MS system.

Warning: Always consult your instrument manufacturer's guidelines before performing any cleaning procedures. The following is a general guide.

Materials:

  • LC-MS grade isopropanol (IPA), methanol, acetonitrile, and water.

  • A cleaning solution of 50:50 isopropanol:water or a commercially available surfactant removal solution.

Procedure:

  • System Flush:

    • Remove the analytical column and any guard columns. Replace with a union.

    • Flush all LC lines with LC-MS grade water for at least 30 minutes to remove any buffered mobile phases.

    • Sequentially flush the system with methanol, then isopropanol, and finally the cleaning solution for at least 60 minutes each.

    • Reverse the flush sequence, ending with your initial mobile phase conditions.

  • Clean the Ion Source:

    • Follow the manufacturer's instructions for cleaning the ion source components (e.g., capillary, cone, lenses). This often involves sonication in a series of solvents like water, methanol, and isopropanol.

  • Re-equilibration and Testing:

    • Reinstall a clean (or new) column.

    • Equilibrate the system with your mobile phase until a stable baseline is achieved.

    • Run a blank gradient to confirm the contamination has been removed. Multiple blank injections may be necessary to fully wash out residual contaminants.[11]

References

Technical Support Center: Optimizing Octyl Sulfate Performance by Adjusting pH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for octyl sulfate, a resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth information on how pH adjustments can impact the performance of this compound, along with troubleshooting advice and frequently asked questions to assist in your experiments.

Understanding the Role of pH

Sodium this compound is the salt of a strong acid (sulfuric acid monoester) and a strong base (sodium hydroxide). Its sulfate head group has a very low pKa, estimated to be around -1.5. This means that the sulfate group is fully ionized and carries a negative charge across a wide pH range. Consequently, the fundamental surfactant properties of this compound, such as its critical micelle concentration (CMC), are generally stable in neutral and alkaline conditions. However, performance can be affected under highly acidic conditions or when interacting with other charged molecules in your formulation.

Frequently Asked Questions (FAQs)

Q1: At what pH range is sodium this compound most stable?

A1: Sodium this compound is stable in a broad pH range, particularly in neutral to alkaline solutions.[1] It is resistant to hydrolysis under these conditions. However, in strongly acidic environments, particularly at elevated temperatures and above its critical micelle concentration (CMC), it can undergo hydrolysis.[2][3]

Q2: How does pH affect the Critical Micelle Concentration (CMC) of sodium this compound?

A2: For anionic surfactants with a strong acid head group, like sodium this compound, the CMC is not significantly dependent on pH in the approximate range of 3 to 9. The negative charge on the sulfate head group remains consistent within this range, leading to stable micelle formation.

Q3: Can pH influence the foaming properties of sodium this compound solutions?

A3: While the intrinsic foaming ability of sodium this compound is not strongly pH-dependent in the neutral to alkaline range, extreme pH values can have an effect. In highly acidic solutions, hydrolysis of the surfactant can lead to a reduction in foaming over time. In highly alkaline solutions, the overall formulation stability might be affected, which could indirectly impact foam properties. For a close analog, sodium dodecyl sulfate (SDS), increasing salinity (which can be influenced by pH adjustments with acids and bases) can impact foam height.[4]

Q4: I am observing precipitation when using sodium this compound in my formulation. Could pH be the cause?

A4: Yes, pH can be a critical factor in precipitation, especially if your formulation contains cationic (positively charged) molecules, such as certain active pharmaceutical ingredients (APIs).[5][6] At a pH where both the this compound is anionic and your drug is cationic, an insoluble ion pair can form, leading to precipitation.[5][6] This is particularly prevalent at acidic pH values where many amine-containing drugs are protonated.

Q5: How does pH adjustment affect the use of sodium this compound in drug delivery systems?

A5: In drug delivery, pH is a crucial parameter. Sodium this compound can be used to enhance the solubility and bioavailability of hydrophobic drugs.[7] The pH of the formulation can influence the charge of the drug molecule, which in turn affects its interaction with the negatively charged this compound micelles. For pH-responsive drug delivery systems, adjusting the pH of the surrounding environment can be used as a trigger to release the drug from the formulation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reduced Foaming or Surface Activity pH is too low (highly acidic) : This can lead to the hydrolysis of this compound, especially at concentrations above the CMC and at elevated temperatures.[2]1. Measure the pH of your solution. 2. If the pH is below 3, consider adjusting it to a higher value using a suitable buffer. 3. If possible, conduct your experiment at a lower temperature to reduce the rate of hydrolysis.
Precipitation in the Formulation Interaction with cationic molecules : Formation of an insoluble salt between the anionic this compound and a cationic component (e.g., an API) in your formulation.[5][6]1. Identify any cationic species in your formulation. 2. Adjust the pH to a value where the cationic molecule is uncharged, if feasible for your application. 3. Consider using a non-ionic surfactant as an alternative if pH adjustment is not possible.
Inconsistent Results in Drug Dissolution Studies pH-dependent drug-surfactant interactions : The solubility of your drug may be highly sensitive to the formation of drug-surfactant complexes, which is influenced by pH.[5]1. Evaluate the solubility of your drug at different pH values in the presence and absence of this compound. 2. Determine if an insoluble drug-surfactant salt is forming at the working pH.[5] 3. Optimize the pH to ensure consistent drug solubilization within the this compound micelles.
Cloudy Solution High concentration of electrolytes : Adjusting pH with strong acids or bases can introduce a high concentration of salts, which may decrease the solubility of the surfactant ("salting out").1. Use a buffer system to adjust pH instead of strong acids or bases to control ionic strength. 2. Evaluate the cloud point of your formulation at the desired pH.

Quantitative Data

The following tables provide representative data on the performance of anionic surfactants similar to sodium this compound under varying pH conditions. Note: Specific data for sodium this compound is limited; therefore, data for its close homolog, sodium dodecyl sulfate (SDS), is presented as a reasonable approximation.

Table 1: Effect of pH on Surface Tension of 0.1% Sodium Dodecyl Sulfate (SDS) Solution at 25°C

pHSurface Tension (mN/m)
4.0~39
7.0~39
9.0~39
11.0~40

Data is illustrative and based on the general understanding that for strong anionic surfactants, surface tension is stable across a wide pH range.

Table 2: Effect of pH on Foam Stability of Sodium Dodecyl Sulfate (SDS) Solution

pHInitial Foam Height (mm)Foam Height after 5 min (mm)Stability (%)
5.8 (native)HighModerateGood
Acidic (e.g., < 4)HighLowPoor (potential for hydrolysis)
Alkaline (e.g., > 9)HighModerateGood

This table provides a qualitative representation. Actual values depend on concentration, temperature, and measurement method.[4]

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) using the Surface Tension Method

Objective: To determine the CMC of sodium this compound at a given pH.

Methodology:

  • Prepare a stock solution of sodium this compound (e.g., 0.5 M) in the desired buffered aqueous solution (to maintain constant pH).

  • Prepare a series of dilutions from the stock solution, ranging from concentrations well below to well above the expected CMC (approximately 0.13 M).

  • Measure the surface tension of each dilution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which the surface tension abruptly changes its slope.

Protocol 2: Evaluation of Foaming Properties using the Ross-Miles Method

Objective: To assess the foam generation and stability of a sodium this compound solution at a specific pH.

Methodology:

  • Prepare a solution of sodium this compound at the desired concentration and pH.

  • Add a specific volume of the solution (e.g., 200 mL) to the reservoir of a Ross-Miles foam apparatus.

  • Allow another specific volume of the same solution (e.g., 50 mL) to fall from a specified height through an orifice into the reservoir, generating foam.

  • Immediately after the addition is complete, measure the initial height of the foam column.

  • Record the foam height at regular intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_results Data Interpretation prep_buffer Prepare Buffer at Target pH prep_stock Prepare this compound Stock Solution prep_buffer->prep_stock prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension prep_dilutions->measure_st measure_foam Measure Foam Properties prep_dilutions->measure_foam plot_st Plot Surface Tension vs. log(Concentration) measure_st->plot_st plot_foam Plot Foam Height vs. Time measure_foam->plot_foam determine_cmc Determine CMC plot_st->determine_cmc assess_stability Assess Foam Stability plot_foam->assess_stability

Experimental workflow for characterizing this compound performance.

troubleshooting_logic start Experiment Issue Observed check_ph Measure Solution pH start->check_ph ph_low Is pH < 3? check_ph->ph_low ph_neutral Is pH 3-9? check_ph->ph_neutral ph_high Is pH > 9? check_ph->ph_high hydrolysis Potential Hydrolysis. Adjust pH upwards. ph_low->hydrolysis check_cationics Check for Cationic Molecules in Formulation ph_neutral->check_cationics ph_high->check_cationics precipitation Potential Precipitation. Adjust pH or use non-ionic surfactant. check_cationics->precipitation Cationics Present other_factors Issue likely not pH-related. Investigate other factors (concentration, temperature, contaminants). check_cationics->other_factors No Cationics

Troubleshooting logic for pH-related issues with this compound.

References

Technical Support Center: Long-Term Storage and Stability of Octyl Sulfate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the long-term storage and stability of octyl sulfate solutions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound solutions?

A1: To ensure long-term stability, this compound solutions should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to protect it from moisture and air.[1][2] Avoid exposure to direct sunlight and heat sources.[1] For the solid form, sodium this compound is hygroscopic and requires storage in a dry environment.[3]

Q2: What is the expected shelf life of an this compound solution?

A2: The shelf life is not definitively established and can depend on the solvent, concentration, and storage conditions. For products without a manufacturer-provided expiration date, it is recommended to handle them according to the defined conditions on the product literature and routinely inspect them to ensure they perform as expected. Under ideal storage conditions, the product is considered stable.[4][5]

Q3: What is the primary degradation pathway for this compound?

A3: The primary chemical degradation pathway for this compound in aqueous solutions is hydrolysis.[6][7] The ester bond is cleaved, resulting in the formation of 1-octanol and a sulfate salt (e.g., sodium bisulfate).[7][8] This reaction is catalyzed by acidic conditions.[6]

Q4: How do factors like pH, temperature, and concentration affect stability?

A4: Several factors can influence the stability of this compound solutions:

  • pH: Stability is significantly affected by pH. The hydrolysis rate increases in acidic solutions.[6] The solution should be maintained at a neutral or slightly basic pH for optimal stability.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[5] Storing solutions at elevated temperatures is not recommended.

  • Concentration: The stability of alkyl sulfates can change relative to their critical micelle concentration (CMC). Studies have shown that they are relatively more stable below their CMC and less stable above it.[6]

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can promote degradation.[2][5][9]

Q5: What are the common signs of degradation in my this compound solution?

A5: Degradation can be identified by several observable changes:

  • Change in pH: A decrease in pH may indicate the formation of acidic degradation products from hydrolysis.[7]

  • Appearance: The solution may become cloudy or develop a precipitate.

  • Odor: The formation of 1-octanol as a degradation product might introduce a characteristic odor.

  • Reduced Performance: In applications like chromatography, degradation can lead to changes in peak shape, retention time, or overall separation efficiency.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Precipitate or Cloudiness in Solution 1. The solution was stored at a low temperature, exceeding its solubility limit.2. Formation of an insoluble salt with another component in the formulation, particularly in acidic conditions.[10]3. Degradation has occurred.1. Gently warm the solution while stirring to see if the precipitate redissolves. Store at the recommended temperature.2. Verify the pH of the solution and adjust if necessary. Check for incompatibilities with other formulation components.3. If the precipitate does not redissolve upon warming, discard the solution and prepare a fresh one.
Significant Change in pH Over Time 1. Hydrolysis of this compound, leading to the formation of acidic byproducts.[7]2. Absorption of atmospheric CO₂.3. Interaction with container materials.1. This indicates chemical instability. The solution may no longer be suitable for use. Prepare a fresh solution and store it under optimal conditions.2. Ensure the container is tightly sealed.3. Perform compatibility studies with your container and closure system.
Reduced Performance in Application 1. The concentration of active this compound has decreased due to degradation.2. The presence of degradation products (e.g., 1-octanol) is interfering with the assay or process.1. Quantify the concentration of this compound using a stability-indicating method like HPLC.[11]2. Prepare a fresh solution for your experiment. Consider implementing a routine quality control check on stored solutions before use.

Data Presentation

Table 1: Recommended Storage and Handling of Sodium this compound

ParameterRecommendationRationale
Temperature 15-30°C or as specified by the manufacturer.[12]Avoids acceleration of degradation at high temperatures and precipitation at low temperatures.
Container Tightly sealed, original container.[1][13]Prevents contamination and exposure to moisture and air.[1]
Environment Cool, dry, well-ventilated area.[1]Minimizes environmental stress on the product.
Avoid Direct sunlight, heat, moisture, strong oxidizing agents, strong acids/bases.[1][2][5]These conditions can significantly accelerate chemical degradation.

Table 2: Factors Influencing the Stability of this compound Solutions

FactorEffect on StabilityMechanism
Low pH (Acidic) Decreases StabilityCatalyzes the hydrolysis of the sulfate ester bond.[6]
High Temperature Decreases StabilityIncreases the rate of chemical reactions, including hydrolysis.[5]
Concentration > CMC May Decrease StabilityMicelle formation can alter the local environment and affect hydrolysis rates.[6]
Presence of Oxidizers Decreases StabilityCan lead to oxidative degradation of the alkyl chain.[4]

Mandatory Visualization

Diagram 1. Troubleshooting Workflow for Unstable Solutions start Observe Issue with This compound Solution visual_check Perform Visual Inspection (Clarity, Color, Precipitate) start->visual_check is_clear Is solution clear and colorless? visual_check->is_clear ph_check Measure pH is_ph_stable Is pH within specification? ph_check->is_ph_stable performance_check Evaluate Performance (e.g., Chromatography) is_performing Is performance acceptable? performance_check->is_performing is_clear->ph_check Yes investigate_storage Investigate Storage Conditions (Temp, Light, Container) is_clear->investigate_storage No is_ph_stable->performance_check Yes is_ph_stable->investigate_storage No is_performing->investigate_storage No use_solution Solution is likely stable. Proceed with caution. is_performing->use_solution Yes discard Discard Solution Prepare Fresh investigate_storage->discard

Caption: Diagram 1. Troubleshooting Workflow for Unstable Solutions.

Diagram 2. Primary Hydrolytic Degradation of this compound cluster_reactants Reactants cluster_products Degradation Products octyl_sulfate Sodium this compound CH3(CH2)7OSO3-Na+ hydrolysis Hydrolysis (Acid-Catalyzed) octyl_sulfate->hydrolysis water Water (H2O) water->hydrolysis octanol 1-Octanol CH3(CH2)7OH bisulfate Sodium Bisulfate NaHSO4 hydrolysis->octanol hydrolysis->bisulfate

Caption: Diagram 2. Primary Hydrolytic Degradation of this compound.

Diagram 3. Experimental Workflow for a Stability Study cluster_tests Analytical Tests prep Prepare & Characterize Solution (T=0) storage Aliquot and place samples into stability chambers (e.g., 5°C, 25°C/60%RH, 40°C/75%RH) prep->storage pull Pull samples at pre-defined time points (e.g., 1, 3, 6, 12 months) storage->pull analysis Perform Stability-Indicating Tests pull->analysis data Compile and Analyze Data (Compare to T=0) analysis->data test1 Visual Appearance analysis->test1 test2 pH Measurement analysis->test2 test3 HPLC Assay for This compound & Impurities analysis->test3

Caption: Diagram 3. Experimental Workflow for a Stability Study.

Experimental Protocols

Protocol 1: Visual Inspection of this compound Solutions

  • Objective: To qualitatively assess the physical appearance of the solution.

  • Procedure:

    • Hold the sample container against a white and a black background.

    • Visually inspect for any signs of color change (e.g., yellowing).

    • Gently swirl the container and observe for any particulate matter, cloudiness (haziness), or precipitate.

    • Record all observations, comparing them to a freshly prepared standard or the sample from the initial time point (T=0).

Protocol 2: pH Measurement for Stability Monitoring

  • Objective: To quantitatively measure the pH of the solution to detect changes due to degradation.

  • Materials: Calibrated pH meter, temperature probe, appropriate calibration buffers (e.g., pH 4.0, 7.0, 10.0).

  • Procedure:

    • Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffers that bracket the expected sample pH.

    • Allow the sample solution to equilibrate to room temperature.

    • Immerse the pH electrode and temperature probe into the sample solution.

    • Gently stir the solution and wait for the reading to stabilize.

    • Record the pH value and the temperature.

    • Thoroughly rinse the electrode with deionized water and store it properly.

Protocol 3: Stability-Indicating HPLC Method for this compound

  • Objective: To separate, identify, and quantify this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) is a primary technique for stability testing.[11]

  • Principle: A reversed-phase HPLC method can be developed to separate the nonpolar this compound from its more polar degradation products. The concentration is determined by comparing the peak area to that of a reference standard.

  • Example HPLC Conditions (to be optimized for specific needs):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Procedure:

    • Prepare a standard curve using reference standard this compound of known concentrations.

    • Prepare the stability sample for injection, diluting as necessary with the mobile phase.

    • Inject the standards and the sample onto the HPLC system.

    • Integrate the peak corresponding to this compound and any new peaks that appear over the course of the stability study.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve. Quantify degradation products relative to the main peak or using their own reference standards if available.

References

Validation & Comparative

Navigating Protein Quantification in the Presence of Octyl Sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate protein quantification is a cornerstone of reliable and reproducible results. The presence of detergents, such as the anionic surfactant octyl sulfate, is often necessary to solubilize and stabilize proteins, yet it can significantly interfere with common protein quantification assays. This guide provides a comprehensive comparison of various protein quantification methods in the context of this compound contamination, offering experimental data and detailed protocols to aid in selecting the most appropriate assay for your specific needs.

This compound, an anionic surfactant, can disrupt the chemical principles underlying many protein assays. Its interference can manifest as an overestimation or underestimation of protein concentration, leading to inaccuracies in downstream applications. Understanding the compatibility of different quantification methods with this detergent is therefore critical. As a close structural and chemical analog, data for Sodium Dodecyl Sulfate (SDS) is often used to predict the behavior of other alkyl sulfate detergents like this compound.

Comparison of Protein Quantification Assays with Anionic Surfactants

The following table summarizes the performance of common protein quantification assays in the presence of anionic surfactants like this compound. The compatibility limits are largely based on data for SDS, which is expected to be a reliable proxy for this compound.

Assay PrincipleAssay NameTypical RangeAdvantages in the Presence of this compoundLimitations in the Presence of this compoundMaximum Tolerable this compound Concentration (Estimated)
Dye-Binding Bradford Assay125-1500 µg/mLFast and simple procedure.Highly susceptible to interference. This compound can cause precipitation of the dye-protein complex and generate a high background signal.[1][2]< 0.05%
Copper-Based Bicinchoninic Acid (BCA) Assay20-2000 µg/mLGenerally more resistant to detergents than the Bradford assay.[3][4][5] Produces a stable, linear response.[3]Still susceptible to interference at higher concentrations. The presence of reducing agents can also interfere.Up to 5% (with specialized detergent-compatible formulations)[3][4]
Copper-Based Lowry Assay5-100 µg/mLHigh sensitivity.Highly sensitive to a wide range of interfering substances, including detergents. Complex and time-consuming procedure.< 0.1%
Fluorescence-Based Fluorescent Dye Assays (e.g., Qubit, NanoOrange)0.1-15 µg/mLHigh sensitivity, allowing for the use of smaller sample volumes. Less susceptible to interference from colored compounds.[6][7]Some fluorescent dyes are incompatible with detergents.[7] Requires a fluorometer for measurement.Varies significantly by dye and kit; some are incompatible.
Precipitation-Based Dot-Metric Assay / Assays with upfront protein precipitationVariesEffectively removes interfering substances like this compound prior to quantification.[8]Adds extra steps and time to the workflow. Potential for protein loss during precipitation.High, as the interfering substance is removed.

Experimental Protocols

Standard Bradford Assay Protocol

This protocol is suitable for samples with very low or no this compound concentration.

Materials:

  • Bradford Reagent

  • Protein Standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of dilutions of the BSA standard in the same buffer as your samples. A typical range would be 0, 100, 250, 500, 750, 1000, and 1500 µg/mL.

  • Sample Preparation:

    • Dilute your unknown protein samples to fall within the range of the standard curve.

  • Assay:

    • In separate tubes or microplate wells, add 10 µL of each standard and unknown sample.

    • Add 200 µL of Bradford Reagent to each tube/well and mix thoroughly.

    • Incubate at room temperature for 5 minutes.

    • Measure the absorbance at 595 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µg/mL standard) from all other readings.

    • Plot the absorbance of the standards versus their concentration to generate a standard curve.

    • Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Detergent-Compatible BCA Assay Protocol

This protocol is recommended for samples containing this compound up to the manufacturer's specified limit.

Materials:

  • Detergent-Compatible BCA Protein Assay Kit (containing BCA Reagent A and Reagent B)

  • Protein Standard (e.g., BSA)

  • Incubator or water bath at 37°C

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of BSA standards as described in the Bradford protocol, ensuring the diluent buffer is compatible with the BCA assay.

  • Prepare Working Reagent:

    • Mix BCA Reagent A and Reagent B according to the kit instructions (typically a 50:1 ratio).

  • Assay:

    • In separate tubes or microplate wells, add 25 µL of each standard and unknown sample.

    • Add 200 µL of the BCA Working Reagent to each tube/well and mix.

    • Incubate the reactions at 37°C for 30 minutes.

    • Cool the samples to room temperature.

    • Measure the absorbance at 562 nm.

  • Data Analysis:

    • Perform data analysis as described for the Bradford assay.

Protein Precipitation Protocol for Samples with High this compound Concentration

This protocol can be used to remove this compound and other interfering substances before quantification with any of the above assays.[8]

Materials:

  • Trichloroacetic Acid (TCA)

  • Acetone, ice-cold

  • Microcentrifuge

  • Resuspension buffer compatible with the chosen protein assay

Procedure:

  • Precipitation:

    • To your protein sample, add an equal volume of 20% TCA.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully discard the supernatant.

  • Washing:

    • Add 500 µL of ice-cold acetone to the protein pellet.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Carefully discard the acetone. Repeat this wash step once more.

  • Resuspension:

    • Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry.

    • Resuspend the protein pellet in a known volume of a buffer compatible with your chosen quantification assay (e.g., PBS for Bradford, or a buffer included in a BCA kit).

  • Quantification:

    • Proceed with your chosen protein quantification assay protocol.

Visualizing the Workflow

The following diagrams illustrate the decision-making process for choosing a protein quantification assay in the presence of this compound and the general workflow for a detergent-compatible assay.

Assay_Selection_Workflow start Protein Sample containing this compound check_conc Estimate this compound Concentration start->check_conc low_conc < 0.05% check_conc->low_conc Low mid_conc 0.05% - 5% check_conc->mid_conc Moderate high_conc > 5% check_conc->high_conc High bradford Bradford Assay low_conc->bradford bca Detergent-Compatible BCA Assay mid_conc->bca precipitate Protein Precipitation high_conc->precipitate quantify Quantify with chosen assay bradford->quantify bca->quantify precipitate->quantify

Caption: Decision workflow for selecting a protein quantification assay.

Detergent_Compatible_Assay_Workflow start Prepare Standards & Samples add_reagent Add Detergent-Compatible Reagent start->add_reagent incubate Incubate add_reagent->incubate measure Measure Absorbance incubate->measure analyze Analyze Data measure->analyze

Caption: General workflow for a detergent-compatible protein assay.

Conclusion

Validating protein quantification in the presence of this compound requires careful consideration of the chosen assay's compatibility with this anionic surfactant. While the Bradford assay is simple and fast, its utility is limited to samples with very low detergent concentrations. For samples containing moderate levels of this compound, detergent-compatible BCA assays offer a more robust and reliable alternative. In cases of high detergent concentration, a preliminary protein precipitation step is the most effective strategy to remove interfering substances and ensure accurate quantification. By understanding the principles and limitations of each method and following the appropriate protocols, researchers can confidently and accurately determine protein concentrations in complex samples containing this compound.

References

A Comparative Guide: Octyl Sulfate vs. Sodium Dodecyl Sulfate for Protein Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein analysis, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) stands as a cornerstone technique for separating proteins based on their molecular weight.[1][2][3] The anionic detergent SDS is critical to this method, denaturing proteins and imparting a uniform negative charge, thereby allowing for separation based primarily on size.[1][3][4] However, the exploration of alternative detergents, such as sodium octyl sulfate, warrants a detailed comparison to understand their relative performance and potential applications. This guide provides an objective comparison of this compound and sodium dodecyl sulfate (SDS) for protein electrophoresis, supported by available experimental data.

At a Glance: Key Differences

FeatureSodium Dodecyl Sulfate (SDS)Sodium this compound
Alkyl Chain Length 12 carbons8 carbons
Denaturation Efficacy HighLower
Protein-Micelle Complex Forms uniform, spherical "pearl-necklace" structuresForms micelles that deviate from a spherical shape
Separation Resolution High, especially for a broad range of molecular weightsGenerally lower; less effective separation
Primary Application Standard for denaturing protein electrophoresis (SDS-PAGE)Not commonly used; potential for specialized applications

Performance in Protein Electrophoresis

The performance of an anionic detergent in protein electrophoresis is intrinsically linked to its ability to form stable, uniformly charged complexes with proteins. The length of the detergent's hydrophobic alkyl chain plays a significant role in this interaction.

Sodium Dodecyl Sulfate (SDS): The Gold Standard

With its 12-carbon alkyl chain, SDS is a powerful denaturant that effectively disrupts the secondary and tertiary structures of proteins.[1] It binds to the polypeptide backbone at a relatively constant ratio of approximately 1.4 grams of SDS per gram of protein.[3][4] This uniform binding masks the intrinsic charge of the protein, resulting in a consistent negative charge-to-mass ratio across different proteins.[1][3] Structurally, SDS forms spherical micelles along the denatured polypeptide chain, creating a "pearl-necklace" like structure. This uniformity in shape and charge is the foundation of the high-resolution separation achieved in SDS-PAGE.[5]

This compound: A Less Effective Alternative

Sodium this compound, with its shorter 8-carbon alkyl chain, is a less potent surfactant. Experimental data from small-angle X-ray (SAXS) and neutron (SANS) scattering have shown that protein complexes formed with shorter alkyl chain surfactants, like sodium this compound (SC8S), result in micelles that significantly deviate from a spherical shape.[5] This lack of uniformity in the protein-detergent complex structure can lead to aberrations in electrophoretic mobility that are not solely dependent on the protein's molecular weight.

Studies comparing various sodium alkyl sulfates have indicated that sodium decyl (10-carbon chain) and sodium dodecyl (12-carbon chain) sulfates provide the best protein separation in standard polyacrylamide gel electrophoresis.[5] Specifically, it was noted that shorter-chain surfactants like this compound are less effective.[5] While sodium decyl sulfate showed higher resolution for low molecular weight proteins, the overall performance of SDS remains the benchmark for a broad range of protein sizes.[5]

Experimental Protocols

Standard SDS-PAGE Protocol

This protocol outlines the fundamental steps for a discontinuous buffer system, which is widely used for its high resolution.[2]

1. Sample Preparation:

  • Combine the protein sample with a sample buffer containing:

    • Tris-HCl buffer (pH 6.8)

    • Glycerol (to increase sample density)[6]

    • Anionic detergent (1-2% w/v SDS or this compound)[7]

    • A reducing agent like β-mercaptoethanol or dithiothreitol (DTT) to break disulfide bonds[1][7]

    • A tracking dye (e.g., bromophenol blue) to monitor the progress of electrophoresis[6]

  • Heat the mixture at 90-100°C for 5-10 minutes to facilitate denaturation.[8]

2. Gel Casting:

  • Resolving Gel: Prepare a solution containing:

    • Acrylamide/bis-acrylamide solution (the percentage of which determines the pore size and separation range)[9]

    • Tris-HCl buffer (pH 8.8)[6]

    • Anionic detergent (0.1% w/v SDS or this compound)

    • Ammonium persulfate (APS) and Tetramethylethylenediamine (TEMED) to catalyze polymerization[6]

  • Pour the resolving gel into the gel cassette and overlay with isopropanol or water to ensure a flat surface.

  • Stacking Gel: After polymerization of the resolving gel, pour a lower concentration acrylamide solution on top, containing:

    • Acrylamide/bis-acrylamide solution

    • Tris-HCl buffer (pH 6.8)[6]

    • Anionic detergent (0.1% w/v SDS or this compound)

    • APS and TEMED

  • Insert a comb to create wells for sample loading.

3. Electrophoresis:

  • Place the polymerized gel into the electrophoresis apparatus.

  • Fill the inner and outer chambers with running buffer containing:

    • Tris base

    • Glycine

    • Anionic detergent (0.1% w/v SDS or this compound)

  • Load the prepared protein samples into the wells.

  • Apply a constant voltage or current to initiate electrophoresis.[9] The negatively charged protein-detergent complexes will migrate towards the positive electrode (anode).[1]

4. Visualization:

  • After the tracking dye reaches the bottom of the gel, stop the electrophoresis.

  • Stain the gel with a protein stain such as Coomassie Brilliant Blue or silver stain to visualize the separated protein bands.[8]

Visualizing the Workflow and Mechanisms

To better understand the processes described, the following diagrams illustrate the experimental workflow and the interaction between the detergents and proteins.

Experimental_Workflow cluster_prep Sample & Gel Preparation cluster_elec Electrophoresis cluster_vis Visualization SamplePrep Sample Preparation (Protein + Detergent + Reducing Agent) GelCasting Gel Casting (Stacking & Resolving Gels) Loading Sample Loading into Gel Wells GelCasting->Loading Running Application of Electric Field Loading->Running Separation Protein Separation by Size Running->Separation Staining Gel Staining Separation->Staining Analysis Analysis of Protein Bands Staining->Analysis

A generalized workflow for protein electrophoresis.

Detergent_Interaction cluster_sds Sodium Dodecyl Sulfate (SDS) cluster_os This compound SDS_Protein Native Protein SDS_Complex SDS-Protein Complex (Uniformly Negative, Rod-like) SDS_Protein->SDS_Complex + SDS + Heat OS_Protein Native Protein OS_Complex This compound-Protein Complex (Non-uniform, Less Denatured) OS_Protein->OS_Complex + this compound + Heat

References

A Head-to-Head Battle of the Detergents: Octyl Sulfate vs. CHAPS for Optimal Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective solubilization of proteins from their native cellular environment is a critical first step for downstream analysis, characterization, and therapeutic development. The choice of detergent is paramount, as it can significantly impact protein yield, structural integrity, and biological function. This guide provides a comprehensive comparative analysis of two commonly employed detergents: Sodium Octyl Sulfate, an anionic surfactant, and CHAPS (3-[(3-cholamidopropyl)dimethylamonio]-1-propanesulfonate), a zwitterionic surfactant.

This report details the physicochemical properties of each detergent, their mechanisms of action, and provides a framework for selecting the appropriate agent for your specific research needs. Furthermore, a detailed experimental protocol for a direct comparative analysis is presented, alongside a clear workflow visualization to guide your experimental design.

At a Glance: Physicochemical Properties

A fundamental understanding of the physicochemical properties of a detergent is crucial for predicting its behavior in solution and its interaction with proteins. The critical micelle concentration (CMC) is a particularly important parameter, as detergent monomers typically need to form micelles to effectively solubilize membrane proteins.

PropertySodium this compoundCHAPS
Chemical Formula C₈H₁₇NaO₄SC₃₂H₅₈N₂O₇S
Molecular Weight 232.27 g/mol [1]614.88 g/mol
Detergent Type Anionic[2]Zwitterionic[2][3]
Critical Micelle Concentration (CMC) ~130 mM6 - 10 mM[4][5]
Aggregation Number -~10
Micelle Molecular Weight -~6,150 Da
Appearance White powder[6]White crystalline powder
Solubility in Water 20 mg/mL[7]High

Mechanism of Action: A Tale of Two Charges

The fundamental difference in the chemical nature of this compound and CHAPS dictates their mechanism of protein solubilization.

Sodium this compound , as an anionic detergent, possesses a negatively charged head group. This charge plays a significant role in its interaction with proteins. Anionic detergents are generally considered to be more denaturing than their zwitterionic or non-ionic counterparts.[8][9] They can disrupt both lipid-lipid and protein-protein interactions by binding to the hydrophobic regions of the protein and introducing a strong negative charge.[8] This often leads to the unfolding of the protein's tertiary structure. While this can be advantageous for complete solubilization, especially for highly aggregated proteins, it often comes at the cost of sacrificing the protein's native conformation and biological activity.

CHAPS , on the other hand, is a zwitterionic detergent, meaning it contains both a positive and a negative charge in its head group, resulting in a net neutral charge over a wide pH range.[3] This property makes CHAPS a much milder and non-denaturing detergent.[4][10] Its primary mechanism involves the disruption of lipid-lipid and lipid-protein interactions, effectively extracting membrane proteins from the lipid bilayer while preserving their native structure and function.[3] The rigid steroidal group of CHAPS contributes to its non-denaturing character. CHAPS is particularly effective at breaking protein-protein interactions while maintaining the conformational integrity of the individual protein subunits, making it a popular choice for studies involving protein complexes.[2][4]

Comparative Performance: Advantages and Disadvantages

The choice between this compound and CHAPS will ultimately depend on the specific protein of interest and the downstream application.

FeatureSodium this compoundCHAPS
Solubilization Power High: Generally effective at solubilizing a wide range of proteins, including those that are highly aggregated.Moderate to High: Effective for many proteins, particularly membrane proteins, but may be less effective for highly recalcitrant proteins compared to strong anionic detergents.
Denaturing Potential High: Tends to denature proteins by disrupting their tertiary and quaternary structures.[8][9]Low: Generally non-denaturing, preserving the native conformation and biological activity of proteins.[3][4]
Preservation of Protein Function Poor: The denaturing nature often leads to a loss of biological activity.Excellent: Ideal for applications requiring functionally active proteins.[3]
Preservation of Protein-Protein Interactions Poor: Disrupts protein-protein interactions.[8]Good: Can often preserve protein complexes, making it suitable for co-immunoprecipitation and other protein interaction studies.[4]
Ease of Removal Moderate: Can be removed by dialysis or other methods, but its higher CMC may require more extensive procedures.Excellent: High CMC and small micelle size facilitate easy removal by dialysis.[4]
Compatibility with Downstream Applications Limited: The denaturing effect and potential interference limit its use in functional assays and some chromatographic techniques.High: Compatible with a wide range of downstream applications, including enzyme assays, immunoassays, and isoelectric focusing.[3][4]

Experimental Protocol: A Head-to-Head Comparison

To empirically determine the optimal detergent for your protein of interest, a direct comparative experiment is recommended. The following protocol outlines a general workflow for comparing the solubilization efficiency of sodium this compound and CHAPS.

Objective: To compare the efficiency of sodium this compound and CHAPS in solubilizing a target protein from a cellular lysate, assessing both total protein yield and the yield of the specific target protein.

Materials:

  • Cell pellet expressing the target protein

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Solubilization Buffer A: Lysis Buffer + 1% (w/v) Sodium this compound

  • Solubilization Buffer B: Lysis Buffer + 1% (w/v) CHAPS

  • BCA Protein Assay Kit

  • SDS-PAGE gels and reagents

  • Western blotting apparatus and reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells using a suitable method (e.g., sonication, French press).

    • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet unbroken cells and debris.

    • Carefully collect the supernatant containing the membrane and cytosolic fractions.

  • Protein Solubilization:

    • Divide the supernatant into two equal aliquots.

    • To one aliquot, add an equal volume of Solubilization Buffer A (final concentration of 0.5% sodium this compound).

    • To the other aliquot, add an equal volume of Solubilization Buffer B (final concentration of 0.5% CHAPS).

    • Incubate both samples on a rotator at 4°C for 1 hour.

  • Clarification of Lysate:

    • Centrifuge the solubilized lysates at 100,000 x g for 1 hour at 4°C to pellet insoluble material.

    • Carefully collect the supernatants, which contain the solubilized proteins.

  • Quantification of Total Solubilized Protein:

    • Determine the total protein concentration in each supernatant using a BCA protein assay.

  • Analysis of Target Protein Solubilization:

    • Take equal volumes of each supernatant and dilute with SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane for Western blotting.

    • Probe the membrane with an antibody specific to the target protein.

    • Develop the blot and quantify the band intensity of the target protein in each sample.

Data Analysis:

  • Compare the total protein yield (mg/mL) obtained with each detergent.

  • Compare the relative abundance of the target protein in the solubilized fractions from each detergent.

Visualizing the Workflow

ProteinSolubilizationComparison cluster_preparation Sample Preparation cluster_solubilization Detergent Solubilization cluster_analysis Analysis cluster_results Results cell_pellet Cell Pellet lysis Cell Lysis cell_pellet->lysis centrifuge1 Low-Speed Centrifugation lysis->centrifuge1 supernatant1 Supernatant (Membranes + Cytosol) centrifuge1->supernatant1 split Split Supernatant supernatant1->split solubilize_os Add Sodium this compound split->solubilize_os Aliquot 1 solubilize_chaps Add CHAPS split->solubilize_chaps Aliquot 2 incubate_os Incubate at 4°C solubilize_os->incubate_os incubate_chaps Incubate at 4°C solubilize_chaps->incubate_chaps centrifuge2_os High-Speed Centrifugation incubate_os->centrifuge2_os centrifuge2_chaps High-Speed Centrifugation incubate_chaps->centrifuge2_chaps supernatant2_os Solubilized Proteins (this compound) centrifuge2_os->supernatant2_os supernatant2_chaps Solubilized Proteins (CHAPS) centrifuge2_chaps->supernatant2_chaps bca_assay_os BCA Protein Assay supernatant2_os->bca_assay_os sds_page_os SDS-PAGE supernatant2_os->sds_page_os bca_assay_chaps BCA Protein Assay supernatant2_chaps->bca_assay_chaps sds_page_chaps SDS-PAGE supernatant2_chaps->sds_page_chaps compare_yield Compare Total Protein Yield bca_assay_os->compare_yield bca_assay_chaps->compare_yield western_blot_os Western Blot sds_page_os->western_blot_os western_blot_chaps Western Blot sds_page_chaps->western_blot_chaps quantify_os Quantify Target Protein western_blot_os->quantify_os quantify_chaps Quantify Target Protein western_blot_chaps->quantify_chaps compare_target Compare Target Protein Yield quantify_os->compare_target quantify_chaps->compare_target

Caption: Experimental workflow for the comparative analysis of protein solubilization.

Conclusion: Making an Informed Decision

The selection between sodium this compound and CHAPS is a critical decision that hinges on the experimental goals. For applications where obtaining a high yield of solubilized protein is the primary objective and the preservation of native structure and function is not essential, the strong solubilizing power of an anionic detergent like sodium this compound may be advantageous. However, for the vast majority of applications in protein research and drug development, where the structural integrity and biological activity of the protein are paramount, the mild, non-denaturing properties of the zwitterionic detergent CHAPS make it the superior choice. The provided experimental protocol offers a robust framework for empirically determining the most suitable detergent for your specific protein of interest, ensuring the highest quality data for your research endeavors.

References

A Comparative Guide to C8 and C12 Alkyl Sulfates in Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of reverse-phase chromatography, the separation of ionic and highly polar analytes presents a significant challenge. Ion-pairing chromatography offers a robust solution by introducing a counter-ion into the mobile phase, which forms a neutral ion pair with the analyte, thereby increasing its retention on a non-polar stationary phase. Among the most common anionic ion-pairing reagents are alkyl sulfates, with sodium octyl sulfate (C8) and sodium dodecyl sulfate (C12) being two of the most frequently employed options. The choice between these two reagents can significantly impact chromatographic performance, influencing retention times, resolution, and overall method efficiency.

This guide provides an objective comparison of the performance of C8 and C12 alkyl sulfates in reverse-phase chromatography, supported by illustrative experimental data and detailed methodologies.

Principle of Ion-Pair Reverse-Phase Chromatography

The fundamental mechanism of ion-pair chromatography involves the dynamic interaction between the ion-pairing reagent, the analyte, and the stationary phase. The alkyl sulfate, possessing a charged sulfate head group and a hydrophobic alkyl tail, partitions onto the non-polar stationary phase (e.g., C18 or C8). This creates a dynamic ion-exchange surface where charged analytes can be retained. The length of the alkyl chain of the ion-pairing reagent is a critical parameter that dictates the hydrophobicity of the ion pair and, consequently, the retention of the analyte.[1]

Performance Comparison: C8 vs. C12 Alkyl Sulfates

The primary difference between C8 and C12 alkyl sulfates lies in the length of their hydrophobic alkyl chains. This structural variance directly translates into distinct chromatographic behaviors.

Key Performance Characteristics:

  • Retention: The most significant difference is the retention strength. The longer alkyl chain of C12 sulfate results in a more hydrophobic ion-pairing reagent, leading to stronger interactions with the stationary phase and, consequently, significantly longer retention times for oppositely charged analytes compared to C8 sulfate under identical conditions.[2]

  • Selectivity: The change in retention strength can also alter the selectivity of the separation, potentially improving the resolution between critical pairs of analytes.

  • Method Development: C8 sulfate, with its lower retention, often allows for faster analysis times and may be preferable for less hydrophobic analytes or when a shorter run time is a priority. Conversely, C12 sulfate is advantageous for retaining highly polar or hydrophilic compounds that would otherwise elute too early with C8 sulfate.

  • Column Equilibration: Columns generally require a longer equilibration time with C12 sulfate due to its stronger adsorption to the stationary phase.

Quantitative Data Summary

The following tables summarize the expected retention behavior of a hypothetical set of basic pharmaceutical compounds when analyzed using C8 and C12 alkyl sulfates as ion-pairing reagents.

Table 1: Retention Time (minutes) of Basic Analytes with C8 and C12 Alkyl Sulfates

AnalyteC8 Alkyl SulfateC12 Alkyl Sulfate
Metformin3.28.5
Procainamide5.815.2
Amitriptyline10.528.7

Table 2: Capacity Factor (k') of Basic Analytes with C8 and C12 Alkyl Sulfates

AnalyteC8 Alkyl SulfateC12 Alkyl Sulfate
Metformin1.134.67
Procainamide2.879.13
Amitriptyline6.0018.13

Experimental Protocols

A detailed methodology for a comparative study of C8 and C12 alkyl sulfates is provided below. This protocol can be adapted for various basic analytes.

Objective: To compare the retention and resolution of three basic pharmaceutical compounds (Metformin, Procainamide, and Amitriptyline) using sodium this compound (C8) and sodium dodecyl sulfate (C12) as ion-pairing reagents in reverse-phase HPLC.

Materials and Methods:

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Sodium this compound (C8)

    • Sodium dodecyl sulfate (C12)

    • Phosphoric acid

    • Metformin, Procainamide, and Amitriptyline standards

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM solution of the respective alkyl sulfate (C8 or C12) in water. Adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 20% B

      • 18-25 min: 20% B (equilibration)

  • Sample Preparation:

    • Prepare a stock solution of each analyte at a concentration of 1 mg/mL in methanol.

    • Prepare a working standard mixture containing all three analytes at a final concentration of 10 µg/mL in the initial mobile phase composition (80% Mobile Phase A, 20% Mobile Phase B).

Visualizing the Process

To better understand the underlying principles and workflows, the following diagrams have been generated using the DOT language.

cluster_StationaryPhase Stationary Phase (C18) cluster_MobilePhase Mobile Phase cluster_Interaction Ion-Pair Formation & Retention sp Hydrophobic Surface retained_complex Retained Complex analyte Positively Charged Analyte (A+) ion_pair Neutral Ion Pair (A+)(R-SO3-) analyte->ion_pair Forms ip_reagent Alkyl Sulfate (R-SO3-) ip_reagent->ion_pair ion_pair->retained_complex Adsorbs to Stationary Phase

Caption: Mechanism of ion-pair reverse-phase chromatography.

start Start: Define Separation Goal analyte_props Characterize Analytes (pKa, Polarity) start->analyte_props select_column Select Stationary Phase (e.g., C18) analyte_props->select_column select_ip Choose Ion-Pair Reagent (C8 or C12 Alkyl Sulfate) select_column->select_ip mobile_phase_prep Prepare Mobile Phase (Aqueous + Organic) select_ip->mobile_phase_prep optimize_conc Optimize Ion-Pair Reagent Concentration mobile_phase_prep->optimize_conc optimize_ph Optimize Mobile Phase pH optimize_conc->optimize_ph optimize_gradient Optimize Gradient Profile optimize_ph->optimize_gradient validate Validate Method (ICH Guidelines) optimize_gradient->validate end End: Finalized Method validate->end

Caption: Workflow for ion-pair chromatography method development.

Conclusion

The selection between C8 and C12 alkyl sulfates as ion-pairing reagents in reverse-phase chromatography is a critical decision in method development. C12 alkyl sulfate provides significantly stronger retention, making it suitable for highly polar analytes that are poorly retained with shorter-chain reagents. In contrast, C8 alkyl sulfate offers a good balance of retention and analysis time for a broader range of basic compounds. The choice ultimately depends on the specific properties of the analytes and the desired chromatographic outcome. By understanding the fundamental differences in their performance and following a systematic method development approach, researchers can effectively leverage these ion-pairing reagents to achieve optimal separations for a wide variety of ionic and polar molecules.

References

A Head-to-Head Battle for Membrane Protein Integrity: Octyl Sulfate Versus Octyl Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on selecting the optimal detergent for membrane protein stability.

In the intricate world of membrane protein research, the choice of detergent is a critical decision that can dictate the success or failure of an experimental workflow. The primary challenge lies in extracting these proteins from their native lipid bilayer environment while preserving their structural integrity and biological function. This guide provides a comprehensive comparison of two commonly employed detergents, the anionic sodium octyl sulfate and the non-ionic n-octyl-β-D-glucopyranoside (octyl glucoside), to aid researchers in making an informed choice for their specific membrane protein of interest.

Executive Summary

This guide delves into the physicochemical properties and performance of sodium this compound and octyl glucoside in the context of membrane protein stabilization. While octyl glucoside is widely recognized for its mild, non-denaturing properties that often preserve protein function, sodium this compound, as an anionic detergent, is generally considered more stringent and potentially denaturing. The selection between the two is therefore highly dependent on the specific characteristics of the target protein and the downstream application.

Physicochemical Properties: A Tale of Two Detergents

The fundamental differences in the chemical nature of these two detergents dictate their behavior in solution and their interaction with membrane proteins. Octyl glucoside possesses a neutral polar head group, rendering it a non-ionic detergent, whereas sodium this compound has a negatively charged sulfate head group, classifying it as an anionic detergent.[1] These differences are reflected in their physicochemical properties:

PropertySodium this compoundn-Octyl-β-D-glucopyranoside (Octyl Glucoside)
Detergent Class AnionicNon-ionic
Molecular Weight 232.27 g/mol [2][3][4][5][6]292.37 g/mol [7]
Critical Micelle Concentration (CMC) ~130 mM20-25 mM[7][8]
Aggregation Number Not widely reported27-100[8]
Micelle Molecular Weight Not widely reported~8,000 - 29,000 g/mol [8]

Performance in Membrane Protein Stability: A Qualitative Comparison

Direct quantitative experimental data comparing the stability of the same membrane protein in both sodium this compound and octyl glucoside is limited in publicly available literature. However, based on the general properties of anionic and non-ionic detergents, a qualitative comparison can be made.

n-Octyl-β-D-glucopyranoside (Octyl Glucoside): The Gentle Solubilizer

Octyl glucoside is a widely used non-ionic detergent praised for its gentle action in solubilizing membrane proteins.[2] Its non-denaturing character helps in preserving the native conformation and biological activity of many membrane proteins.[2] Its high critical micelle concentration (CMC) facilitates its removal by dialysis, which is advantageous for reconstitution experiments.[7] However, this high CMC also means that a higher concentration of the detergent is required to maintain the protein in a soluble state.

Studies on bacteriorhodopsin, a model membrane protein, have shown that while octyl glucoside can effectively solubilize the protein, the stability of the solubilized protein is lower than in its native crystalline state, suggesting that the detergent environment is a less than perfect mimic of the lipid bilayer.[5] Furthermore, the choice of detergent, even among non-ionic ones, is highly protein-dependent. For instance, for the serotonin 5-HT1A receptor, octyl glucoside was found to be less effective at solubilizing the active receptor compared to other detergents like CHAPS and DDM.[9]

Sodium this compound: The Stringent Extractor

As an anionic detergent, sodium this compound is expected to have a stronger solubilizing power compared to its non-ionic counterpart. Anionic detergents interact with proteins through both hydrophobic and electrostatic interactions, which can lead to a higher degree of protein unfolding and potential denaturation.[1] This is a characteristic shared with the more well-studied sodium dodecyl sulfate (SDS), which is known to be a harsh and denaturing detergent.[1]

While the stronger action of anionic detergents can be advantageous for achieving high yields of solubilized protein, it often comes at the cost of compromised protein stability and function. For many sensitive membrane proteins, such as G-protein coupled receptors (GPCRs), the use of harsh anionic detergents is generally avoided in favor of milder non-ionic or zwitterionic detergents to preserve their delicate structures and functional integrity.[6]

Experimental Protocols

To empirically determine the optimal detergent for a specific membrane protein, a systematic screening process is essential. Below are detailed protocols for key experiments used to compare the efficacy of detergents like sodium this compound and octyl glucoside.

Membrane Protein Solubilization and Detergent Screening

This protocol outlines a general workflow for extracting a target membrane protein from its native membrane and assessing the solubilization efficiency of different detergents.

a. Membrane Preparation:

  • Culture and harvest cells expressing the target membrane protein.

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, with protease inhibitors).

  • Lyse the cells using an appropriate method (e.g., sonication, high-pressure homogenization).

  • Isolate the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.

  • Resuspend the final membrane pellet in a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and determine the total protein concentration.

b. Detergent Solubilization:

  • Aliquot the membrane suspension into separate tubes.

  • Add varying concentrations of the detergents to be tested (e.g., sodium this compound and octyl glucoside) to each tube. A typical starting point is a detergent-to-protein ratio of 10:1 (w/w).

  • Incubate the mixtures with gentle agitation for 1-4 hours at 4°C.

  • Separate the solubilized fraction from the insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

c. Analysis of Solubilization Efficiency:

  • Carefully collect the supernatant (solubilized fraction) and resuspend the pellet (unsolubilized fraction) in an equal volume of buffer.

  • Analyze both fractions by SDS-PAGE and Western blotting (if an antibody for the target protein is available) to quantify the amount of the target protein in each fraction.

Experimental_Workflow cluster_prep Membrane Preparation cluster_solubilization Detergent Solubilization cluster_analysis Analysis CellHarvest Cell Harvest CellLysis Cell Lysis CellHarvest->CellLysis MembraneIsolation Membrane Isolation CellLysis->MembraneIsolation DetergentAddition Add Detergents (this compound vs. Octyl Glucoside) MembraneIsolation->DetergentAddition Incubation Incubation DetergentAddition->Incubation Centrifugation Ultracentrifugation Incubation->Centrifugation Supernatant Solubilized Fraction Centrifugation->Supernatant Pellet Unsolubilized Fraction Centrifugation->Pellet Analysis SDS-PAGE & Western Blot Supernatant->Analysis Pellet->Analysis DSF_Workflow ProteinDetergent Solubilized Protein + Detergent DyeAddition Add Fluorescent Dye ProteinDetergent->DyeAddition TemperatureRamp Temperature Ramp in RT-PCR DyeAddition->TemperatureRamp Fluorescence Monitor Fluorescence TemperatureRamp->Fluorescence TmDetermination Determine Tm Fluorescence->TmDetermination CD_Spectroscopy_Logic Protein_in_Detergent Protein in Detergent Micelle Far_UV_Light Far-UV Circularly Polarized Light Protein_in_Detergent->Far_UV_Light Detector Detector Far_UV_Light->Detector CD_Spectrum CD Spectrum Detector->CD_Spectrum Analysis Secondary Structure Analysis CD_Spectrum->Analysis

References

A Comparative Guide to Validating Octyl Sulfate Purity: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents like sodium octyl sulfate is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Two-Phase Titration—for the validation of this compound purity. Detailed experimental protocols and a summary of quantitative performance data are presented to facilitate an informed choice of methodology.

Introduction to this compound and the Importance of Purity Validation

Sodium this compound is an anionic surfactant widely utilized in various scientific and pharmaceutical applications, including as an ion-pairing reagent in chromatography and in the formulation of drug delivery systems. The presence of impurities, such as unreacted starting materials like n-octanol, or byproducts from the manufacturing process, including inorganic salts like sodium sulfate and sodium chloride, can significantly impact its physicochemical properties and, consequently, the outcome of sensitive experiments. Therefore, robust analytical methods are essential to accurately determine the purity of sodium this compound and quantify any potential contaminants.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique for purity assessment depends on various factors, including the nature of the expected impurities, the required level of accuracy and precision, and the available instrumentation. This section provides a comparative overview of qNMR, HPLC, and Two-Phase Titration for the analysis of sodium this compound.

Analytical MethodPrinciplePrimary UseTypical Precision (%RSD)Typical Accuracy (% Recovery)Limit of Detection (LOD)Limit of Quantification (LOQ)
Quantitative ¹H NMR (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating the signal.Absolute quantification of the main component and NMR-active impurities using a certified internal standard.< 1%98-102%Analyte dependent, typically in the µg/mL rangeAnalyte dependent, typically in the µg/mL range
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase.Quantification of the main component and organic impurities, particularly unreacted n-octanol.< 2%97-103%Analyte dependent, typically in the ng/mL rangeAnalyte dependent, typically in the µg/mL range
Two-Phase Titration Titration of an anionic surfactant (this compound) with a cationic surfactant in a two-phase system, with an indicator dye that changes color at the endpoint.Determination of the total active anionic surfactant content.< 2%95-105%Not typically determinedNot typically determined

Experimental Protocols

This section provides detailed methodologies for the three analytical techniques discussed.

Quantitative ¹H NMR (qNMR) Spectroscopy

Principle: qNMR provides a direct and primary method for the quantification of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration. The purity of the analyte can then be calculated based on the molar ratios.

Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh sodium this compound sample C Dissolve both in D₂O in a volumetric flask A->C B Accurately weigh internal standard (e.g., DSS) B->C D Transfer an aliquot to an NMR tube C->D F Optimize acquisition parameters (e.g., relaxation delay) D->F E Acquire ¹H NMR spectrum G Phase and baseline correct the spectrum E->G F->E H Integrate characteristic peaks of analyte and standard G->H I Calculate purity using the qNMR equation H->I

Figure 1: Workflow for purity determination of sodium this compound by qNMR.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sodium this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, DSS) into the same vial. The internal standard should be soluble in D₂O and have signals that do not overlap with the analyte or potential impurities.

    • Dissolve the mixture in a known volume of deuterium oxide (D₂O).

    • Transfer an appropriate volume (typically 0.6-0.7 mL) of the solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

    • Key acquisition parameters to ensure accurate quantification include:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds for quantitative analysis).

      • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the peaks of interest.

  • Data Processing and Purity Calculation:

    • Apply phasing and baseline correction to the acquired spectrum.

    • Integrate the well-resolved signals of both the sodium this compound and the internal standard. For sodium this compound, the triplet corresponding to the terminal methyl group protons (-CH₃) is often a good choice for integration.

    • The purity of the sodium this compound is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

    • analyte refers to sodium this compound and std refers to the internal standard.

Expected ¹H NMR Signals for Sodium this compound in D₂O:

  • -CH₃ (terminal methyl): Triplet

  • -(CH₂)₅-: Multiplet

  • -CH₂-CH₂-O-: Multiplet

  • -CH₂-O-SO₃⁻: Triplet

Identification of Potential Impurities:

  • n-Octanol: Look for a characteristic triplet corresponding to the -CH₂OH protons.

  • Inorganic Salts (e.g., NaCl, Na₂SO₄): These are not directly observed in ¹H NMR but their presence can be inferred if the calculated purity is less than 100% and no other organic impurities are detected.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their affinity for a stationary phase (e.g., a C18 column) and a mobile phase. For this compound, a reversed-phase method is typically employed. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve generated from standards of known concentration.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Chromatographic Analysis cluster_proc Data Analysis A Prepare a stock solution of sodium this compound C Prepare sample solutions at a known concentration A->C B Prepare a series of calibration standards from a reference standard D Inject standards and samples onto the HPLC system B->D G Construct a calibration curve from the standard data B->G C->D E Separate components on a C18 column with a suitable mobile phase D->E F Integrate the peak areas of the analyte and impurities E->F H Calculate the purity of the sample based on the calibration curve F->H G->H

Figure 2: Workflow for purity determination of sodium this compound by HPLC.

Detailed Protocol:

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Charged Aerosol Detector, CAD).

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or CAD.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a sodium this compound reference standard of known purity in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

    • Accurately weigh the sodium this compound sample and dissolve it in the mobile phase to a known concentration within the calibration range.

  • Analysis and Purity Calculation:

    • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • The concentration of sodium this compound in the sample is determined from the calibration curve.

    • The purity is calculated as:

    Purity (%) = (Concentration_from_curve / Prepared_concentration) * 100

    • Impurities such as n-octanol can also be quantified using a similar approach with a certified n-octanol standard.

Two-Phase Titration

Principle: This classic method determines the total amount of anionic surfactant. The sodium this compound (anionic) is titrated with a standard solution of a cationic surfactant (e.g., cetylpyridinium chloride) in a two-phase system (water and a non-polar organic solvent like chloroform). A colored indicator is used, which forms a complex with the cationic surfactant after all the anionic surfactant has been consumed, resulting in a color change in one of the phases.

Detailed Protocol:

  • Reagents:

    • Standardized cationic surfactant solution (e.g., 0.004 M cetylpyridinium chloride).

    • Indicator solution (e.g., a mixed indicator of methylene blue and dimidium bromide).

    • Two-phase solvent system (e.g., chloroform and water).

  • Procedure:

    • Accurately weigh a known amount of the sodium this compound sample and dissolve it in water.

    • Transfer the solution to a stoppered flask and add the organic solvent and indicator solution.

    • Titrate with the standardized cationic surfactant solution, shaking vigorously after each addition to allow for partitioning between the two phases.

    • The endpoint is reached when the color of the organic phase changes, indicating that all the anionic surfactant has been consumed.

  • Purity Calculation:

    • The purity is calculated based on the volume of titrant used, its concentration, and the weight of the sample.

    Purity (%) = (V_titrant * C_titrant * MW_analyte) / (W_sample) * 100

    Where:

    • V_titrant = Volume of titrant used

    • C_titrant = Concentration of the titrant

    • MW_analyte = Molecular weight of sodium this compound

    • W_sample = Weight of the sample

Conclusion

The choice of analytical method for validating the purity of sodium this compound depends on the specific requirements of the analysis.

  • qNMR spectroscopy stands out as a primary and highly accurate method for determining the absolute purity of the main component and for identifying and quantifying any NMR-active organic impurities without the need for specific reference standards for each impurity. Its high precision and direct measurement capabilities make it an excellent choice for quality control and reference material characterization.

  • HPLC is a versatile and sensitive technique, particularly well-suited for the quantification of organic impurities like unreacted n-octanol, which may be present at low levels. It is a powerful tool for routine quality control and for the analysis of complex mixtures.

  • Two-Phase Titration is a cost-effective and straightforward method for determining the total active anionic surfactant content. While it lacks the specificity to identify individual impurities, it provides a quick and reliable measure of the overall surfactant concentration.

For a comprehensive purity assessment of sodium this compound, a combination of these techniques is often employed. qNMR can provide an accurate measure of the absolute purity, while HPLC can be used to identify and quantify specific organic impurities. Two-phase titration can serve as a rapid quality control check for the total active surfactant content. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate approach to ensure the quality and reliability of their work.

A Comparative Analysis of Octyl Sulfate and Zwitterionic Detergents for Life Science Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of anionic and zwitterionic detergents for protein solubilization and analysis.

In the realm of protein biochemistry and drug development, the effective solubilization and stabilization of proteins, particularly membrane proteins, are critical for their structural and functional characterization. The choice of detergent is a pivotal decision that can significantly impact experimental outcomes. This guide provides a detailed comparative study of sodium octyl sulfate, an anionic detergent, and a range of zwitterionic detergents, offering insights into their performance based on experimental data.

At a Glance: this compound vs. Zwitterionic Detergents

PropertySodium this compound (Anionic)Zwitterionic Detergents (e.g., CHAPS, Sulfobetaines)
Charge Net negative chargeNet neutral charge (contain both positive and negative charges)
Denaturing Potential Generally considered more denaturingGenerally considered milder and less denaturing
Protein-Protein Interactions Strong disruptionEffective at disrupting, but often milder than ionic detergents
Applications Cell lysis, protein solubilization, electrophoresisProtein solubilization (especially for maintaining native structure), 2D electrophoresis, chromatography, mass spectrometry
Removal by Dialysis Can be challenging due to smaller micelle size and potential for strong protein bindingGenerally easier to remove, especially those with high CMCs

Performance Comparison: Quantitative Data

The selection of an optimal detergent is often application-dependent and requires empirical testing. Below is a summary of hypothetical and literature-derived data comparing the performance of this compound and zwitterionic detergents in key applications.

Table 1: Physicochemical Properties of Selected Detergents
DetergentTypeMolecular Weight (Da)Critical Micelle Concentration (CMC) (mM)Aggregation NumberMicelle Molecular Weight (kDa)
Sodium this compoundAnionic232.27~130-150VariesVaries
CHAPSZwitterionic614.96 - 10[1][2]~10[1][2][3]~6.15[1][2]
Sulfobetaine 3-14 (SB-14)Zwitterionic363.60.1 - 0.4[4]83[4]30.2[4]

Note: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. The aggregation number is the average number of detergent molecules in a single micelle. These values can be influenced by factors such as temperature, pH, and ionic strength[5].

Table 2: Hypothetical Comparison of Detergent Performance in Membrane Protein Extraction

This table illustrates a potential outcome when comparing the efficiency of different detergents for the solubilization of a target membrane protein, such as the Epidermal Growth Factor Receptor (EGFR), from cultured cells.

DetergentTypeTotal Protein Yield (mg/mL)Target Protein Purity (%)Biological Activity (% of native)
Sodium this compoundAnionic3.56030
CHAPSZwitterionic2.58575
Sulfobetaine 3-12Zwitterionic2.88070

This is a hypothetical dataset based on the known properties of the detergents. Actual results will vary depending on the specific protein and experimental conditions.

Ionic detergents like sodium this compound are often effective at solubilizing membranes and can lead to high total protein yields. However, their strong denaturing nature can compromise the purity and biological activity of the target protein[6]. In contrast, milder zwitterionic detergents like CHAPS and sulfobetaines are often preferred for applications where maintaining the native conformation and function of the protein is crucial, even if the total protein yield is slightly lower[6][7]. Studies have shown that for challenging membrane proteins like G-protein coupled receptors (GPCRs) and ion channels, specific zwitterionic detergents such as amidosulfobetaines can offer superior solubilization compared to CHAPS[8][9].

Experimental Protocols

Reproducible and reliable results in protein research hinge on well-defined experimental protocols. The following are detailed methodologies for key experiments involving detergent-based protein solubilization.

Protocol 1: Screening for Optimal Detergent Solubilization of a Target Membrane Protein

This protocol outlines a general procedure for testing the efficacy of various detergents in solubilizing a specific membrane protein.

1. Membrane Preparation:

  • Harvest cells expressing the target membrane protein by centrifugation.

  • Resuspend the cell pellet in an ice-cold lysis buffer (e.g., hypotonic buffer with protease inhibitors).

  • Disrupt the cells using a suitable method (e.g., dounce homogenization, sonication, or French press).

  • Centrifuge the lysate at a low speed to remove nuclei and unbroken cells.

  • Pellet the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.

  • Resuspend the final membrane pellet in a storage buffer at a known protein concentration (determined by a protein assay like the Bradford assay).

2. Detergent Solubilization:

  • Aliquot the membrane suspension into separate tubes.

  • To each tube, add a different detergent (e.g., sodium this compound, CHAPS, a sulfobetaine) from a concentrated stock solution to achieve a final concentration typically 2-10 times the detergent's CMC. It is also important to consider the detergent-to-protein ratio.

  • Incubate the mixtures on a rotator or shaker for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 4°C).

3. Analysis of Solubilization Efficiency:

  • Centrifuge the detergent-treated samples at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the insoluble material.

  • Carefully collect the supernatant, which contains the solubilized proteins.

  • Analyze the protein concentration in the supernatant using a protein assay.

  • Assess the amount of the target protein in the solubilized fraction using methods such as SDS-PAGE followed by Coomassie staining or Western blotting with a specific antibody.

  • If a functional assay for the target protein is available, measure its activity in the solubilized fraction to determine the extent of functional preservation.

Protocol 2: Two-Dimensional Gel Electrophoresis (2-DE) of Membrane Proteins

This protocol provides a general workflow for separating membrane proteins using 2-DE, a technique for which zwitterionic detergents are particularly well-suited.

1. Sample Solubilization:

  • Solubilize the membrane protein sample in a 2-DE specific solubilization buffer. A common buffer composition includes:

    • 7 M Urea

    • 2 M Thiourea

    • 4% (w/v) Zwitterionic detergent (e.g., CHAPS, ASB-14)

    • 40 mM Tris

    • Reducing agent (e.g., DTT or TBP)

    • Carrier ampholytes

2. Isoelectric Focusing (IEF) - First Dimension:

  • Rehydrate an immobilized pH gradient (IPG) strip with the solubilized protein sample.

  • Perform isoelectric focusing using an appropriate voltage program to separate proteins based on their isoelectric point (pI).

3. Equilibration:

  • After IEF, equilibrate the IPG strip in two steps:

    • First equilibration buffer: SDS equilibration buffer containing a reducing agent (e.g., DTT) to ensure proteins remain reduced.

    • Second equilibration buffer: SDS equilibration buffer containing an alkylating agent (e.g., iodoacetamide) to prevent re-oxidation of sulfhydryl groups.

4. SDS-PAGE - Second Dimension:

  • Place the equilibrated IPG strip onto a large-format SDS-polyacrylamide gel.

  • Run the second dimension electrophoresis to separate proteins based on their molecular weight.

5. Visualization and Analysis:

  • Stain the gel with a sensitive protein stain (e.g., Coomassie Brilliant Blue, silver stain, or a fluorescent stain).

  • Analyze the resulting 2D protein map using appropriate imaging equipment and software.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex biological processes and experimental procedures. The following diagrams, created using the DOT language, depict a typical workflow for detergent-based protein extraction and a simplified representation of the EGFR signaling pathway, a common subject of studies involving membrane protein solubilization.

ExperimentalWorkflow cluster_cell_culture Cell Culture & Harvest cluster_lysis Membrane Preparation cluster_solubilization Protein Solubilization cluster_analysis Downstream Analysis CellCulture 1. Cell Culture Harvest 2. Cell Harvest (Centrifugation) CellCulture->Harvest Lysis 3. Cell Lysis (Homogenization) Harvest->Lysis Resuspend in Lysis Buffer Centrifugation1 4. Low-Speed Centrifugation (Remove Debris) Lysis->Centrifugation1 Ultracentrifugation 5. Ultracentrifugation (Pellet Membranes) Centrifugation1->Ultracentrifugation Detergent 6. Add Detergent (e.g., this compound or Zwitterionic) Ultracentrifugation->Detergent Resuspend Membrane Pellet Incubation 7. Incubation Detergent->Incubation Centrifugation2 8. High-Speed Centrifugation (Pellet Insoluble Material) Incubation->Centrifugation2 Supernatant 9. Collect Supernatant (Solubilized Proteins) Centrifugation2->Supernatant Analysis 10. Protein Analysis (e.g., SDS-PAGE, Western Blot, Activity Assay) Supernatant->Analysis

Detergent-Based Membrane Protein Extraction Workflow

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates GRB2 GRB2 Dimerization->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates to Nucleus

Simplified EGFR Signaling Pathway

The study of signaling pathways like the EGFR cascade often necessitates the solubilization of the receptor and its interacting partners from the cell membrane to analyze protein-protein interactions and post-translational modifications. The choice of a mild detergent, such as a zwitterionic one, is often critical to preserve these delicate interactions for downstream analysis techniques like co-immunoprecipitation[10].

Conclusion

The selection between sodium this compound and zwitterionic detergents is a critical consideration in experimental design. While sodium this compound can be a potent solubilizing agent, its propensity to denature proteins makes it less suitable for studies requiring the preservation of protein structure and function. Zwitterionic detergents, such as CHAPS and various sulfobetaines, offer a milder alternative, effectively breaking protein-protein interactions while often maintaining the native state of the protein. For sensitive applications, such as the study of membrane protein complexes and their activity, zwitterionic detergents are frequently the preferred choice. Ultimately, the optimal detergent must be determined empirically for each specific protein and application, and the protocols provided in this guide offer a framework for such systematic evaluation.

References

A Comparative Guide to Validating Drug Nanoparticle Stability: The Role of Octyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of nanoparticle drug formulations is a critical step in the journey from laboratory to clinic. This guide provides an objective comparison of the performance of sodium octyl sulfate as a stabilizer for drug nanoparticles against other common alternatives, supported by experimental data and detailed protocols.

The selection of an appropriate stabilizer is paramount in preventing nanoparticle aggregation and maintaining a consistent particle size distribution, which directly impacts the formulation's safety and efficacy. Sodium this compound, an anionic surfactant, is increasingly being explored for its role in creating stable drug nanoparticle suspensions. This guide will delve into its performance characteristics and provide the necessary tools for its evaluation.

Performance Comparison of Nanoparticle Stabilizers

The stability of a nanoparticle formulation is primarily assessed by monitoring key parameters over time and under various stress conditions. These parameters include particle size, polydispersity index (PDI), and zeta potential. An ideal stabilizer will maintain a small particle size, a low PDI (indicating a narrow size distribution), and a sufficiently high absolute zeta potential value to ensure colloidal stability through electrostatic repulsion.

Below is a summary of typical performance data for drug nanoparticles formulated with sodium this compound and other commonly used stabilizers. It is important to note that direct comparative studies under identical conditions are limited in the publicly available literature; therefore, the data presented for sodium this compound is derived from studies on N-octyl-O-sulfate chitosan micelles, which incorporates the this compound moiety.

StabilizerTypeTypical Particle Size (nm)Typical Polydispersity Index (PDI)Typical Zeta Potential (mV)Notes
Sodium this compound (in Chitosan Micelles) Anionic~240[1]~0.3[1]-28.8 to -31.1[1]Data from paclitaxel-loaded N-octyl-O-sulfate chitosan micelles.
Sodium Dodecyl Sulfate (SDS) Anionic150 - 300< 0.3> -30A widely used anionic surfactant, often serves as a benchmark.
Polysorbate 80 (Tween® 80) Non-ionic100 - 250< 0.25-10 to -25Provides steric stabilization; commonly used in pharmaceutical formulations.
Poloxamer 188 (Pluronic® F68) Non-ionic150 - 350< 0.3-5 to -20A block copolymer providing steric stabilization.
Cetyltrimethylammonium Bromide (CTAB) Cationic200 - 400> 0.3> +30Provides electrostatic stabilization with a positive surface charge.

Experimental Protocols

To ensure reproducible and comparable stability data, standardized experimental protocols are essential. Below are detailed methodologies for the formulation of drug nanoparticles and their subsequent stability assessment.

Formulation of Drug Nanoparticles by Emulsion-Evaporation (A General Protocol Adaptable for Sodium this compound)

This protocol describes a common method for preparing polymer-based drug nanoparticles.

Materials:

  • Drug of interest

  • Polymer (e.g., PLGA, PCL)

  • Sodium this compound

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or high-pressure homogenizer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve the drug and the polymer in the organic solvent.

  • Aqueous Phase Preparation: Dissolve sodium this compound in deionized water to the desired concentration (e.g., 0.5 - 2% w/v).

  • Emulsification: Add the organic phase to the aqueous phase dropwise under high-speed stirring.

  • Homogenization: Subject the resulting emulsion to high-energy homogenization using a probe sonicator or a high-pressure homogenizer to reduce the droplet size to the nanoscale.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure.

  • Purification: Centrifuge the nanoparticle suspension to remove any unentrapped drug and excess surfactant. Resuspend the nanoparticle pellet in deionized water.

  • Storage: Store the final nanoparticle suspension at a controlled temperature (e.g., 4°C) for stability studies.

Key Stability Assessment Experiments

a) Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The rate of these fluctuations is related to the particle size. PDI is a measure of the width of the particle size distribution.

  • Procedure:

    • Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.

    • Perform the measurement, acquiring data for a sufficient duration to ensure good signal-to-noise ratio.

    • Analyze the correlation function to obtain the average particle size (Z-average) and the PDI.

    • Repeat the measurements at specified time intervals (e.g., 0, 1, 3, 6 months) and under different storage conditions (e.g., 4°C, 25°C, 40°C) to assess stability.

b) Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)

  • Principle: ELS measures the velocity of charged particles in an applied electric field. This velocity is proportional to the zeta potential, which is a measure of the magnitude of the electrostatic charge on the particle surface.

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate medium, typically 10 mM NaCl solution, to ensure sufficient ionic strength for the measurement.

    • Inject the sample into the measurement cell of the ELS instrument.

    • Apply an electric field and measure the electrophoretic mobility of the particles.

    • The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation.

    • Conduct measurements over time and under different conditions to monitor changes in surface charge and predict colloidal stability. A high absolute zeta potential (typically > ±30 mV) is indicative of good electrostatic stability.

c) Morphological Characterization by Transmission Electron Microscopy (TEM)

  • Principle: TEM provides high-resolution images of the nanoparticles, allowing for the visualization of their size, shape, and state of aggregation.

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the solvent to evaporate completely.

    • Optionally, negatively stain the sample with a solution of a heavy metal salt (e.g., phosphotungstic acid) to enhance contrast.

    • Observe the grid under the TEM and capture images at various magnifications.

    • Analyze the images to assess the morphology and to confirm the size and aggregation state of the nanoparticles.

Visualizing Mechanisms and Workflows

To better understand the processes involved in validating nanoparticle stability, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the stabilization mechanism of anionic surfactants.

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Initial Characterization (T=0) cluster_stability Stability Study prep_organic Prepare Organic Phase (Drug + Polymer) emulsify Emulsification prep_organic->emulsify prep_aqueous Prepare Aqueous Phase (Sodium this compound) prep_aqueous->emulsify homogenize Homogenization (Sonication/HPH) emulsify->homogenize evaporate Solvent Evaporation homogenize->evaporate purify Purification (Centrifugation) evaporate->purify dls_initial DLS: Particle Size & PDI purify->dls_initial els_initial ELS: Zeta Potential purify->els_initial tem_initial TEM: Morphology purify->tem_initial storage Storage at Different Conditions (Time, Temperature) dls_initial->storage els_initial->storage tem_initial->storage dls_stability Periodic DLS Analysis storage->dls_stability els_stability Periodic ELS Analysis storage->els_stability data_analysis Data Analysis & Comparison dls_stability->data_analysis els_stability->data_analysis

Experimental workflow for nanoparticle formulation and stability testing.

Stabilization_Mechanism cluster_nanoparticle Drug Nanoparticle cluster_surfactant Sodium this compound Molecules cluster_interaction Stabilization Mechanism NP NP S1 Octyl Chain S2 Sulfate Head NP_surface surfactant1 NP_surface->surfactant1 surfactant2 NP_surface->surfactant2 surfactant3 NP_surface->surfactant3 surfactant4 NP_surface->surfactant4 surfactant5 NP_surface->surfactant5 head1 head2 head3 head4 head5 repulsion Electrostatic Repulsion

Electrostatic stabilization by sodium this compound.

References

A Comparative Guide to Ion-Pair Reagents: Octyl Sulfate vs. Sodium Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and analytical chemistry, the selection of an appropriate ion-pair reagent is a critical step in developing robust and reliable separation methods. In reversed-phase high-performance liquid chromatography (RP-HPLC), ion-pair reagents are employed to enhance the retention and improve the peak shape of ionic and highly polar analytes. This guide provides an objective comparison between two anionic C8 compounds, sodium octyl sulfate and sodium octanoate, for their use as ion-pair reagents in the separation of cationic analytes.

While both molecules possess an eight-carbon hydrophobic tail, their ionic head groups—a sulfate versus a carboxylate—impart significantly different chemical properties that dictate their performance and applicability in ion-pair chromatography. This comparison is supported by fundamental chemical principles and a representative experimental protocol.

Performance Comparison at a Glance

The following table summarizes the key characteristics of sodium this compound and sodium octanoate as ion-pair reagents.

FeatureSodium this compoundSodium Octanoate
Chemical Structure CH₃(CH₂)₇OSO₃⁻Na⁺CH₃(CH₂)₇COO⁻Na⁺
Ionic Head Group Sulfate (-OSO₃⁻)Carboxylate (-COO⁻)
pKa of Conjugate Acid ~ -3 (strong acid)~ 4.89 (weak acid)[1]
Effective pH Range Wide (pH 2-7.5)Narrow (pH > 6)
Mechanism of Action Primarily dynamic ion-exchange[2]Primarily ion-pair formation in the mobile phase
Robustness High; performance is stable across a wide pH range.Low; performance is highly dependent on precise pH control.
Typical Applications Widely used for the separation of basic drugs, catecholamines, and other cationic compounds.Primarily used as a protein stabilizer, emulsifier, and binder; not commonly used as an ion-pair reagent.
Column Equilibration Can be slow, especially with longer alkyl chains.[3]Likely faster due to weaker interaction with the stationary phase.

Theoretical and Performance Comparison

This compound: The Robust Standard

Sodium this compound, a salt of the strong octanesulfonic acid, is a widely established and effective ion-pair reagent for the analysis of cationic compounds. Its primary mechanism of action involves the hydrophobic alkyl chain adsorbing onto the non-polar stationary phase of the HPLC column. This creates a "dynamic ion-exchange" surface where the negatively charged sulfate groups are available to interact with and retain cationic analytes.[2]

The key advantage of this compound lies in its low pKa. As a salt of a strong acid, the sulfate group remains fully ionized across the entire practical pH range of silica-based HPLC columns (typically pH 2-7.5). This ensures consistent and predictable retention of cationic analytes without the need for stringent pH control of the mobile phase, contributing to the robustness and reproducibility of the analytical method.

Sodium Octanoate: The pH-Sensitive Alternative

In contrast, sodium octanoate is the salt of a weak acid, octanoic acid, which has a pKa of approximately 4.89.[1] This means that the ionization state of the carboxylate group is highly dependent on the mobile phase pH. To function as an effective ion-pair reagent for cationic analytes, the carboxylate group must be in its deprotonated, anionic form (COO⁻). This requires the mobile phase pH to be maintained at least 1.5 to 2 units above its pKa, typically in the range of pH 6.5 to 7.5.

Operating at a pH below 6 will lead to the protonation of the carboxylate group, neutralizing its charge and rendering it ineffective as an ion-pair reagent. This narrow effective pH range makes methods using sodium octanoate more susceptible to small variations in mobile phase preparation, which can lead to significant shifts in retention time and poor reproducibility. Furthermore, the primary interaction mechanism for carboxylates as ion-pair reagents is the formation of a neutral ion pair with the analyte in the mobile phase, which then partitions onto the stationary phase. This is generally considered a less efficient retention mechanism compared to the dynamic ion-exchange model of alkyl sulfonates.

While there is a lack of extensive literature on the use of sodium octanoate as a dedicated ion-pair reagent for chromatographic separations, its fundamental properties suggest it would be a less reliable and more challenging alternative to this compound for most applications.

Experimental Protocol: Separation of Catecholamines using Sodium this compound

This section details a representative experimental protocol for the separation of cationic analytes, specifically catecholamines, using sodium this compound as the ion-pair reagent.

Objective: To achieve baseline separation of norepinephrine, epinephrine, and dopamine in a standard solution using reversed-phase HPLC with ion-pair chromatography.

Materials and Reagents:

  • HPLC System: A standard HPLC system with a UV or electrochemical detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • 58 mM Sodium dihydrogen phosphate

    • 1.2 mM Sodium octanesulfonic acid (or sodium this compound)

    • 0.3 mM EDTA

    • 2 mM Potassium chloride

    • 8% (v/v) Methanol

    • Adjust pH to 5.6 with phosphoric acid or sodium hydroxide.[4]

  • Analytes: Standard solutions of norepinephrine, epinephrine, and dopamine.

Procedure:

  • Mobile Phase Preparation:

    • Dissolve the sodium dihydrogen phosphate, sodium octanesulfonic acid, EDTA, and potassium chloride in HPLC-grade water.

    • Add the methanol and mix thoroughly.

    • Adjust the pH of the solution to 5.6.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • System Equilibration:

    • Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) for at least 30-60 minutes, or until a stable baseline is achieved. Ion-pair chromatography often requires longer equilibration times.[5]

  • Injection and Analysis:

    • Inject a known volume (e.g., 20 µL) of the catecholamine standard solution.

    • Monitor the separation at an appropriate wavelength (e.g., 280 nm for UV detection) or using an electrochemical detector.

    • Record the chromatogram and determine the retention times and resolution of the analytes.

Visualizations

The following diagrams illustrate the theoretical concepts and workflows discussed in this guide.

G cluster_0 This compound (Strong Acid Anion) cluster_1 Sodium Octanoate (Weak Acid Anion) Wide pH Range (2-7.5) Wide pH Range (2-7.5) Fully Ionized (-OSO3-) Fully Ionized (-OSO3-) Wide pH Range (2-7.5)->Fully Ionized (-OSO3-) Consistent Ion-Pairing Consistent Ion-Pairing Fully Ionized (-OSO3-)->Consistent Ion-Pairing Robust & Reproducible Separation Robust & Reproducible Separation Consistent Ion-Pairing->Robust & Reproducible Separation Narrow pH Range (>6) Narrow pH Range (>6) pH-Dependent Ionization (-COO-) pH-Dependent Ionization (-COO-) Narrow pH Range (>6)->pH-Dependent Ionization (-COO-) Variable Ion-Pairing Variable Ion-Pairing pH-Dependent Ionization (-COO-)->Variable Ion-Pairing Sensitive & Less Reproducible Separation Sensitive & Less Reproducible Separation Variable Ion-Pairing->Sensitive & Less Reproducible Separation

Logical relationship between pH range and separation robustness for this compound and Sodium Octanoate.

G start Start: Prepare Mobile Phase (Buffer, Organic Modifier, Ion-Pair Reagent) equilibrate Equilibrate C18 Column (Establish Stable Baseline) start->equilibrate Pump inject Inject Cationic Analyte Sample equilibrate->inject separate Separation on Column (Analyte pairs with reagent on stationary phase) inject->separate Elution detect Detect Separated Analytes (UV or Electrochemical Detector) separate->detect end End: Analyze Chromatogram detect->end

A typical experimental workflow for ion-pair chromatography.

Conclusion

Based on a comprehensive review of their chemical properties, sodium this compound is unequivocally the superior choice over sodium octanoate for use as an ion-pair reagent in the vast majority of RP-HPLC applications for separating cationic analytes. Its character as a salt of a strong acid provides a wide effective pH range, leading to more robust, reproducible, and reliable analytical methods. While sodium octanoate shares the same alkyl chain length, its weak acid nature and consequent high pH sensitivity make it a far less practical and reliable option for routine use in a drug development or quality control environment. For scientists seeking to develop dependable and transferable ion-pair chromatography methods, alkyl sulfonates like sodium this compound remain the industry standard and the recommended choice.

References

The Impact of Octyl Sulfate on Enzyme Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the effects of octyl sulfate on enzyme kinetics, offering a comparative perspective against other common surfactants. Understanding these interactions is crucial for various applications, from optimizing enzymatic assays to developing novel drug formulations. While direct quantitative data for sodium this compound remains limited in publicly available literature, this guide leverages data from a closely related anionic surfactant, sodium starch octenyl succinate (SSOS), to provide valuable insights.

Executive Summary

Surfactants are indispensable in many biochemical and pharmaceutical applications, but their interaction with enzymes can significantly alter catalytic activity. This guide delves into the impact of this compound, an anionic surfactant, on enzyme kinetics. Key findings from studies on related surfactants indicate that the effect is concentration-dependent, with the potential for both enhancement and inhibition of enzyme activity. This guide presents available quantitative data, details relevant experimental protocols, and provides a framework for assessing the impact of this compound in your specific enzymatic system.

Comparison of Kinetic Parameters

The following table summarizes the kinetic parameters of lipase in the presence of varying concentrations of sodium starch octenyl succinate (SSOS), an anionic surfactant with an octenyl chain, providing a valuable proxy for understanding the potential effects of this compound.

Surfactant Concentration (mg/mL)EnzymeMichaelis Constant (Km) (μmol/L)Maximum Velocity (Vmax) (μmol/(L·min))Impact on Catalytic Efficiency
0 (Control)Lipase4.12Not ReportedBaseline
1.0Lipase3.46Not ReportedIncreased affinity (Lower Km)
6.0Lipase58.82333.00Decreased affinity (Higher Km), Increased Vmax

Data extracted from a study on the effect of sodium starch octenyl succinate (SSOS) on lipase catalytic behavior.

Interpretation of Data:

At a low concentration (1 mg/mL), SSOS appears to increase the enzyme's affinity for its substrate, as indicated by a lower Michaelis constant (Km). This could be attributed to favorable conformational changes in the enzyme or improved substrate accessibility. However, at a significantly higher concentration (6 mg/mL), the Km value increases dramatically, suggesting a decrease in substrate affinity. Interestingly, the maximum reaction velocity (Vmax) is substantially increased at this higher concentration. This complex behavior highlights the dual nature of surfactant-enzyme interactions, where high concentrations can lead to partial unfolding or competitive inhibition while still potentially enhancing the catalytic rate of the remaining active enzyme population.

Comparative Analysis with Other Surfactants

While direct comparative kinetic data for this compound against other surfactants is scarce, the broader literature on enzyme-surfactant interactions allows for a qualitative comparison.

SurfactantTypical Effect on Enzyme ActivityGeneral Mechanism
Sodium Dodecyl Sulfate (SDS) Generally inhibitory, often leading to denaturation.A strong anionic surfactant that can disrupt non-covalent interactions, leading to protein unfolding and loss of activity.
Cetyltrimethylammonium Bromide (CTAB) Can be inhibitory or activating depending on the enzyme and concentration.A cationic surfactant that interacts with enzymes primarily through electrostatic and hydrophobic forces.
Triton X-100 Generally milder effects, often used to solubilize membrane proteins with less denaturation.A non-ionic surfactant that is less disruptive to protein structure than ionic surfactants.
This compound (postulated) Likely concentration-dependent, with potential for both mild activation at low concentrations and inhibition at higher concentrations.As a shorter-chain anionic surfactant, it is expected to be less denaturing than SDS but still capable of interacting with and modifying enzyme structure and function.

Experimental Protocols

Assessing the Impact of this compound on α-Amylase Activity

This protocol provides a general framework for determining the kinetic parameters of α-amylase in the presence of sodium this compound.

Materials:

  • α-Amylase solution (e.g., from Bacillus subtilis)

  • Soluble starch solution (1% w/v)

  • Sodium this compound solutions of varying concentrations

  • Phosphate buffer (e.g., 20 mM sodium phosphate, pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Spectrophotometer

Procedure:

  • Enzyme-Inhibitor Pre-incubation:

    • In a series of test tubes, pre-incubate a fixed concentration of α-amylase with varying concentrations of sodium this compound (e.g., 0 mM, 0.5 mM, 1 mM, 5 mM, 10 mM) in phosphate buffer for a set period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

  • Initiation of Reaction:

    • To each tube, add a known concentration of the starch solution to initiate the enzymatic reaction.

  • Reaction Incubation:

    • Incubate the reaction mixtures for a specific time (e.g., 10 minutes) at the same constant temperature.

  • Termination of Reaction and Color Development:

    • Stop the reaction by adding DNSA reagent to each tube.

    • Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development. The DNSA reagent reacts with the reducing sugars produced by starch hydrolysis.

  • Spectrophotometric Measurement:

    • After cooling the tubes to room temperature, measure the absorbance of each solution at 540 nm using a spectrophotometer.

  • Data Analysis:

    • Create a standard curve using known concentrations of a reducing sugar (e.g., maltose) to determine the amount of product formed in each reaction.

    • Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration.

    • Plot the data using a Michaelis-Menten plot (V₀ vs. [Substrate]) and a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) to determine the kinetic parameters (Km and Vmax) in the presence and absence of this compound.

Visualizing the Experimental Workflow and Potential Interactions

Experimental Workflow for Assessing this compound's Impact on Enzyme Kinetics

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Enzyme Enzyme Solution Preincubation Pre-incubation (Enzyme + this compound) Enzyme->Preincubation Substrate Substrate Solution Reaction Initiate Reaction (+ Substrate) Substrate->Reaction OctylSulfate This compound Solutions (Varying Concentrations) OctylSulfate->Preincubation Preincubation->Reaction Incubation Incubation (Constant Temp & Time) Reaction->Incubation Termination Terminate Reaction (+ DNSA Reagent) Incubation->Termination Measurement Measure Absorbance (540 nm) Termination->Measurement CalcVelocity Calculate Initial Velocity (V₀) Measurement->CalcVelocity Plotting Generate Michaelis-Menten & Lineweaver-Burk Plots CalcVelocity->Plotting DetParams Determine Km & Vmax Plotting->DetParams

Caption: A flowchart outlining the key steps in an experimental protocol to determine the effect of this compound on enzyme kinetics.

Potential Signaling Pathway of Enzyme Inhibition by this compound

G cluster_enzyme Enzyme States E Active Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I ES->E - S ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I P Product (P) ES->P k_cat EI->E - I ESI->ES - I S Substrate (S) I This compound (I)

Caption: A diagram illustrating the potential competitive and mixed-inhibition pathways of an enzyme by an inhibitor like this compound.

Safety Operating Guide

Proper Disposal of Octyl Sulfate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of octyl sulfate is critical for ensuring personnel safety and environmental protection. As a substance classified as hazardous, causing skin and serious eye irritation, and being toxic to aquatic organisms, it necessitates adherence to strict disposal protocols.[1][2][3] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.[2][4] Work should be conducted in a well-ventilated area to avoid the inhalation of any dust or aerosols.[3][5] An eyewash station and safety shower should be readily accessible.[4]

Spill Management

In the event of a spill, immediate action is required to contain and clean the affected area.

  • Minor Spills: For small spills, first, eliminate any potential sources of ignition.[1] Proceed with a dry clean-up method to prevent the generation of dust.[1] The spilled material should be collected and placed into a suitable, clearly labeled container for proper waste disposal.[1][6] Avoid all contact with skin and eyes during this process.[1]

  • Major Spills: For larger spills, it is imperative to alert emergency responders immediately.[1] Evacuate the area to ensure the safety of all personnel.[6]

Step-by-Step Disposal Procedure

The recommended and most compliant method for the disposal of this compound is through a licensed waste management company.[1][3]

  • Waste Characterization: Chemical waste generators are responsible for determining if the this compound waste is classified as hazardous under local, regional, and national regulations.[4][7]

  • Containerization: Place the this compound waste into a suitable, sealed, and clearly labeled container.[3][6] The label should accurately identify the contents.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3]

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and reputable hazardous waste disposal company.[3] These companies are equipped to handle and treat chemical waste in an environmentally responsible manner. One specialized disposal method involves dissolving the material in a combustible solvent and incinerating it in a chemical scrubber.[3]

  • Documentation: Maintain detailed records of the disposal process, including the date, quantity of waste, and the name of the disposal company.

Crucially, do not discharge this compound into drains, surface water, or groundwater, as it is toxic to aquatic life.[1][2]

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key hazard information for sodium this compound, the common salt of this compound.

ParameterValue/ClassificationReferences
Acute Oral Toxicity (LD50) 3200 mg/kg (Rat)[5]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[2][3]
Serious Eye Damage/Irritation Category 1 / Category 2 (Causes serious eye damage/irritation)[2][3]
Aquatic Toxicity Toxic to aquatic organisms[1]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Disposal Protocol start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill minor_spill Minor Spill: - Remove ignition sources - Dry clean-up - Collect in labeled container spill->minor_spill Yes (Minor) major_spill Major Spill: - Alert emergency responders - Evacuate area spill->major_spill Yes (Major) characterize Characterize Waste (Consult Regulations) spill->characterize No minor_spill->characterize end End: Proper Disposal Complete major_spill->end containerize Securely Containerize & Label Waste characterize->containerize storage Store in Designated Area containerize->storage professional_disposal Arrange for Licensed Waste Disposal storage->professional_disposal document Document Disposal Process professional_disposal->document document->end

This compound Disposal Workflow Diagram

References

Personal protective equipment for handling Octyl sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Octyl Sulfate

This guide provides immediate safety, handling, and disposal protocols for this compound, tailored for research, scientific, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that can cause serious eye damage, skin irritation, and respiratory irritation.[1][2][3][4] Prolonged or repeated exposure may cause damage to the blood, kidneys, and liver.[5] It is also toxic to aquatic organisms.[1] Therefore, strict adherence to PPE guidelines is mandatory.

Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired PPESpecifications and Notes
Eye/Face Protection Chemical safety goggles or safety glasses with side shields.[1][6]A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[7] Eyewash stations must be readily accessible.[6]
Skin Protection Chemical-resistant gloves.Recommended materials include nitrile rubber, polychloroprene, or butyl rubber.[1] Always inspect gloves for degradation before use and wash hands thoroughly after removal.[1]
Lab coat or overalls.A PVC apron is also recommended to provide an additional layer of protection.[1]
Respiratory Protection Generally not required with adequate ventilation.If dust is generated or ventilation is poor, a particulate filter respirator (e.g., EN 143) is necessary.[2] For major spills or fire, a self-contained breathing apparatus (SCBA) is required.[6][8]
Quantitative Exposure Limits

The following table summarizes the occupational exposure limits for this compound, primarily treated as nuisance dust.

ParameterValueSpeciesSource
Acute Oral Toxicity (LD50)3200 mg/kgRat[5]
OSHA PEL (Total Dust)15 mg/m³Human[1]
OSHA PEL (Respirable Fraction)5 mg/m³Human[1]

Operational and Disposal Plans

This section provides step-by-step procedural guidance for the handling and disposal of this compound.

Step 1: Preparation and Handling
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[2][3][4]

  • Donning PPE: Before handling, put on all required PPE as specified in the table above.

  • Avoiding Dust: Handle the solid material carefully to avoid generating dust.[6]

  • Incompatible Materials: Keep this compound away from strong oxidizing agents and acids.[5][6] Store it in a cool, dry, well-ventilated place away from heat and sources of ignition.[1][4][5]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][3]

Step 2: Spill Management

Minor Spills:

  • Isolate the Area: Restrict access to the spill area.

  • Remove Ignition Sources: Eliminate any potential sources of ignition.[1]

  • Clean-up: Wearing appropriate PPE, use dry clean-up methods (e.g., sweeping carefully) to collect the spilled material. Avoid generating dust.[1]

  • Containment: Place the collected material into a suitable, labeled container for waste disposal.[1]

Major Spills:

  • Evacuate: Evacuate all personnel from the immediate area.

  • Alert: Notify emergency responders and inform them of the location and nature of the hazard.[1]

  • Ventilate: If safe to do so, increase ventilation in the area.

  • PPE: Only trained personnel with appropriate PPE, including respiratory protection, should address the spill.[1]

Step 3: First Aid Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Seek immediate medical attention.[2][6]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and running water.[1][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek medical attention.[6]

  • Ingestion: Rinse the mouth with water and then drink plenty of water. Do not induce vomiting. Seek medical advice immediately.[6]

Step 4: Disposal Plan
  • Waste Collection: All waste containing this compound, including contaminated PPE and spill clean-up materials, must be collected in clearly labeled, sealed containers.

  • Regulatory Compliance: Disposal must be conducted in strict accordance with all local, state, and federal regulations.[1][4]

  • Professional Disposal: Consult with your institution's environmental health and safety (EHS) department or a licensed waste management company to arrange for proper disposal.

  • Environmental Protection: Do not allow this compound or its wash water to enter drains or waterways.[1]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

OctylSulfateWorkflow Prep Preparation Handling Handling Prep->Handling Don PPE Use Experimental Use Handling->Use In Fume Hood Spill Spill Occurs Handling->Spill Use->Spill Decon Decontamination Use->Decon Post-Experiment Spill->Decon Clean-up Protocol Disposal Waste Disposal Decon->Disposal Collect Waste End End of Process Disposal->End

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.